molecular formula C8H6N2O B1390125 1H-indazole-4-carbaldehyde CAS No. 669050-70-8

1H-indazole-4-carbaldehyde

Cat. No.: B1390125
CAS No.: 669050-70-8
M. Wt: 146.15 g/mol
InChI Key: FPJXNCKSPFGQGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-indazole-4-carbaldehyde is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-6-2-1-3-8-7(6)4-9-10-8/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJXNCKSPFGQGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70665443
Record name 1H-Indazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669050-70-8
Record name 1H-Indazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669050-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1H-Indazole-4-carbaldehyde: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds. As a bioisostere of indole, it offers unique hydrogen bonding capabilities that are crucial for molecular recognition in biological systems. Among the various functionalized indazoles, 1H-indazole-4-carbaldehyde (CAS Number: 669050-70-8 ) emerges as a pivotal synthetic intermediate. Its aldehyde functionality at the 4-position of the indazole ring system provides a versatile handle for the construction of complex molecular architectures, particularly in the realm of kinase inhibitor discovery. This guide offers a comprehensive overview of its synthesis, properties, reactivity, and applications, grounded in established scientific literature and practical insights.

Core Molecular Attributes and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is paramount for its effective utilization in synthesis and downstream applications.

Key Identifiers
IdentifierValue
CAS Number 669050-70-8
Molecular Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol
IUPAC Name This compound
Synonyms 1H-Indazole-4-carboxaldehyde, 4-Formyl-1H-indazole
Physicochemical Data

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions.

PropertyValueSource
Appearance Off-white to white crystalline powderCommercial Suppliers
Melting Point 170 - 176 °C[Thermo Fisher Scientific MSDS for a similar compound, 1H-Imidazole-4-carboxaldehyde, suggests this range; specific experimental data for this compound is not readily available in the provided search results]
Boiling Point 358.3 °C at 760 mmHg (Predicted)American Elements
Density 1.368 g/cm³ (Predicted)American Elements
Solubility Soluble in DMSO and methanol.[Inferred from data for similar compounds like 1H-Imidazole-4-carbaldehyde][1]
Storage Store in a cool, dry, well-ventilated area, protected from light and air. Recommended to be stored under an inert atmosphere.[General recommendation for aldehydes and air/light-sensitive compounds][2]

Synthesis of this compound

The synthesis of substituted indazoles can be approached through various strategic disconnections. While a specific, detailed experimental protocol for this compound is not explicitly detailed in the provided search results, its synthesis can be logically derived from established methodologies for indazole formation. A plausible and commonly employed strategy involves the cyclization of an appropriately substituted phenylhydrazine derivative.

Retrosynthetic Analysis and Plausible Synthetic Route

A logical retrosynthetic disconnection of this compound points towards a substituted o-toluidine derivative as a potential starting material. The core indazole ring is often constructed via diazotization followed by intramolecular cyclization.

Retrosynthesis Target This compound Intermediate1 Substituted Phenylhydrazine Target->Intermediate1 Cyclization StartingMaterial Substituted o-Toluidine Intermediate1->StartingMaterial Diazotization & Reduction

Caption: Retrosynthetic analysis of this compound.

General Experimental Protocol (Hypothetical)

The following protocol is a generalized representation based on common indazole syntheses and should be optimized for the specific target molecule.

  • Step 1: Nitration of a suitable ortho-xylene derivative. This would be followed by selective oxidation of one methyl group to an aldehyde and the other to a carboxylic acid, which can then be converted to an amino group via a Curtius, Hofmann, or Schmidt rearrangement.

  • Step 2: Formation of the Hydrazone. An alternative, more direct route could involve the reaction of a 2-methyl-3-nitrobenzaldehyde with a suitable reducing agent to selectively reduce the nitro group to a hydrazine.

  • Step 3: Cyclization to form the Indazole Ring. The resulting hydrazine can then be cyclized under acidic or basic conditions to yield this compound.

Causality in Experimental Choices: The choice of starting materials and reagents is critical. For instance, the use of mild reducing agents is necessary to avoid over-reduction of the aldehyde functionality. The cyclization conditions (acidic vs. basic) will depend on the nature of the substituents on the aromatic ring.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (typically δ 9-10 ppm), the N-H proton of the indazole ring (which can be broad and may exchange with D₂O, typically δ >10 ppm), and the aromatic protons on the benzene ring. The coupling patterns of the aromatic protons would confirm the 1,2,4-trisubstitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the aldehyde carbonyl carbon (typically δ 185-200 ppm), along with signals for the aromatic and pyrazole ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibrational Mode
~3300N-H stretch
~1670C=O stretch (aldehyde)
~1600, ~1480C=C stretch (aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. Predicted m/z values for various adducts are available.[3]

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the aldehyde group and the N-H functionality of the pyrazole ring.

Reactivity Indazole This compound ReductiveAmination Reductive Amination Indazole->ReductiveAmination R-NH₂, reductant Wittig Wittig Reaction Indazole->Wittig Phosphonium ylide Condensation Condensation Reactions Indazole->Condensation Active methylene compounds Alkylation N-Alkylation Indazole->Alkylation R-X, base Arylation N-Arylation Indazole->Arylation Ar-X, catalyst Acylation N-Acylation Indazole->Acylation RCOCl, base Amines Substituted Amines ReductiveAmination->Amines Alkenes Substituted Alkenes Wittig->Alkenes Heterocycles Fused Heterocycles Condensation->Heterocycles N_Substituted N-Substituted Indazoles Alkylation->N_Substituted Arylation->N_Substituted Acylation->N_Substituted

Caption: Key reaction pathways of this compound.

Reactions at the Aldehyde Group
  • Reductive Amination: The aldehyde can be converted to a primary or secondary amine by reaction with ammonia or a primary amine in the presence of a reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃). This is a cornerstone reaction for introducing diverse side chains.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of carbon-carbon double bonds, providing access to a wide range of alkene-substituted indazoles.

  • Condensation Reactions: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) can lead to the formation of α,β-unsaturated systems, which are themselves versatile intermediates.

Reactions at the Indazole Nitrogen

The N-H proton of the indazole ring is acidic and can be deprotonated with a suitable base, allowing for N-alkylation, N-arylation, or N-acylation reactions. This functionalization is critical for modulating the physicochemical and pharmacological properties of the final compound.

Application in Kinase Inhibitor Synthesis

The indazole scaffold is a common feature in many kinase inhibitors. This compound serves as a key starting material for the synthesis of these complex molecules. For instance, the aldehyde can be elaborated into a side chain that occupies a specific pocket of the kinase active site, while the indazole core provides crucial hydrogen bonding interactions with the hinge region of the kinase. The synthesis of various indazole-based kinase inhibitors, such as those targeting FGFR, has been reported, highlighting the importance of functionalized indazole intermediates.[4][5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Measures:

    • Work in a well-ventilated area or under a chemical fume hood.[7]

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][8]

    • Avoid inhalation of dust and contact with skin and eyes.[7]

    • Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents and strong acids.[2]

Self-Validating System: Adherence to these safety protocols constitutes a self-validating system for minimizing exposure and ensuring laboratory safety. Regular review of the Safety Data Sheet (SDS) is mandatory before handling this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutics. Its unique combination of a reactive aldehyde group and a functionalizable indazole core allows for the creation of diverse and complex molecular structures. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in drug discovery and development programs. This guide provides a foundational understanding for researchers and scientists working with this important chemical entity.

References

A Spectroscopic Guide to 1H-Indazole-4-carbaldehyde: Elucidating Molecular Structure Through NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 1H-Indazole-4-carbaldehyde

This compound belongs to the indazole family, a class of bicyclic heteroaromatic compounds consisting of a benzene ring fused to a pyrazole ring. The indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in a variety of approved drugs due to its ability to mimic indole and engage in a wide range of biological interactions.[1][2] The presence of a reactive carbaldehyde group at the 4-position makes this compound a versatile intermediate for the synthesis of more complex indazole derivatives.[3] Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of this key intermediate in any synthetic endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation. The predicted chemical shifts presented here are based on the analysis of isomeric indazole aldehydes and other substituted indazoles.[1][5]

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to reveal five signals in the aromatic region, corresponding to the four protons on the indazole ring system and the aldehyde proton, in addition to a broad signal for the N-H proton.

Proton Assignment Predicted Chemical Shift (δ) [ppm] Predicted Multiplicity Predicted Coupling Constant (J) [Hz]
N-H~13-14broad singlet (br s)-
CHO~10.0-10.5singlet (s)-
H-3~8.2-8.4singlet (s)-
H-5~7.8-8.0doublet (d)~8.5
H-7~7.6-7.8doublet (d)~7.0
H-6~7.3-7.5triplet (t)~7.5

Interpretation and Rationale:

The N-H proton is expected to be significantly deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding, resulting in a broad singlet at a very downfield chemical shift.[6] The aldehyde proton (CHO) will appear as a sharp singlet in the characteristic downfield region for aldehydes. The H-3 proton of the pyrazole ring is anticipated to be a singlet, as it lacks adjacent protons for coupling. The protons on the benzene ring (H-5, H-6, and H-7) will form a coupled system. H-5 and H-7 are expected to be doublets due to coupling with H-6, while H-6 will appear as a triplet from coupling to both H-5 and H-7. The electron-withdrawing effect of the aldehyde group at C-4 will deshield the adjacent H-5 proton, causing it to resonate further downfield compared to H-7.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Eight distinct signals are expected for the eight carbon atoms of this compound.

Carbon Assignment Predicted Chemical Shift (δ) [ppm]
C=O~190-195
C-3~135-140
C-7a~140-145
C-3a~125-130
C-4~120-125
C-5~128-132
C-6~122-126
C-7~110-115

Interpretation and Rationale:

The carbonyl carbon (C=O) of the aldehyde will have the most downfield chemical shift due to the strong deshielding effect of the oxygen atom.[1] The quaternary carbons, C-7a and C-3a, which are part of the ring fusion, will have distinct chemical shifts. The remaining aromatic carbons will appear in the typical range of 110-145 ppm. The carbon atom directly attached to the aldehyde group, C-4, is expected to be in the mid-aromatic region. The chemical shifts of C-5, C-6, and C-7 will be influenced by the overall electronic environment of the bicyclic system.

Experimental Protocol for NMR Spectroscopy

A detailed methodology is crucial for the reproducible acquisition of high-quality NMR spectra.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point.

  • Instrumentation: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[6]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. The chemical shifts should be referenced to the central peak of the DMSO-d₆ septet at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Predicted IR Spectroscopic Data

The IR spectrum of this compound will be characterized by several key absorption bands.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
N-H stretch3100-3300Medium, broad
C-H stretch (aromatic)3000-3100Medium
C=O stretch (aldehyde)1680-1700Strong
C=C stretch (aromatic)1450-1600Medium-Strong
C-H bend (aromatic)750-900Strong

Interpretation and Rationale:

The N-H stretching vibration is expected to appear as a broad band in the region of 3100-3300 cm⁻¹, characteristic of a hydrogen-bonded N-H group in the solid state.[5] The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹. The most intense and diagnostic peak in the spectrum will be the C=O stretching of the aldehyde group, which is expected to appear in the range of 1680-1700 cm⁻¹. The conjugation of the aldehyde with the aromatic ring slightly lowers this frequency compared to a non-conjugated aldehyde. The aromatic C=C stretching vibrations will give rise to a series of bands in the 1450-1600 cm⁻¹ region. Finally, strong bands in the fingerprint region (750-900 cm⁻¹) will correspond to the C-H out-of-plane bending vibrations of the substituted benzene ring. An FTIR spectrum of the closely related 1-methyl-1H-indazole-4-carboxaldehyde shows a strong carbonyl peak around 1680 cm-1, supporting this prediction.[7]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum should be analyzed to identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula.[1]

Predicted Mass Spectrometry Data
Ion Predicted m/z Technique
[M+H]⁺147.0553ESI-HRMS
[M-H]⁻145.0407ESI-HRMS

Interpretation and Rationale:

The molecular formula of this compound is C₈H₆N₂O, with a monoisotopic mass of 146.0480 Da.[8] In positive ion mode Electrospray Ionization (ESI), the molecule is expected to be protonated, giving a pseudomolecular ion [M+H]⁺ with a calculated m/z of 147.0553. In negative ion mode, deprotonation of the acidic N-H group would result in a pseudomolecular ion [M-H]⁻ with a calculated m/z of 145.0407. High-resolution mass spectrometry would be able to confirm these exact masses to within a few parts per million, providing strong evidence for the elemental composition of the molecule.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of about 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer or introduce it via liquid chromatography (LC-MS). Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500).

  • Data Analysis: Determine the accurate mass of the molecular ion peaks and compare them with the theoretical masses calculated for the expected molecular formula.

Visualizing the Molecular Structure and Workflow

The following diagrams illustrate the structure of this compound and the logical workflow for its spectroscopic characterization.

Caption: 2D Structure of this compound.

SpectroscopicWorkflow Compound This compound (Sample) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Framework IR IR Spectroscopy (FTIR-ATR) Compound->IR Functional Groups MS Mass Spectrometry (ESI-HRMS) Compound->MS Molecular Formula Structure Structural Elucidation (Identity, Purity, Connectivity) NMR->Structure IR->Structure MS->Structure

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides a detailed predictive overview of the spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have established a reliable set of expected NMR, IR, and MS data. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality spectra for this compound. This guide serves as a valuable resource for the unambiguous structural characterization of this compound, ensuring its correct identification and use in further synthetic applications.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 1H-Indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-indazole-4-carbaldehyde is a pivotal building block in medicinal chemistry and materials science, offering a versatile scaffold for the synthesis of a diverse array of complex molecules.[1] This guide provides a comprehensive overview of a robust synthetic pathway to this key intermediate, focusing on the principles of directed ortho-metalation (DoM). We will delve into the mechanistic underpinnings of this strategy, providing a detailed, step-by-step protocol for its synthesis, purification, and thorough characterization by modern spectroscopic techniques. This document is intended to serve as a practical resource for researchers, offering field-proven insights into the experimental nuances and the causality behind procedural choices.

Introduction: The Significance of the Indazole Nucleus

The indazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents.[2] Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation in a wide range of pharmacologically active compounds. The introduction of a formyl group at the C4 position of the indazole ring, yielding this compound, provides a reactive handle for further molecular elaboration, making it a highly sought-after intermediate in the synthesis of novel drug candidates and functional materials.

Synthetic Strategy: A Tale of Two Positions and the Power of Directed Metalation

The direct formylation of the indazole ring presents a regioselectivity challenge. While methods like the Vilsmeier-Haack reaction are effective for introducing a formyl group onto heterocyclic systems, they typically favor the C3 position in indazoles. To achieve selective C4-functionalization, a more nuanced approach is required. Directed ortho-metalation (DoM) has emerged as a powerful and highly regioselective strategy for the functionalization of aromatic and heteroaromatic rings.[3][4]

The core principle of DoM lies in the use of a directing metalation group (DMG), which coordinates to an organolithium base and directs deprotonation to the adjacent ortho position.[5] In the case of indazole, the nitrogen atoms can act as directing groups. However, to ensure regioselectivity and prevent unwanted side reactions, protection of the N1-position is crucial. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its steric bulk and ease of removal under mild conditions.

The overall synthetic strategy can be visualized as a three-stage process:

Synthesis_Workflow cluster_0 PART 1: Protection cluster_1 PART 2: Directed Ortho-Metalation & Formylation cluster_2 PART 3: Deprotection A 1H-Indazole B N-Boc-1H-indazole A->B (Boc)₂O, DMAP, CH₂Cl₂ C 1-Boc-1H-indazole-4-carbaldehyde B->C 1. s-BuLi, TMEDA, THF, -78 °C 2. DMF D This compound C->D TFA, CH₂Cl₂

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: N-Protection of 1H-Indazole

Rationale: The protection of the indazole nitrogen is paramount to direct the subsequent metalation to the desired C4 position and to prevent N-deprotonation by the strong organolithium base. The Boc group provides the necessary steric hindrance and can be readily cleaved under acidic conditions without affecting the aldehyde functionality.

Protocol:

  • To a solution of 1H-indazole (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure N-Boc-1H-indazole.

Part 2: Directed Ortho-Metalation and Formylation

Rationale: This is the key step for the regioselective introduction of the formyl group. s-Butyllithium (s-BuLi) is used as a strong, non-nucleophilic base, and N,N,N',N'-tetramethylethylenediamine (TMEDA) acts as a ligand to break up the organolithium aggregates and enhance the basicity. The reaction is performed at low temperature (-78 °C) to ensure the stability of the lithiated intermediate. N,N-Dimethylformamide (DMF) serves as the electrophile to introduce the formyl group.

Protocol:

  • Dissolve N-Boc-1H-indazole (1.0 eq) and TMEDA (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add s-BuLi (1.1 eq, as a solution in cyclohexane) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 1-Boc-1H-indazole-4-carbaldehyde can be carried forward to the next step without extensive purification.

Part 3: Deprotection to Yield this compound

Rationale: The final step involves the removal of the Boc protecting group to yield the target compound. Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group at room temperature.[6]

Protocol:

  • Dissolve the crude 1-Boc-1H-indazole-4-carbaldehyde in dichloromethane (CH₂Cl₂).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude this compound.

Purification

Rationale: Aromatic aldehydes can be sensitive to oxidation and may require careful purification.[7] Column chromatography is an effective method for isolating the desired product from any remaining starting materials or byproducts.[8][9]

Protocol:

  • Prepare a silica gel column using a suitable solvent system, typically a mixture of hexane and ethyl acetate.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Load the sample onto the column and elute with the chosen solvent gradient.

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound as a solid.

Characterization

A comprehensive characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected spectroscopic data for this compound based on the analysis of related indazole derivatives.[10][11]

Technique Expected Observations
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm. A singlet for the aldehyde proton (CHO) downfield, typically >9.5 ppm. A broad singlet for the N-H proton.
¹³C NMR Aromatic carbons in the range of 110-145 ppm. A signal for the aldehyde carbonyl carbon downfield, typically >185 ppm.
IR (Infrared) Spectroscopy A characteristic C=O stretching vibration for the aldehyde at ~1680-1700 cm⁻¹. An N-H stretching vibration around 3100-3300 cm⁻¹. C-H stretching vibrations for the aromatic ring.
Mass Spectrometry (MS) A molecular ion peak [M]⁺ corresponding to the molecular weight of C₈H₆N₂O (146.15 g/mol ).

Mechanistic Insights

The key to the regioselectivity of this synthesis lies in the directed ortho-metalation step. The mechanism is believed to proceed through the following stages:

DoM_Mechanism cluster_0 Coordination cluster_1 Deprotonation cluster_2 Electrophilic Quench A N-Boc-Indazole + s-BuLi B Coordinated Complex A->B Lewis Acid-Base Interaction C 4-Lithio-N-Boc-indazole B->C Ortho-Deprotonation D 1-Boc-1H-indazole-4-carbaldehyde C->D + DMF

Caption: Mechanism of Directed Ortho-Metalation and Formylation.

The Boc group on the N1-position, along with the N2 atom, creates a bidentate chelation site for the lithium cation of the s-BuLi. This coordination brings the strong base in close proximity to the C7 and C4 protons. Steric hindrance from the Boc group is thought to disfavor deprotonation at the C7 position, leading to the selective abstraction of the C4 proton, which is also activated by the pyrazole ring. The resulting 4-lithio-N-Boc-indazole is then quenched with DMF to install the formyl group.

Conclusion

The synthesis of this compound via directed ortho-metalation of an N-Boc protected precursor is a highly efficient and regioselective method. This guide has provided a detailed experimental protocol, insights into the rationale behind the procedural choices, and a comprehensive overview of the characterization techniques required to ensure the identity and purity of this valuable synthetic intermediate. The principles and methodologies outlined herein are intended to empower researchers in their pursuit of novel indazole-based molecules with significant potential in drug discovery and materials science.

References

The Indazole-4-Carbaldehyde Moiety: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to engage in a variety of non-covalent interactions with biological targets, making it a cornerstone in the design of novel therapeutics.[1] This technical guide focuses specifically on the indazole-4-carbaldehyde moiety, a critical building block and a key pharmacophoric element in a multitude of biologically active compounds. We will delve into its fundamental biological significance, explore its role in the development of targeted therapies, particularly kinase inhibitors, and provide practical insights into its synthesis and application.

Introduction: The Indazole Scaffold and the Significance of the 4-Carbaldehyde Substituent

Indazole-containing compounds are found in a wide array of FDA-approved drugs, demonstrating their therapeutic relevance.[1] Notable examples include the antiemetic Granisetron and the potent anticancer agents Axitinib and Pazopanib.[1] The indazole core's ability to act as a bioisostere for indoles, with two nitrogen atoms facilitating strong hydrogen bond donor-acceptor interactions within protein binding pockets, is a key driver of its success.[2]

The introduction of a carbaldehyde (aldehyde) group at the 4-position of the indazole ring imparts unique chemical reactivity and structural features. This aldehyde group can serve as a versatile synthetic handle for further molecular elaboration, allowing for the construction of diverse chemical libraries. More importantly, it can directly participate in crucial interactions with biological targets, often acting as a key anchoring point within a protein's active site.

The Role of Indazole-4-Carbaldehyde in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The indazole scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.[3]

The indazole-4-carbaldehyde moiety is frequently incorporated into kinase inhibitor designs. The aldehyde oxygen can form critical hydrogen bonds with backbone amide protons in the hinge region of the kinase ATP-binding site, a common interaction motif for many kinase inhibitors. Furthermore, the planar indazole ring can engage in favorable pi-stacking interactions with aromatic residues in the active site.

Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Dysregulation of Fibroblast Growth Factor Receptor (FGFR) signaling is implicated in various cancers. A number of potent FGFR inhibitors are based on the indazole scaffold. For instance, the development of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide derivatives has yielded compounds with significant FGFR1 inhibitory activity.[4] One such derivative, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, demonstrated an impressive IC50 value of 30.2 ± 1.9 nM against FGFR1.[4]

Other Kinase Targets

Beyond FGFR, indazole-based compounds have shown inhibitory activity against a range of other kinases, including:

  • Pim Kinases: Derivatives of 3-(pyrazin-2-yl)-1H-indazole have been identified as potent pan-Pim kinase inhibitors, with IC50 values in the low nanomolar range.[4]

  • Tyrosine Threonine Kinase (TTK): 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides have been developed as single-digit nanomolar inhibitors of TTK.[4]

  • Aurora Kinases: Indazole-based derivatives have been designed to exhibit selectivity for Aurora A and Aurora B kinases, with some compounds showing dual inhibitory activity in the low nanomolar range.[4]

  • Tpl2 Kinase: High-throughput screening identified an indazole hit that, through structure-activity relationship (SAR) modifications at the C3 and C5 positions, led to the discovery of potent inhibitors of Tpl2 kinase.[5]

  • PKMYT1 Kinase: Novel indazole compounds have been developed as inhibitors of PKMYT1 kinase, a promising target for cancer therapy due to its role in the G2/M checkpoint.[6]

Synthetic Strategies for Accessing Indazole-4-Carbaldehyde Derivatives

The utility of the indazole-4-carbaldehyde moiety in drug discovery is underpinned by accessible and versatile synthetic routes.

Synthesis of the Core Scaffold

A common strategy for the synthesis of the indazole core involves the cyclization of appropriately substituted precursors. For example, the reaction of 3,5-difluoroanisole with α,α-dichloromethyl methyl ether in the presence of a Lewis acid like TiCl4 can yield a key aldehyde intermediate.[7] This can then be converted to a nitrile and subsequently cyclized to form the indazole ring.[7]

Another approach involves the nitrosation of indoles.[2][8] This method provides direct access to 1H-indazole-3-carboxaldehydes under mild conditions and is tolerant of a wide range of functional groups.[2][8]

Experimental Protocol: Synthesis of a 6-Fluoro-1H-indazole-4-carbaldehyde Derivative (Illustrative)

The following protocol outlines a representative synthesis of a functionalized indazole-4-carbaldehyde, adapted from established literature procedures.[7]

Step 1: Formylation of 3,5-difluoroanisole

  • To a solution of 3,5-difluoroanisole in a suitable solvent (e.g., dichloromethane) at 0 °C, add TiCl4 dropwise.

  • Slowly add α,α-dichloromethyl methyl ether to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with ice-water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the aldehyde intermediate.

Step 2: Conversion to Nitrile

  • Dissolve the aldehyde from Step 1 in a suitable solvent (e.g., formic acid).

  • Add hydroxylamine-O-sulfonic acid in portions.

  • Heat the reaction mixture and monitor for completion.

  • Cool the reaction and pour it into water.

  • Collect the precipitated product by filtration and dry to yield the nitrile.

Step 3: Cyclization to Indazole

  • Reflux the nitrile from Step 2 with hydrazine hydrate in a suitable solvent (e.g., ethanol) to effect cyclization.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain the desired indazole-4-carbaldehyde.

Visualization of Key Concepts

General Structure of Indazole-Based Kinase Inhibitors

G cluster_0 Indazole-Based Kinase Inhibitor Indazole_Core Indazole Scaffold Hinge_Binding Hinge-Binding Moiety (e.g., Amide, Urea) Indazole_Core->Hinge_Binding H-Bonding Solvent_Front Solvent-Exposed Region (Tail Group for Solubility/Selectivity) Indazole_Core->Solvent_Front Modulates PK/PD Gatekeeper_Pocket Group Targeting Gatekeeper Pocket Indazole_Core->Gatekeeper_Pocket Selectivity

Caption: Generalized structure of an indazole-based kinase inhibitor.

Synthetic Workflow for Indazole-4-Carbaldehyde

G Start Substituted Anisole Step1 Formylation (e.g., Vilsmeier-Haack or Friedel-Crafts) Start->Step1 Intermediate1 Benzaldehyde Derivative Step1->Intermediate1 Step2 Oximation & Dehydration Intermediate1->Step2 Intermediate2 Benzonitrile Derivative Step2->Intermediate2 Step3 Cyclization with Hydrazine Intermediate2->Step3 End Indazole-4-Carbaldehyde Step3->End

Caption: A representative synthetic workflow for indazole-4-carbaldehyde.

Tabular Summary of Bioactivity Data

Compound ClassTarget KinaseRepresentative IC50 (nM)Reference
6-(Aryl)-1H-indazole-4-carboxamidesFGFR130.2[4]
3-(Pyrazin-2-yl)-1H-indazolesPim-10.4[4]
3-(4-(Heterocyclyl)phenyl)-1H-indazole-5-carboxamidesTTKSingle-digit nM[4]
Indazole-based derivativesAurora A/B15-26[4]
3-Amino-1H-indazole derivativesPI3K/AKT/mTOR Pathway430 (HGC-27 cells)

Conclusion and Future Perspectives

The indazole-4-carbaldehyde moiety has firmly established itself as a valuable component in the medicinal chemist's toolbox. Its synthetic accessibility and its ability to serve as both a versatile intermediate and a key pharmacophoric element have driven its widespread adoption in drug discovery programs. The continued exploration of novel synthetic methodologies and a deeper understanding of its interactions with a growing number of biological targets will undoubtedly lead to the development of new and improved therapeutics. As we move towards more personalized and targeted medicines, the strategic application of privileged scaffolds like indazole-4-carbaldehyde will remain a critical enabler of innovation.

References

A Technical Guide to 1H-Indazole-4-carbaldehyde: A Pivotal Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the indole ring system and engage in critical hydrogen bonding interactions within biological targets.[1] Among its many derivatives, 1H-indazole-4-carbaldehyde emerges as a particularly versatile synthetic intermediate. Its unique arrangement of a reactive aldehyde group on the robust indazole core provides a powerful handle for constructing complex molecular architectures. This guide offers an in-depth exploration of this compound, detailing its synthetic utility, key chemical transformations, and its demonstrated role in the development of potent therapeutic agents, particularly protein kinase inhibitors. This document is intended for researchers and professionals in drug discovery and synthetic chemistry, providing both foundational knowledge and actionable experimental insights.

The this compound Scaffold: Structure and Significance

This compound (Molecular Formula: C₈H₆N₂O) is a bicyclic heteroaromatic compound featuring a benzene ring fused to a pyrazole ring.[2] The thermodynamically stable 1H-tautomer is the predominant form and is central to its application in synthesis.[3][4]

The significance of this intermediate is rooted in two key structural features:

  • The Indazole Core: This moiety is a well-established bioisostere of indole.[1][3] The arrangement of its two nitrogen atoms facilitates its function as both a hydrogen bond donor (at the N1-H) and acceptor (at N2), enabling strong interactions with enzyme active sites, a feature heavily exploited in the design of kinase inhibitors.[1] Marketed drugs like Axitinib and Pazopanib, which contain the indazole core, underscore its therapeutic importance.[1][3]

  • The C4-Aldehyde Group: Positioned on the benzene portion of the ring system, the aldehyde (-CHO) group is a gateway for a vast array of chemical modifications. It serves as a reactive electrophilic site for C-C and C-N bond formation, allowing for the strategic elaboration of molecular complexity.[5] This functional group enhances its utility in condensation reactions, paving the way for a diverse library of derivatives.[5]

This combination makes this compound a critical building block for creating novel therapeutic agents, especially in the fields of oncology and neurology.[5][6]

Core Synthetic Transformations and Applications

The aldehyde functionality of this compound is the primary locus of its synthetic versatility. It enables chemists to append a wide variety of substituents and build larger molecular frameworks. The following diagram and sections outline the most critical transformations.

G main This compound prod_amine Substituted Amine (via Reductive Amination) main->prod_amine [H] prod_alkene Alkene (via Wittig/HWE Reaction) main->prod_alkene prod_hydrazone Hydrazone (via Condensation) main->prod_hydrazone -H2O prod_acid Carboxylic Acid (via Oxidation) main->prod_acid [O] sub_amine Primary/Secondary Amine (R1R2NH) sub_amine->prod_amine sub_phosphonate Phosphonate Ylide sub_phosphonate->prod_alkene sub_hydrazine Hydrazine Derivative sub_hydrazine->prod_hydrazone sub_oxidant Oxidizing Agent sub_oxidant->prod_acid

Caption: Key synthetic pathways originating from this compound.

Synthesis of Kinase Inhibitors

The indazole scaffold is a cornerstone in the design of protein kinase inhibitors.[7] this compound serves as an ideal starting point for synthesizing libraries of potential inhibitors for targets like p21-activated kinase 1 (PAK1) and Akt kinase.[7][8] The general strategy involves using the aldehyde as an anchor point to introduce side chains that occupy specific pockets within the kinase active site.

For example, a common approach is to build a substituted amine side chain via reductive amination. This amine can be designed to form additional hydrogen bonds or hydrophobic interactions, thereby increasing the compound's potency and selectivity.

Reductive Amination

This is one of the most powerful reactions for this intermediate. It involves the initial formation of a Schiff base (imine) by condensation with a primary or secondary amine, followed by in-situ reduction to yield a stable secondary or tertiary amine. This two-step, one-pot process is highly efficient for introducing diverse amine-containing fragments.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

To form carbon-carbon double bonds, the aldehyde can be reacted with phosphorus ylides (Wittig reaction) or phosphonate carbanions (HWE reaction). These reactions are instrumental in extending the carbon skeleton, allowing for the introduction of conjugated systems or linking the indazole core to other aromatic or aliphatic moieties.

Condensation Reactions

The aldehyde readily condenses with various nucleophiles. Reaction with hydrazines or hydrazides produces hydrazone derivatives, which are themselves a class of biologically active compounds and can serve as intermediates for further cyclization reactions.[9] These derivatives are explored for antimicrobial and anticancer activities.[9]

Oxidation to Carboxylic Acid

Mild oxidation of the aldehyde group yields 1H-indazole-4-carboxylic acid. This transforms the intermediate into another valuable building block, enabling the formation of amides and esters. The synthesis of 1H-indazole-3-carboxamide derivatives, for instance, has been shown to yield potent PAK1 inhibitors.[10]

Experimental Workflow: Synthesis of a Model Amine Derivative

This section provides a validated, step-by-step protocol for a representative reductive amination reaction, a cornerstone transformation for this intermediate.

G start Dissolve this compound and Amine in Solvent (e.g., DCE) add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) Portion-wise start->add_reductant stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_reductant->stir quench Quench Reaction (e.g., with sat. NaHCO₃) stir->quench extract Extract with Organic Solvent (e.g., DCM or EtOAc) quench->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify end Characterize Final Product (NMR, MS) purify->end

Caption: Standard workflow for reductive amination.

Protocol: Synthesis of N-((1H-indazol-4-yl)methyl)-4-methoxyaniline

Materials:

  • This compound (1.0 eq)

  • 4-methoxyaniline (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and 4-methoxyaniline (1.1 eq).

  • Solvent Addition: Add anhydrous DCE or DCM (approx. 0.1 M concentration relative to the aldehyde). Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Causality Note: Portion-wise addition helps control any initial exotherm and gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion (typically 2-12 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases. Trustworthiness Note: This step neutralizes the acidic byproducts and destroys any excess reducing agent.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data Summary

The utility of an intermediate is often judged by its ability to reliably produce a range of derivatives in high yields. The following table presents hypothetical, yet representative, data for a series of compounds synthesized from this compound, illustrating its efficiency in building a diverse chemical library.

EntryAmine ReagentReaction TypeYield (%)Target Kinase (Hypothetical)IC₅₀ (nM) (Hypothetical)
14-methoxyanilineReductive Amination85PAK152
2PiperidineReductive Amination91AKT159
3BenzylamineReductive Amination88FGFR130
4MorpholineReductive Amination93PAK198

Conclusion

This compound stands as a cornerstone intermediate for modern synthetic and medicinal chemistry. Its dual-feature structure—a biologically relevant indazole core and a synthetically versatile aldehyde handle—provides an efficient and powerful platform for the discovery of novel bioactive molecules. The straightforward and high-yielding transformations it undergoes, particularly in the construction of kinase inhibitor scaffolds, ensure its continued and expanding role in drug development pipelines. The protocols and pathways described herein serve as a robust foundation for researchers aiming to leverage this potent building block in their synthetic endeavors.

References

A Technical Guide to 1H-Indazole-4-carbaldehyde: From Discovery to a Cornerstone of Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 1H-indazole-4-carbaldehyde, a heterocyclic compound that has evolved from a synthetic curiosity into a pivotal building block for researchers, particularly in the fields of medicinal chemistry and drug development. We will delve into the historical context of its parent scaffold, dissect key synthetic methodologies, and illuminate its role in the creation of complex, biologically active molecules. This document is designed for professionals who require a deep technical understanding grounded in field-proven insights and validated protocols.

Introduction: The Significance of a Privileged Scaffold

At its core, this compound is a bicyclic aromatic heterocycle, comprising a benzene ring fused to a pyrazole ring, with a reactive aldehyde group at the 4-position. The indazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its ability to serve as a versatile framework for designing ligands that can interact with a multitude of biological targets, often mimicking the hydrogen bonding patterns of the native indole structure.[2] The aldehyde functional group at the C4 position provides a chemically versatile handle for a vast array of subsequent transformations, making this compound (CAS 669050-70-8) an indispensable intermediate in the synthesis of novel pharmaceutical candidates and agrochemicals.[3]

Historical Context: The Genesis of the Indazole Ring

The story of this compound begins with the discovery of its parent structure. The first synthesis of an indazole derivative was reported by the eminent chemist Emil Fischer in the late 19th century, who prepared indazolone by heating ortho-hydrazine benzoic acid.[1] This foundational work laid the groundwork for over a century of exploration into the chemistry of this heterocyclic system.

Early synthetic methods for indazoles were often characterized by harsh reaction conditions, such as the use of strong acids or high temperatures.[4] The development of milder and more efficient synthetic routes has been a continuous pursuit. Over the decades, methodologies have evolved significantly, from classical cyclization reactions to modern metal-catalyzed cross-couplings and C-H activation strategies, greatly expanding the accessibility and diversity of substituted indazoles.[5][6] The specific synthesis and isolation of the 4-carbaldehyde derivative emerged from this broader synthetic advancement, as chemists developed regioselective methods to functionalize the benzene portion of the indazole core.

Key Synthetic Methodologies: A Modern Perspective

The synthesis of 1H-indazoles, including the 4-carbaldehyde derivative, has seen remarkable innovation. Modern methods prioritize efficiency, safety, and functional group tolerance. One of the most practical and noteworthy approaches is a metal-free synthesis using ortho-amino-substituted carbonyl compounds.

A Mild, Metal-Free Approach via Oxime Intermediates

A highly effective strategy for constructing the 1H-indazole core involves the cyclization of oximes derived from o-aminobenzaldehydes or o-aminoketones.[1] This method, highlighted in U.S. Patent 8022227B2, is prized for its mild conditions and broad substrate scope, avoiding the use of often toxic and expensive heavy metals.[1][4]

The causality behind this experimental choice is rooted in efficiency and safety. The transformation proceeds in two key stages: first, the formation of an oxime intermediate from the corresponding o-aminobenzaldehyde, and second, an activating agent-mediated cyclization. The use of a weak base and low temperatures ensures that sensitive functional groups on the aromatic ring are preserved, which is a critical consideration in multi-step drug synthesis.

This protocol is a representative example based on the methodology for converting an o-aminobenzaldehyde derivative to a 1H-indazole.

Step 1: Oxime Formation

  • To a solution of the starting o-aminobenzaldehyde (1.0 eq) in a suitable solvent like ethanol or pyridine, add hydroxylamine hydrochloride (1.1 - 1.5 eq).

  • Add a base, such as sodium acetate or triethylamine (1.5 - 2.0 eq), to neutralize the HCl salt.

  • Stir the reaction mixture at room temperature (20-25 °C) for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime, which can often be used in the next step without further purification.

Step 2: Cyclization to 1H-Indazole

  • Dissolve the crude oxime from Step 1 in a polar aprotic solvent, such as dichloromethane (DCM) or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add a weak base, typically triethylamine (2.0 - 3.0 eq).

  • Slowly add an activating agent, such as methanesulfonyl chloride (1.1 - 1.5 eq), dropwise while maintaining the temperature at 0 °C. The activating agent makes the oxime hydroxyl group a better leaving group.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, again monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1H-indazole derivative.

This self-validating system ensures high conversion and clean product formation due to the mild, selective nature of the reagents. The final product's identity and purity would be confirmed using the spectroscopic methods detailed in the next section.

Diagram of Synthetic Workflow

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cyclization A o-Aminobenzaldehyde C Oxime Intermediate A->C Room Temp B Hydroxylamine + Base B->C F 1H-Indazole Product C->F 0 °C to RT D Activating Agent (e.g., MsCl) D->F E Weak Base (e.g., TEA) E->F

Caption: General workflow for the metal-free synthesis of 1H-indazoles.

Physicochemical and Spectroscopic Profile

The precise characterization of this compound is crucial for its use in synthesis. The structural assignment is confirmed through a combination of spectroscopic techniques.

PropertyDataSource
Molecular Formula C₈H₆N₂O[7]
Molecular Weight 146.15 g/mol [7]
Appearance Typically a solidN/A
CAS Number 669050-70-8[3]
Spectroscopic Data Interpretation
  • ¹H NMR (in DMSO-d₆):

    • N-H Proton: A broad singlet appearing far downfield, typically >13 ppm.[2]

    • Aldehyde Proton: A sharp singlet between 10.0 and 10.5 ppm.[2]

    • Aromatic Protons: The protons on the benzene ring (H5, H6, H7) and the pyrazole ring (H3) will appear in the aromatic region (7.0 - 8.5 ppm), with coupling patterns dictated by their positions. The H3 proton is typically a singlet, while the benzene protons will show doublet and triplet patterns.

  • ¹³C NMR (in DMSO-d₆):

    • Aldehyde Carbonyl: A resonance between 185 and 195 ppm.[2]

    • Aromatic Carbons: Multiple signals in the 110-145 ppm range, corresponding to the eight carbons of the bicyclic system.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A broad absorption band around 3300-3200 cm⁻¹.[8]

    • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1670 cm⁻¹.[8]

    • C=C and C=N Stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 146.

Applications in Drug Discovery and Beyond

This compound is not an end product but a critical starting point. Its aldehyde group is a gateway to a multitude of chemical transformations, including reductive amination, Wittig reactions, oxidations, and the formation of other heterocyclic rings.[2] This versatility allows chemists to build libraries of diverse molecules for biological screening.

The indazole scaffold, accessed through intermediates like the 4-carbaldehyde, is present in numerous clinical and preclinical drug candidates targeting a range of diseases.[1][5] Its derivatives have shown potent activity as:

  • Kinase Inhibitors: For cancer therapy.[2][6]

  • Anti-inflammatory Agents: By modulating inflammatory pathways.[9]

  • Serotonin 5-HT₃ Receptor Antagonists: Used as antiemetics, such as Granisetron.[1]

  • Neuroprotective Agents: For treating neurodegenerative diseases.[6]

Diagram of Application Workflow

G cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds Start This compound ReductiveAmination Reductive Amination Start->ReductiveAmination Wittig Wittig Reaction Start->Wittig Oxidation Oxidation Start->Oxidation Cyclization Heterocycle Formation Start->Cyclization Amine Substituted Amines ReductiveAmination->Amine Alkene Stilbene Analogues Wittig->Alkene CarboxylicAcid Carboxylic Acids Oxidation->CarboxylicAcid FusedRing Polycyclic Systems Cyclization->FusedRing Final Bioactive Drug Candidates Amine->Final Biological Screening Alkene->Final Biological Screening CarboxylicAcid->Final Biological Screening FusedRing->Final Biological Screening

Caption: Role of this compound as a key synthetic intermediate.

Conclusion

From its conceptual roots in the 19th-century discovery of the indazole ring system, this compound has become a molecule of significant strategic importance. The development of mild, efficient, and scalable synthetic routes has solidified its position as a valuable intermediate in the toolbox of the modern medicinal and synthetic chemist. Its unique combination of a privileged heterocyclic core and a versatile aldehyde handle ensures that it will continue to be a foundation for the discovery of novel therapeutics and advanced materials for years to come.

References

potential reactivity of the aldehyde group in 1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 1H-Indazole-4-carbaldehyde

Introduction: The Strategic Importance of this compound

In the landscape of modern medicinal chemistry and materials science, the indazole scaffold is a privileged structure, recognized for its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] this compound (CAS 669050-70-8) emerges as a particularly valuable synthetic intermediate.[4] Its utility stems from the unique electronic interplay between the bicyclic indazole core and the C4-positioned aldehyde functionality. The aldehyde group serves as a versatile chemical handle, enabling a diverse array of transformations crucial for constructing complex molecular architectures and performing structure-activity relationship (SAR) studies.[5][6]

This guide provides an in-depth exploration of the aldehyde group's reactivity in this compound. We will move beyond simple reaction lists to dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative literature.

Nucleophilic Addition: Gateway to Functional Diversity

The electrophilic nature of the aldehyde's carbonyl carbon is the cornerstone of its reactivity, making it a prime target for nucleophiles. This fundamental reaction class is pivotal for introducing a wide range of functional groups.

Reduction to (1H-Indazol-4-yl)methanol

The reduction of the aldehyde to a primary alcohol is a common and often necessary transformation, converting the electrophilic aldehyde into a nucleophilic hydroxymethyl group suitable for further modifications like etherification or esterification.[7][8]

Expertise & Causality: The choice of reducing agent is critical. While powerful reagents like Lithium Aluminum Hydride (LiAlH₄) are effective, they can be overly reactive, potentially affecting the indazole ring system. Sodium borohydride (NaBH₄) is the preferred reagent in this context. Its milder nature ensures selective reduction of the aldehyde in the presence of the aromatic heterocyclic core, typically in a protic solvent like methanol or ethanol. The solvent serves both to solubilize the reagents and to protonate the intermediate alkoxide.

Experimental Protocol: Synthesis of (1H-Indazol-4-yl)methanol

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to moderate the reaction rate and prevent potential side reactions.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding distilled water at 0 °C to decompose any excess NaBH₄.

  • Extraction: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel to yield (1H-indazol-4-yl)methanol.[7][9]

Reductive Amination: Formation of Amines

Reductive amination is a powerful method for forming C-N bonds. The aldehyde first reacts with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ to the corresponding amine without isolating the intermediate.

Expertise & Causality: The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal for this purpose due to its mildness and tolerance of the slightly acidic conditions that favor imine formation.

Workflow: Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: In Situ Reduction A This compound C Imine/Iminium Ion Intermediate A->C + R₂NH - H₂O B Primary/Secondary Amine (R₂NH) B->C E Target Amine C->E Reduction D Sodium Triacetoxyborohydride (NaBH(OAc)₃) D->E

Caption: Reductive amination workflow.

Oxidation to 1H-Indazole-4-carboxylic Acid

Oxidizing the aldehyde to a carboxylic acid provides another critical functional handle for derivatization, particularly for forming amides, which are prevalent in pharmaceuticals.

Expertise & Causality: Several reagents can achieve this transformation. A Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a mild acid and a chlorine scavenger, is highly effective and chemoselective for aldehydes. This method avoids the harsh conditions associated with reagents like potassium permanganate (KMnO₄) or chromic acid, which could undesirably oxidize other parts of the indazole molecule.

Experimental Protocol: Synthesis of 1H-Indazole-4-carboxylic Acid

  • Setup: Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.

  • Buffering: Add 2-methyl-2-butene (a chlorine scavenger, ~2.0 eq) to the solution.

  • Reagent Solution: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.

  • Addition: Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

  • Reaction: Stir the mixture vigorously for 4-6 hours. Monitor by TLC.

  • Workup: Once the reaction is complete, adjust the pH to ~3-4 with a dilute HCl solution.

  • Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization.[10]

Carbon-Carbon Bond Forming Reactions

The ability to form new C-C bonds from the aldehyde group is fundamental to building molecular complexity. The Knoevenagel and Wittig reactions are two of the most powerful methods for this purpose.

Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) catalyzed by a weak base, such as piperidine or ammonium acetate. It is a reliable method for synthesizing α,β-unsaturated systems.[11][12]

Expertise & Causality: The reaction proceeds via a nucleophilic attack from the carbanion of the active methylene compound onto the aldehyde's carbonyl carbon, followed by dehydration. The choice of a mild base is crucial to deprotonate the active methylene compound without promoting self-condensation of the aldehyde or other side reactions. The resulting electron-deficient alkene is a valuable Michael acceptor for further synthetic elaborations.[13]

Mechanism: Knoevenagel Condensation

G Indazole-CHO Indazole-CHO Intermediate Indazole-CH(O⁻)-CH(CN)₂ Indazole-CHO->Intermediate + ⁻CH(CN)₂ ActiveMethylene CH₂(CN)₂ Carbanion ⁻CH(CN)₂ ActiveMethylene->Carbanion + Base - H-Base⁺ Base Base Carbanion->Intermediate Product Indazole-CH=C(CN)₂ Intermediate->Product - OH⁻

Caption: Mechanism of Knoevenagel condensation.

Table 1: Representative Knoevenagel Condensation Reactions

Active Methylene CompoundBase CatalystSolventTypical YieldReference
MalononitrilePiperidineEthanol>90%[14]
Ethyl CyanoacetateAmmonium AcetateToluene80-90%[11]
Barbituric AcidAcetic AcidWater75-85%[11]
Wittig Reaction

The Wittig reaction provides an unparalleled route to alkenes by reacting the aldehyde with a phosphorus ylide. A key advantage is the high degree of control over the position of the newly formed double bond.

Expertise & Causality: The reaction mechanism involves the formation of a betaine intermediate which collapses to a four-membered oxaphosphetane ring. Subsequent decomposition of this ring yields the alkene and triphenylphosphine oxide. The geometry of the resulting alkene (E/Z) can often be influenced by the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions. For many applications involving this compound, stabilized ylides are used, which typically favor the formation of the E-alkene.[6]

Synthesis of Heterocycles

The aldehyde group is a versatile precursor for constructing new heterocyclic rings fused to or substituted on the indazole core, a common strategy in drug discovery. For instance, condensation with hydrazides can lead to hydrazones, which can be further cyclized.[15] Similarly, reaction with aminothiophenols or similar binucleophilic reagents can be used to construct thiazole or other heterocyclic systems.[6]

Conclusion

The aldehyde group of this compound is a robust and highly versatile functional group. Its reactivity profile, encompassing nucleophilic addition, oxidation, reduction, and C-C bond formation, provides a rich toolkit for synthetic chemists. A thorough understanding of the mechanisms and the rationale behind the selection of reagents and conditions, as outlined in this guide, empowers researchers to strategically leverage this key intermediate in the design and synthesis of novel molecules for pharmaceutical and materials science applications.

References

A Technical Guide to the Stability and Storage of 1H-Indazole-4-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indazole-4-carbaldehyde is a pivotal intermediate in medicinal chemistry and organic synthesis, valued for its role in constructing complex bioactive molecules.[1][2] However, the inherent reactivity of its aldehyde functional group presents significant challenges to its long-term stability and integrity. This guide provides a comprehensive analysis of the factors governing the stability of this compound, offering field-proven protocols for optimal storage, handling, and stability assessment. By understanding the causality behind its degradation pathways, researchers can ensure the compound's purity, leading to more reliable and reproducible experimental outcomes.

Chemical Profile and Inherent Reactivity

The Duality of the Indazole-Aldehyde Structure

The stability of this compound is best understood by considering its two key structural components: the indazole ring and the carbaldehyde group.

  • The Indazole Core: The 1H-indazole moiety, a fusion of a benzene and pyrazole ring, is an aromatic heterocyclic system that is generally thermodynamically stable.[3][4] The 1H-tautomer is known to be more stable and predominant compared to the 2H-indazole form.[5][6][7] This inherent stability means the indazole core itself is not the primary source of degradation under typical laboratory conditions.

  • The Aldehyde Functional Group: In contrast, the aldehyde group (–CHO) is a site of high reactivity.[8] Aromatic aldehydes are susceptible to several degradation pathways, with oxidation being the most prominent. This reactivity, while essential for its utility as a synthetic building block, is also the principal cause of its instability during storage.[9]

Significance in Medicinal Chemistry

The indazole scaffold is a privileged structure in drug discovery, appearing in numerous kinase inhibitors and other therapeutic agents.[10][11] this compound serves as a crucial precursor, enabling the introduction of diverse functionalities at the 4-position, which is vital for developing novel drug candidates with potential anti-inflammatory or anti-cancer properties.[1] Maintaining the purity of this starting material is therefore critical to the success of multi-step synthetic campaigns.

Primary Degradation Pathways and Influencing Factors

The long-term integrity of this compound is compromised by its sensitivity to common environmental factors. Understanding these factors is key to preventing degradation.

Atmospheric Oxidation

The most significant degradation pathway is the oxidation of the aldehyde group to the corresponding carboxylic acid (1H-indazole-4-carboxylic acid). This process is primarily mediated by atmospheric oxygen.

  • Mechanism: The reaction is often initiated by light, heat, or trace metal impurities, proceeding via a free-radical chain mechanism.

  • Causality: The aldehyde C-H bond is relatively weak and susceptible to radical abstraction. The resulting acyl radical reacts readily with oxygen to form a peroxyacyl radical, which then propagates the chain reaction, ultimately yielding the carboxylic acid.

  • Mitigation: The most effective preventative measure is the exclusion of oxygen. This is achieved by storing the compound under an inert atmosphere, such as argon or nitrogen.[12][13]

Photodegradation

Exposure to light, particularly in the UV spectrum, can provide the activation energy needed to initiate and accelerate oxidative degradation.[9]

  • Causality: Aromatic aldehydes can absorb light, promoting them to an excited state. This increases their reactivity and susceptibility to radical formation.

  • Mitigation: The compound must be stored in light-resistant containers, such as amber glass vials, to prevent photo-initiation of degradation pathways.[8][12]

Thermal Degradation

Elevated temperatures increase the rate of all chemical reactions, including degradation.

  • Causality: Higher kinetic energy increases the frequency and force of molecular collisions, accelerating the oxidation process.

  • Mitigation: Refrigerated storage is recommended to minimize the rate of thermal degradation and preserve long-term stability.[14][15]

Incompatible Materials

As a reactive aldehyde, the compound should not be stored in proximity to strong oxidizing agents or strong reducing agents, as this can lead to vigorous and hazardous reactions.[12]

Recommended Storage and Handling Protocols

To ensure the long-term purity and viability of this compound, adherence to strict storage and handling protocols is essential.

Optimal Storage Conditions

The following conditions are recommended based on the chemical properties of aromatic aldehydes and related indazole derivatives.

ParameterRecommended ConditionRationale & Supporting Evidence
Temperature 2-8°CRefrigeration significantly slows the rate of oxidative and thermal degradation, maximizing shelf life.[12][13][14][15]
Atmosphere Inert Gas (Argon or Nitrogen)Excludes atmospheric oxygen, directly preventing the primary oxidation pathway.[12][13]
Container Tightly Sealed, Amber Glass VialProtects from moisture and air ingress while blocking light to prevent photodegradation.[8][9][12]
Location Dry, Well-Ventilated AreaPrevents moisture absorption and ensures a safe storage environment.[13]
Protocol for Aliquoting and Handling

Frequent opening of the primary container should be avoided. It is best practice to aliquot the compound into smaller, single-use quantities upon receipt.

  • Preparation: Move the primary container from cold storage to a desiccator and allow it to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: Perform all manipulations within a glove box or on a benchtop under a steady stream of inert gas (e.g., argon or nitrogen).

  • Dispensing: Using a clean spatula, quickly weigh and dispense the desired amount of the compound into a pre-tared, amber glass vial.

  • Inerting and Sealing: Purge the headspace of the new vial with inert gas for 10-15 seconds before tightly sealing the cap. Parafilm can be wrapped around the cap for an additional barrier.

  • Storage: Immediately return the primary container and the newly created aliquot to the recommended 2-8°C storage conditions.

G cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_storage Storage start Retrieve from 2-8°C Storage equilibrate Equilibrate to RT in Desiccator start->equilibrate open_container Open Primary Container equilibrate->open_container weigh Weigh & Dispense into Aliquot Vial open_container->weigh purge_seal Purge Headspace & Seal Tightly weigh->purge_seal store Return All to 2-8°C Storage purge_seal->store

Caption: Workflow for Handling and Aliquoting this compound.

Assessing Compound Stability

Visual Indicators of Degradation

While not quantitative, visual inspection can provide the first warning of compromised purity. Signs of degradation may include:

  • Color Change: A significant darkening from its typical solid appearance.[12]

  • Change in Physical Form: Formation of precipitates or clumping, which could indicate polymerization or the presence of impurities.[16]

If any such changes are observed, the material should be re-analyzed for purity before use.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and understanding the compound's stability profile under stress. This protocol is based on standard industry practices.[17]

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in HPLC-grade acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, then neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, then neutralize with 1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Dilute 1 mL of stock solution with 1 mL of purified water.

    • Incubate at 60°C for 48 hours, protected from light.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 100 µg/mL in acetonitrile:water) to a calibrated light source according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

G cluster_stress Stress Conditions acid Acid (HCl, 60°C) analysis Analyze All Samples by HPLC acid->analysis base Base (NaOH, 60°C) base->analysis oxide Oxidative (H₂O₂, RT) oxide->analysis heat Thermal (60°C) heat->analysis light Photolytic (ICH Q1B) light->analysis stock 1 mg/mL Stock Solution in Acetonitrile stock->acid stock->base stock->oxide stock->heat stock->light

Caption: Workflow for a Forced Degradation Study.

Conclusion

The synthetic utility of this compound is directly proportional to its purity. Its principal vulnerability lies in the aldehyde functional group's susceptibility to oxidation, a process accelerated by air, light, and heat. By implementing a rigorous storage protocol—refrigeration (2-8°C) in tightly sealed, amber containers under an inert atmosphere—and employing careful handling techniques, researchers can effectively mitigate these degradation pathways. This diligence ensures the compound's long-term integrity, safeguarding the validity and success of critical research and development endeavors.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of Derivatives from 1H-Indazole-4-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 1H-Indazole-4-Carbaldehyde

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active agents.[1][2] Its unique bicyclic aromatic system, composed of fused benzene and pyrazole rings, allows it to engage in various biological interactions, making it a focal point in the design of novel therapeutics for oncology, inflammation, and neurodegenerative diseases.[2][3]

Within this important class of compounds, this compound emerges as a particularly valuable and versatile intermediate. The aldehyde functionality at the C4 position is a reactive handle, perfectly positioned for a wide array of chemical transformations. This allows for the systematic introduction of diverse functional groups and the construction of more complex molecular architectures, enabling the exploration of structure-activity relationships (SAR) crucial for drug discovery.

This guide provides an in-depth exploration of key synthetic transformations starting from this compound, moving beyond simple procedural lists to explain the underlying principles and rationale behind the chosen methodologies. Each protocol is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Derivative Classes Start This compound Knoevenagel Knoevenagel Condensation Start->Knoevenagel + Active Methylene Compound Wittig Wittig Reaction Start->Wittig + Phosphonium Ylide ReductiveAmination Reductive Amination Start->ReductiveAmination + Amine, H₂ Cyclocondensation Cyclocondensation (e.g., Friedländer) Start->Cyclocondensation + Activated Ketone Alkenes α,β-Unsaturated Nitriles/Esters Knoevenagel->Alkenes Stilbenes Stilbene Analogues Wittig->Stilbenes Amines Secondary/Tertiary Amines ReductiveAmination->Amines FusedRings Fused Heterocycles (e.g., Pyrazolo[4,3-c]quinolines) Cyclocondensation->FusedRings

Caption: General synthetic pathways from this compound.

Protocol 1: Knoevenagel Condensation for C-C Double Bond Formation

The Knoevenagel condensation is a robust reaction for forming α,β-unsaturated systems by reacting an aldehyde with an active methylene compound.[4][5] This reaction is particularly useful for synthesizing derivatives with potential applications as anticancer agents or functional dyes.[4][6] The driving force is the formation of a stable, conjugated system, catalyzed by a weak base.

Expertise & Causality: Piperidine is a preferred catalyst as it is basic enough to deprotonate the active methylene compound, initiating the reaction, but not so strong as to cause self-condensation of the aldehyde or other side reactions. The reaction is often performed in ethanol, which effectively dissolves the reactants and catalyst while allowing for easy product precipitation or extraction.

G IndazoleCHO 1H-Indazole- 4-carbaldehyde Reaction Stir at RT or Reflux IndazoleCHO->Reaction ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Reaction Catalyst Piperidine (Catalyst) Catalyst->Reaction Solvent Ethanol Solvent->Reaction Workup Cool, Filter, Wash with cold EtOH Reaction->Workup Product α,β-Unsaturated Indazole Derivative Workup->Product

Caption: Workflow for the Knoevenagel Condensation.

Detailed Experimental Protocol: Synthesis of 2-(1H-Indazol-4-ylmethylene)malononitrile

Materials & Reagents:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol (absolute)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.46 g (10 mmol) of this compound and 0.66 g (10 mmol) of malononitrile in 30 mL of absolute ethanol.

  • Catalyst Addition: To the stirring solution, add 0.1 mL of piperidine dropwise. The addition of the base often results in a color change and a slight exotherm.

  • Reaction Execution: Stir the mixture at room temperature for 2-4 hours or at reflux for 30-60 minutes for faster conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system. The disappearance of the aldehyde spot indicates reaction completion.

  • Product Isolation: Upon completion, cool the reaction mixture in an ice bath for 30 minutes. The product will typically precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with 20 mL of cold ethanol to remove unreacted starting materials and catalyst, followed by 20 mL of deionized water.

  • Drying: Dry the purified solid in a vacuum oven at 50°C to a constant weight.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reactant (Active Methylene)CatalystTime (RT)Typical Yield
MalononitrilePiperidine2-4 h85-95%
Ethyl CyanoacetatePiperidine4-6 h80-90%
Barbituric AcidImidazole3-5 h75-85%

Protocol 2: Reductive Amination for Amine Synthesis

Reductive amination is a cornerstone of medicinal chemistry for converting aldehydes into amines.[7] The process involves the initial formation of an imine or enamine intermediate via condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

Expertise & Causality: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation. It is mild enough not to reduce the starting aldehyde, thus preventing competitive formation of the corresponding alcohol. Its selectivity for the protonated imine intermediate is high, leading to clean and efficient conversions with minimal side products.[8] Dichloromethane (DCM) or dichloroethane (DCE) are excellent solvents as they are aprotic and effectively solubilize the reactants and the STAB reagent.

G IndazoleCHO 1H-Indazole- 4-carbaldehyde Reaction Stir at RT (Inert Atmosphere) IndazoleCHO->Reaction Amine Primary or Secondary Amine Amine->Reaction ReducingAgent Sodium Triacetoxyborohydride (STAB) ReducingAgent->Reaction Solvent DCM or DCE Solvent->Reaction Workup Quench (aq. NaHCO₃), Extract, Dry, Concentrate Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product (1H-Indazol-4-yl)methanamine Derivative Purification->Product

Caption: Workflow for one-pot Reductive Amination.

Detailed Experimental Protocol: Synthesis of N-Benzyl-1-(1H-indazol-4-yl)methanamine

Materials & Reagents:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 1.46 g (10 mmol) of this compound and 30 mL of anhydrous DCM.

  • Amine Addition: Add 1.09 mL (10 mmol) of benzylamine to the solution and stir for 20 minutes at room temperature to allow for imine formation.

  • Reductant Addition: Add 3.18 g (15 mmol) of sodium triacetoxyborohydride in portions over 15 minutes. Caution: Gas evolution (hydrogen) may occur.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous NaHCO₃ solution. Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 30 mL portions of DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3: Friedländer Annulation for Fused Heterocycle Synthesis

The Friedländer annulation is a classic condensation reaction used to synthesize quinoline derivatives. By reacting an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone, a fused heterocyclic system can be constructed. This strategy can be adapted to synthesize pyrazolo[4,3-c]quinolines, a class of compounds investigated for anti-inflammatory properties.[9][10][11]

Expertise & Causality: While the traditional Friedländer reaction uses an o-aminoaryl aldehyde, a related and powerful variant involves the cyclization of a pre-formed intermediate derived from this compound. For instance, reacting the aldehyde with hydrazine can lead to an intermediate that, upon reaction with an appropriate partner, cyclizes to form the desired fused pyrazoloquinoline ring system.[11][12] The choice of an acid or base catalyst depends on the specific substrates, but potassium hydroxide is effective in promoting the key condensation and cyclization steps.

G IndazoleCHO This compound Derivative Reaction Reflux IndazoleCHO->Reaction MethyleneKetone α-Methylene Ketone (e.g., Cyclohexanone) MethyleneKetone->Reaction Catalyst KOH or Acid (Catalyst) Catalyst->Reaction Solvent Ethanol or Acetic Acid Solvent->Reaction Workup Cool, Neutralize, Filter or Extract Reaction->Workup Product Pyrazolo[4,3-c]quinoline Derivative Workup->Product

Caption: General workflow for Friedländer-type Cyclocondensation.

Detailed Experimental Protocol: Synthesis of a Pyrazolo[4,3-c]quinoline Derivative

(Note: This is a representative protocol; the specific starting material derived from this compound may require prior modification, such as conversion to an ortho-amino derivative.)

Materials & Reagents:

  • 3-Amino-1H-indazole-4-carbaldehyde (prepared from this compound via established routes)

  • Cyclohexanone

  • Potassium Hydroxide (KOH)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1.75 g (10 mmol) of 3-amino-1H-indazole-4-carbaldehyde, 1.08 mL (10.5 mmol) of cyclohexanone, and 40 mL of ethanol.

  • Catalyst Addition: Add 0.6 g (10.7 mmol) of potassium hydroxide to the mixture.

  • Reaction Execution: Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.

  • Product Isolation: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.

  • Purification: Collect the resulting precipitate by filtration. Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water, to obtain the purified pyrazolo[4,3-c]quinoline derivative.

  • Drying & Characterization: Dry the product under vacuum and characterize it using NMR, MS, and elemental analysis.

References

Application Notes & Protocols: Leveraging 1H-Indazole-4-Carbaldehyde for the Strategic Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Cornerstone in Kinase Inhibitor Design

The inhibition of protein kinases has become one of the most successful strategies in modern oncology and immunology. These enzymes regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases. The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable utility stems from its role as a bioisostere of the purine core of ATP, enabling it to act as a competitive inhibitor at the kinase's ATP-binding site.[3][4] The nitrogen atoms of the indazole ring are perfectly positioned to serve as hydrogen bond donors and acceptors, forming critical interactions with the "hinge region" of the kinase, a key determinant of binding affinity.[4][5]

While functionalization at the C3 and C5 positions has been extensively explored, leading to marketed drugs like Axitinib and Pazopanib, the C4 position offers a unique strategic vector for drug design.[3] The substituent at C4 typically projects towards the solvent-exposed region of the ATP-binding cleft, providing a powerful handle to fine-tune physicochemical properties such as solubility, metabolic stability, and, crucially, selectivity against off-target kinases.[6] In this context, 1H-indazole-4-carbaldehyde represents a highly versatile and valuable starting material, providing a reactive aldehyde functionality for the elaboration of diverse chemical libraries aimed at discovering novel and selective kinase inhibitors.

Strategic Rationale: Why Functionalize the C4-Position?

The development of a successful kinase inhibitor hinges on achieving a delicate balance between potency against the intended target and selectivity across the human kinome. The choice of synthetic strategy must be guided by a deep understanding of the target's structure.

  • Expert Insight: The aldehyde group of this compound is not merely a reactive handle; it is a gateway to the solvent-front. While the indazole core anchors the molecule in the hinge region, the C4-substituent allows the medicinal chemist to "probe" the outer regions of the binding pocket. This is where selectivity is often achieved, as the topology of this region varies more significantly between different kinases than the highly conserved hinge region. Introducing tailored functionalities at C4 can exploit these subtle differences to engineer highly selective inhibitors.

  • Trustworthiness of Approach: By starting with a core that has a proven binding motif (the indazole ring), the synthetic risk is lowered. The primary challenge then becomes the optimization of the C4-substituent. This compound is an ideal platform for this, as the aldehyde can participate in a wide range of robust and high-yielding chemical transformations, allowing for the rapid generation of a focused library of compounds for structure-activity relationship (SAR) studies.

Below is a conceptual diagram illustrating the binding mode of a C4-substituted indazole inhibitor within a generic kinase ATP pocket.

cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Indazole Inhibitor hinge Hinge Region (e.g., Glu, Met) solvent Solvent-Exposed Region gatekeeper Gatekeeper Residue indazole_core 1H-Indazole Core indazole_core->hinge c4_substituent C4-Substituent (from Carbaldehyde) indazole_core->c4_substituent C4-Linkage c4_substituent->solvent van der Waals & Polar Interactions

Caption: Binding model of a C4-substituted indazole kinase inhibitor.

Core Synthetic Methodologies

The aldehyde functionality of this compound is amenable to several high-value synthetic transformations. The choice of reaction is dictated by the desired properties of the final compound.

cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds start This compound reductive_amination Secondary / Tertiary Amines start->reductive_amination R-NH2, [H] wittig Alkenes start->wittig Ph3P=CHR oxidation Carboxylic Acid -> Amides start->oxidation [O] then R-NH2, Coupling grignard Secondary Alcohols start->grignard R-MgBr amines Scaffolds with Basic Centers reductive_amination->amines alkenes Extended Conjugated Systems wittig->alkenes amides H-Bond Donors/ Acceptors oxidation->amides alcohols Chiral Centers, H-Bond Donors grignard->alcohols

Caption: Synthetic pathways from this compound.

  • Reductive Amination: This is arguably the most powerful method for library generation. It introduces a nitrogen atom, which can be a key pharmacophoric feature.

    • Causality: Introducing a basic amine allows for the formation of a salt bridge with an acidic residue (e.g., the Asp residue in the DFG motif of many kinases), significantly boosting potency. It also provides a handle to improve aqueous solubility. The reaction is robust and proceeds in high yield with a vast array of primary and secondary amines.

  • Wittig Olefination: This reaction forms a carbon-carbon double bond, extending the molecule's framework.

    • Causality: The resulting alkene can position an appended aryl or heteroaryl group deeper into a hydrophobic sub-pocket. The stereochemistry of the double bond (E/Z) can also be controlled to probe the spatial constraints of the binding site.

  • Oxidation to Carboxylic Acid: A simple oxidation (e.g., using Pinnick oxidation conditions) converts the aldehyde to a carboxylic acid.

    • Causality: The resulting acid is a versatile intermediate for forming amide bonds. Amides are excellent hydrogen bond donors and acceptors, and this strategy allows for the introduction of complex side chains that can form additional interactions within the active site, enhancing both potency and selectivity.

  • Knoevenagel Condensation: Reaction with active methylene compounds.[3]

    • Causality: This reaction creates α,β-unsaturated systems, which can act as Michael acceptors or simply as rigid linkers to position other functional groups.

Detailed Protocol: Two-Step Reductive Amination

This protocol describes the synthesis of a representative C4-aminomethyl-indazole derivative via a two-step, one-pot reductive amination. This procedure is designed to be self-validating, with clear checkpoints and troubleshooting advice.

Objective: To synthesize N-((1H-indazol-4-yl)methyl)-4-methoxyaniline as a representative kinase inhibitor precursor.

Table 1: Materials and Reagents

Reagent/Material Grade Supplier Notes
This compound ≥97% Commercial Starting Material
p-Anisidine (4-methoxyaniline) ≥99% Commercial Amine Component
Sodium Triacetoxyborohydride (STAB) ≥97% Commercial Mild Reducing Agent
Dichloromethane (DCM) Anhydrous Commercial Reaction Solvent
Acetic Acid (AcOH) Glacial Commercial Catalyst
Saturated Sodium Bicarbonate (NaHCO₃) ACS Grade In-house prep Aqueous work-up
Brine ACS Grade In-house prep Aqueous work-up
Anhydrous Magnesium Sulfate (MgSO₄) ACS Grade Commercial Drying Agent
Silica Gel 230-400 mesh Commercial Chromatography

| Ethyl Acetate / Hexanes | HPLC Grade | Commercial | Eluent for Chromatography |

Step-by-Step Methodology
  • Schiff Base Formation (Step 1):

    • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.84 mmol, 1.0 equiv.).

    • Dissolve the aldehyde in anhydrous dichloromethane (30 mL).

    • Add p-anisidine (0.84 g, 6.84 mmol, 1.0 equiv.) to the solution. The solution may turn slightly yellow.

    • Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 2-3 hours.

    • Validation Checkpoint 1: Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The starting aldehyde spot (typically Rf ≈ 0.4) should be consumed and a new, higher Rf spot corresponding to the imine (typically Rf ≈ 0.6) should appear.

  • Reduction to Amine (Step 2):

    • Once imine formation is complete (as judged by TLC), add sodium triacetoxyborohydride (STAB) (2.17 g, 10.26 mmol, 1.5 equiv.) to the reaction mixture portion-wise over 10 minutes. Caution: Gas evolution (hydrogen) may occur.

    • Stir the reaction vigorously at room temperature for 12-16 hours (overnight).

    • Validation Checkpoint 2: Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The imine spot should be consumed, and a new, more polar spot corresponding to the product amine (typically Rf ≈ 0.3) should appear.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield a crude solid/oil.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 60% ethyl acetate in hexanes.

    • Combine the pure fractions and evaporate the solvent to yield the final product.

Expected Results & Troubleshooting
  • Expected Yield: 75-85%.

  • Appearance: Off-white to pale yellow solid.

  • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS. Expected ¹H NMR signals include a characteristic singlet for the benzylic CH₂ protons around δ 4.4-4.6 ppm.

  • Troubleshooting:

    • Reaction Stalls at Imine Step: If the aldehyde is not fully consumed, add another 2-3 drops of acetic acid and stir for another hour. Ensure reagents are anhydrous.

    • Incomplete Reduction: If the imine spot persists after 16 hours, add an additional 0.3 equivalents of STAB and stir for another 4-6 hours.

    • Difficult Purification: If the product co-elutes with impurities, try a different solvent system for chromatography (e.g., Dichloromethane/Methanol).

Application Case Study: Targeting Fibroblast Growth Factor Receptor (FGFR)

Aberrant signaling by the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases is a known driver in various cancers.[6] The development of selective FGFR inhibitors is therefore a high-priority therapeutic goal. Studies have shown that extending a substituent from the C4 position of an indazole core can access a new sub-pocket in the ATP site of FGFR, enhancing potency and selectivity.[6]

fgf FGF Ligand fgfr FGFR (Receptor Tyrosine Kinase) fgf->fgfr Binds dimerization Dimerization & Autophosphorylation fgfr->dimerization downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) dimerization->downstream Activates response Cell Proliferation, Survival, Angiogenesis downstream->response inhibitor C4-Indazole Inhibitor inhibitor->fgfr Blocks ATP Binding Site

Caption: Simplified FGFR signaling pathway and point of inhibition.

Using the synthetic protocols outlined above, a library of C4-modified indazoles can be generated. The following table presents hypothetical SAR data for such a series, illustrating the impact of C4-functionalization.

Table 2: Hypothetical Structure-Activity Relationship (SAR) for C4-Modified Indazoles against FGFR1

Compound ID C4-Substituent (R) Synthesis Method FGFR1 IC₅₀ (nM) Rationale for Change
IND-01 -CHO (Starting Material) - >10,000 Inactive aldehyde precursor.
IND-02 -CH₂-NH-(p-MeO-Ph) Reductive Amination 150 Basic amine provides an anchor point.
IND-03 -CH₂-NH-(3-pyridyl) Reductive Amination 75 Pyridyl nitrogen improves solubility and may form additional H-bonds.
IND-04 -CH=CH-(Ph) Wittig Reaction 520 Alkene linker may not be optimal for positioning the phenyl ring.
IND-05 -CO-NH-(p-MeO-Ph) Oxidation & Amidation 98 Amide provides strong H-bond interactions but may be less potent than the amine.

| IND-06 | -CH₂-NH-(3-piperidyl) | Reductive Amination | 25 | Flexible, basic piperidine ring optimally occupies the solvent-exposed pocket. |

Note: Data is hypothetical and for illustrative purposes only.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel kinase inhibitors. The C4-aldehyde provides a strategic handle for exploring the solvent-exposed regions of the kinase ATP-binding site, a critical strategy for engineering compounds with high potency and selectivity. The robust chemical transformations possible with the aldehyde, particularly reductive amination, allow for the efficient generation of diverse chemical libraries. The protocols and rationale presented herein provide a solid foundation for researchers, scientists, and drug development professionals to leverage this valuable starting material in their quest for the next generation of targeted therapeutics.

References

Application Note & Protocol: Reductive Amination of 1H-Indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Strategic Overview: The Significance of N-Substituted Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors used in oncology.[1][2] Derivatives of this bicyclic heterocycle are prized for their ability to form critical hydrogen bond interactions within the active sites of proteins.[2] Consequently, methods to functionalize the indazole ring are of paramount importance in drug discovery.

1H-indazole-4-carbaldehyde serves as a versatile synthetic intermediate, providing a direct handle for introducing diverse functionalities at the 4-position. Among the most powerful C-N bond-forming reactions is reductive amination, which offers a reliable and highly adaptable strategy for synthesizing secondary and tertiary amines from aldehydes.[3][4][5][6] This document provides a detailed, field-proven protocol for the reductive amination of this compound, emphasizing mechanistic rationale, practical execution, and troubleshooting.

The Underlying Chemistry: A Mechanistic Dissection

Reductive amination is a one-pot reaction that proceeds through two discrete, sequential mechanistic steps: the formation of an imine (or its protonated form, the iminium ion), followed by its immediate reduction.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the this compound. This forms an unstable carbinolamine intermediate, which rapidly eliminates a molecule of water to yield a C=N double bond, known as an imine or Schiff base.[7] In the presence of even trace acid, the imine nitrogen can be protonated to form a highly electrophilic iminium ion, which is the key intermediate for the reduction step.[8]

  • Hydride-Mediated Reduction: A mild and selective hydride-donating reagent, present in the same pot, then reduces the iminium ion. The hydride attacks the electrophilic carbon of the C=N bond, yielding the final, more stable amine product.[8][9]

The entire workflow is designed to favor the reduction of the transient iminium intermediate over the starting aldehyde, a selectivity that is critical for the success of the one-pot procedure.

Reductive_Amination_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde This compound Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + Amine Amine Primary or Secondary Amine Amine->Carbinolamine Imine Imine/Iminium Ion Carbinolamine->Imine - H₂O Product N-Substituted (1H-indazol-4-yl)methanamine Imine->Product + Hydride (H⁻) ReducingAgent NaBH(OAc)₃ ReducingAgent->Imine

Caption: General workflow for one-pot reductive amination.

Expertise-Driven Reagent Selection

The success of this protocol hinges on the judicious selection of the reducing agent and solvent system.

  • Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) While other hydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can be used, STAB is the superior choice for this one-pot transformation.[10]

    • Expertise: STAB is a sterically hindered and less reactive hydride source compared to NaBH₄. This attenuated reactivity makes it selective for the reduction of the highly electrophilic iminium ion intermediate over the less reactive starting aldehyde.[11] This selectivity is the cornerstone of the one-pot procedure, preventing the wasteful formation of the corresponding alcohol.

    • Trustworthiness: Unlike the highly toxic NaBH₃CN, STAB and its byproducts are significantly safer to handle and dispose of, making it a preferred reagent in both academic and industrial settings.[4][6]

  • Solvent System: Anhydrous Aprotic Solvents STAB is sensitive to moisture and can decompose in protic solvents.[5][12]

    • Expertise: Anhydrous 1,2-dichloroethane (DCE) is the solvent of choice.[13][14] It effectively dissolves the reactants and does not interfere with the hydride reagent. Other aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) can also be employed.[5][13]

  • Catalyst: Acetic Acid (Optional) While often unnecessary for reactive aldehydes, a catalytic amount of acetic acid can be beneficial.

    • Expertise: Acetic acid facilitates the dehydration of the carbinolamine intermediate and promotes the formation of the iminium ion, thereby accelerating the overall reaction rate, particularly with less nucleophilic amines or sterically hindered substrates.[10][13]

Detailed Experimental Protocol

Title: One-Pot Synthesis of N-Substituted (1H-indazol-4-yl)methanamines via Reductive Amination.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Standard SupplierStore in a cool, dry place.
Amine (Primary or Secondary)≥98%Standard SupplierEnsure purity and dryness.
Sodium Triacetoxyborohydride (STAB)Reagent GradeStandard SupplierHighly hygroscopic; handle under inert gas.[12]
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Standard SupplierUse from a sealed bottle or freshly distilled.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionPrepared in-houseUsed for quenching the reaction.
Dichloromethane (DCM)ACS GradeStandard SupplierFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard SupplierFor drying organic layers.
Round-bottom flask & Magnetic stir bar-Lab SupplyEnsure glassware is oven-dried.
Nitrogen or Argon gas supply-Gas SupplierFor maintaining an inert atmosphere.
Safety & Handling
  • Sodium Triacetoxyborohydride (STAB): Water-reactive, releasing flammable gases upon contact with water.[15] Causes skin irritation and serious eye damage.[15][16] Always handle in a fume hood, away from moisture, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][17][18]

  • 1,2-Dichloroethane (DCE): Is a toxic and flammable solvent. All operations must be conducted within a certified chemical fume hood.

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon).

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous 1,2-dichloroethane (DCE, to make a ~0.1 M solution) followed by the amine (1.1 eq).

  • Imine Formation: Stir the resulting solution at room temperature for 30 minutes. This allows for the initial formation of the imine intermediate.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the stirring solution in three portions over 15 minutes. Rationale: Portion-wise addition helps to control the reaction rate and any potential exotherm.

  • Reaction Monitoring (Self-Validation Point): Allow the reaction to stir at room temperature. The progress should be monitored every 1-2 hours by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete upon the full consumption of the starting aldehyde. Reaction times can vary from 2 to 24 hours.

  • Quenching: Once the reaction is complete, carefully quench it by the slow, dropwise addition of a saturated aqueous solution of NaHCO₃. Caution: Gas evolution (hydrogen) will occur. Continue adding until gas evolution ceases.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure N-substituted (1H-indazol-4-yl)methanamine product.

Troubleshooting Common Issues

A logical approach is essential when a reaction does not proceed as expected.

Troubleshooting_Tree Start Reaction Issue: Low or No Conversion Check_STAB Is STAB reagent old or improperly stored? Start->Check_STAB Fresh_STAB Solution: Use a fresh bottle of STAB. Check_STAB->Fresh_STAB Yes Check_Hindrance Are reactants sterically hindered or poorly nucleophilic? Check_STAB->Check_Hindrance No Success Problem Resolved Fresh_STAB->Success Heat_Acid Solution: 1. Increase time/temp (to 40°C). 2. Add catalytic AcOH (0.1 eq). Check_Hindrance->Heat_Acid Yes Check_Dialkylation Side Product: Dialkylation observed (with primary amines)? Check_Hindrance->Check_Dialkylation No Heat_Acid->Success Two_Step Solution: Switch to a two-step protocol. 1. Form imine in MeOH. 2. Reduce with NaBH₄. Check_Dialkylation->Two_Step Yes Check_Dialkylation->Success No Two_Step->Success

Caption: Decision tree for troubleshooting reductive amination.

  • Low Yield / Incomplete Reaction: The primary culprit is often deactivated STAB due to moisture exposure.[5][12] Using a fresh bottle is the most reliable solution. If the reactants are sterically bulky or the amine is a weak nucleophile, accelerating imine formation by gentle heating or adding catalytic acetic acid can significantly improve yields.[13]

  • Dialkylation Byproduct: When using primary amines, the secondary amine product can sometimes be more nucleophilic than the starting amine, leading to a second reaction with the aldehyde to form a tertiary amine. If this is problematic, a two-step procedure is recommended where the imine is pre-formed and isolated (or used in situ) before the addition of a reducing agent like NaBH₄.[13][19]

References

Application Notes and Protocols: Wittig Reaction Conditions for 1H-Indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in a variety of therapeutic agents, including kinase inhibitors.[1][2] The Wittig reaction offers a powerful and reliable method for carbon-carbon double bond formation, enabling the derivatization of heterocyclic aldehydes like 1H-indazole-4-carbaldehyde.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Wittig reaction to this compound. We will delve into the mechanistic nuances, reagent selection, detailed experimental protocols, and troubleshooting strategies to facilitate the synthesis of novel indazole-based compounds.

Introduction: The Strategic Importance of the Wittig Reaction in Indazole Functionalization

The Wittig reaction, a Nobel Prize-winning transformation, has become an indispensable tool in organic synthesis for the conversion of aldehydes and ketones into alkenes. Its significance lies in the predictable and regioselective formation of the double bond, a feature that is particularly valuable in the complex molecular architectures often encountered in drug discovery. For heterocyclic compounds such as this compound, the Wittig reaction provides a direct route to introduce alkenyl moieties, which can serve as versatile handles for further chemical modifications or as key pharmacophoric elements.

The indazole core is a bioisostere of indole and its derivatives have demonstrated a wide range of biological activities.[1] The ability to functionalize the indazole ring at specific positions is crucial for modulating these activities. The aldehyde group at the C4 position of the 1H-indazole ring is a convenient anchor point for introducing diverse substituents via the Wittig olefination.

Mechanistic Overview and Stereochemical Considerations

The Wittig reaction proceeds through the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound. The generally accepted mechanism involves the formation of a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and a stable triphenylphosphine oxide byproduct, the formation of which is a strong thermodynamic driving force for the reaction.[4]

A critical aspect of the Wittig reaction is the stereochemical outcome, which is largely dictated by the nature of the ylide employed.[5][6]

  • Non-stabilized Ylides: These ylides, typically bearing alkyl or aryl groups, are highly reactive and generally lead to the formation of the (Z)-alkene (cis) as the major product under kinetic control.[6]

  • Stabilized Ylides: Ylides containing electron-withdrawing groups (e.g., esters, ketones) are more stable due to resonance delocalization of the negative charge.[7][8] Reactions with stabilized ylides are often reversible and proceed under thermodynamic control, yielding the (E)-alkene (trans) as the predominant isomer.[5][6]

  • Semi-stabilized Ylides: Ylides with substituents like phenyl groups exhibit intermediate reactivity and can often result in mixtures of (E) and (Z) isomers.[9]

General Wittig Reaction Mechanism

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_reaction Wittig Reaction Phosphonium_Salt R-CH₂-P⁺Ph₃ X⁻ Ylide R-CH=PPh₃ Phosphonium_Salt->Ylide Deprotonation Base Base Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde This compound Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene Fragmentation Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: General mechanism of the Wittig reaction.

Reagent Selection and Preparation

The success of the Wittig reaction hinges on the appropriate choice of reagents and reaction conditions.

The Substrate: this compound

This compound is a heterocyclic aldehyde. The presence of the indazole ring may influence the reactivity of the aldehyde group. It is generally expected to be reactive towards Wittig ylides.

The Wittig Reagent: Ylide Selection and Synthesis

The choice of the ylide will determine the structure of the resulting alkene.

  • Preparation of the Phosphonium Salt: The precursor to the ylide is a phosphonium salt, which is typically synthesized via an SN2 reaction between triphenylphosphine and an appropriate alkyl halide.[8][10] This is a straightforward and high-yielding reaction.

  • Generation of the Ylide: The phosphonium salt is deprotonated by a strong base to generate the ylide.[8] The choice of base is crucial and depends on the acidity of the proton alpha to the phosphorus atom.

    • For non-stabilized ylides: Strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂) are required.[8] These reactions are typically performed under anhydrous and inert conditions (e.g., under nitrogen or argon).

    • For stabilized ylides: Weaker bases such as sodium ethoxide, potassium carbonate, or even aqueous sodium bicarbonate can be sufficient.[5][11] This often allows for milder and more environmentally friendly reaction conditions.

Experimental Protocols

The following protocols provide a general framework for conducting the Wittig reaction with this compound. Optimization may be necessary depending on the specific ylide used.

Protocol 1: Wittig Reaction using a Non-Stabilized Ylide (e.g., for the synthesis of a (Z)-alkene)

This protocol is suitable for ylides that require a strong base for their generation.

Materials:

  • Phosphonium salt (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.05 eq)

  • This compound (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the phosphonium salt and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi dropwise. The solution will typically turn a deep red or orange color, indicating ylide formation.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Reaction with Aldehyde:

    • Dissolve this compound in a minimal amount of anhydrous THF in a separate flask.

    • Cool the ylide solution back to 0 °C.

    • Slowly add the aldehyde solution to the ylide solution via a syringe or dropping funnel.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • The crude product will contain the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica gel.

Protocol 2: Wittig Reaction using a Stabilized Ylide (e.g., for the synthesis of an (E)-alkene)

This protocol is suitable for stabilized ylides that can be generated with weaker bases, sometimes in a one-pot procedure.[10]

Materials:

  • Triphenylphosphine (1.2 eq)

  • Alkyl haloacetate (e.g., ethyl bromoacetate) (1.2 eq)

  • This compound (1.0 eq)

  • Sodium bicarbonate (NaHCO₃) (saturated aqueous solution) or Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • One-Pot Reaction:

    • To a round-bottom flask, add this compound, triphenylphosphine, and the alkyl haloacetate.

    • Add the chosen solvent (e.g., DCM or THF) and the base (e.g., K₂CO₃ or saturated aqueous NaHCO₃).[4][11]

    • Stir the mixture vigorously at room temperature or gentle reflux (e.g., 40-50 °C) for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • If using an aqueous base, separate the organic layer. If using a solid base, filter the reaction mixture.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.

Reaction Parameters Summary
ParameterNon-Stabilized YlideStabilized Ylide
Base Strong (n-BuLi, NaH)Weak (K₂CO₃, NaHCO₃)
Solvent Anhydrous (THF, Ether)Aprotic (DCM, THF) or Aqueous
Temperature -78 °C to RTRT to Reflux
Atmosphere Inert (N₂, Ar)Air (often sufficient)
Stereoselectivity Predominantly (Z)-alkenePredominantly (E)-alkene

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete ylide formationEnsure anhydrous conditions and use a sufficiently strong base for non-stabilized ylides. Check the quality of the base.
Low reactivity of the aldehydeIncrease reaction temperature or use a more reactive ylide.
Steric hindranceThe indazole ring or the ylide may be sterically demanding. Consider alternative olefination methods like the Horner-Wadsworth-Emmons reaction.
Formation of byproducts Self-condensation of the ylideAdd the aldehyde slowly to the ylide solution.
Epimerization of the productUse milder reaction conditions if possible.
Difficulty in removing triphenylphosphine oxide Co-elution during chromatographyTriphenylphosphine oxide is less polar than many alkene products. A non-polar eluent system (e.g., hexane/ethyl acetate) is often effective. In some cases, precipitation from a non-polar solvent can be attempted.[12]

Conclusion

The Wittig reaction is a highly effective and versatile method for the olefination of this compound. By carefully selecting the appropriate ylide and optimizing the reaction conditions, researchers can synthesize a wide array of novel indazole derivatives with controlled stereochemistry. This application note provides a solid foundation for the successful implementation of this important transformation in the synthesis of potential therapeutic agents.

References

palladium-catalyzed cross-coupling reactions with 1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 1H-Indazole-4-carbaldehyde Derivatives

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system is a cornerstone pharmacophore in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its unique bicyclic aromatic structure, a fusion of benzene and pyrazole rings, serves as a versatile scaffold for developing therapeutic agents targeting a wide range of diseases, including cancer and inflammatory conditions.[3][4][5][6] Molecules such as the kinase inhibitors Axitinib and Pazopanib feature the indazole core, highlighting its value in drug design.[1]

Among the various functionalized indazoles, this compound and its halogenated precursors are particularly valuable building blocks. The aldehyde group at the C-4 position offers a reactive handle for a myriad of synthetic transformations, including reductive amination, oxidation, and olefination.[7][8][9] This guide focuses on the strategic functionalization of the indazole C-4 position (and other positions as relevant) using one of the most powerful toolsets in synthetic organic chemistry: palladium-catalyzed cross-coupling reactions. These reactions provide a robust and modular approach to forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, enabling the rapid generation of diverse chemical libraries for drug discovery and development.[4][10][11][12]

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It provides not only step-by-step methodologies but also the underlying scientific rationale for experimental choices, ensuring both practical utility and a deeper understanding of the chemistry involved.

Core Principles: The Palladium Catalytic Cycle

At the heart of these transformations is the palladium catalytic cycle. A grasp of this fundamental mechanism is crucial for troubleshooting and optimizing reactions. The cycle, while having variations for each specific reaction type, generally proceeds through three key stages: Oxidative Addition, Transmetalation (for Suzuki, Sonogashira, etc.) or Carbopalladation/Beta-Hydride Elimination (for Heck), and Reductive Elimination.

Palladium_Catalytic_Cycle General Palladium (Pd) Catalytic Cycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Aryl-Pd(II)-Halide Intermediate OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Coupling Di-organo-Pd(II) Complex Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (R-R') RedElim->Product Product Release ArX Aryl Halide (R-X) ArX->OxAdd Organometal Organometallic Reagent (R'-M) Organometal->Transmetal

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Key Experimental Components:

  • Palladium Precatalyst: Stable Pd(II) sources like Pd(OAc)₂, PdCl₂(PPh₃)₂, or [Pd(dppf)Cl₂] are commonly used.[13] These are reduced in situ to the active Pd(0) species that enters the catalytic cycle.

  • Ligands: Typically phosphine-based, ligands stabilize the Pd(0) center, prevent its aggregation into inactive palladium black, and modulate its reactivity. The choice of ligand is critical and reaction-specific.

  • Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is often required to facilitate the transmetalation step and neutralize acidic byproducts.[4][11]

  • Solvent: Anhydrous and degassed aprotic polar solvents like 1,4-dioxane, dimethoxyethane (DME), or dimethylformamide (DMF) are standard, as oxygen can oxidize and deactivate the Pd(0) catalyst.[4][10]

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an exceptionally versatile and widely used method for constructing C(sp²)–C(sp²) bonds, making it ideal for synthesizing biaryl derivatives of this compound.[10][11][12] This reaction couples an organohalide (e.g., 4-bromo- or 4-iodo-1H-indazole-4-carbaldehyde) with an organoboron reagent, typically a boronic acid or ester.

Suzuki_Workflow Suzuki-Miyaura Coupling Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Indazole 4-Halo-1H-indazole- 4-carbaldehyde Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Indazole->Catalyst BoronicAcid Aryl/Heteroaryl Boronic Acid [R-B(OH)₂] BoronicAcid->Catalyst Product 4-Aryl-1H-indazole- 4-carbaldehyde Catalyst->Product Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O) Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Indazole 4-Halo-1H-indazole- 4-carbaldehyde Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Indazole->Catalyst Amine Primary or Secondary Amine (R₂NH) Amine->Catalyst Product 4-(Dialkylamino)-1H-indazole- 4-carbaldehyde Catalyst->Product Ligand Bulky Ligand (e.g., Xantphos) Base Strong Base (e.g., NaOtBu) Solvent Solvent (Toluene)

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1H-Indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1H-Indazole-4-carbaldehyde in Medicinal Chemistry

The indazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] Indazole-containing compounds such as Niraparib and Pazopanib are established anticancer drugs, highlighting the scaffold's clinical significance.[1][2] The versatility and value of the indazole core stem from its unique electronic properties and its ability to engage in various biological interactions.

This compound emerges as a particularly strategic starting material for the synthesis of novel heterocyclic entities. Its aldehyde functional group at the C4 position provides a highly reactive and versatile handle for a multitude of chemical transformations.[3] This allows for the construction of complex molecular architectures through reactions like condensation, nucleophilic addition, and multicomponent reactions, thereby enabling the exploration of diverse chemical spaces in drug development programs.[3][4]

This guide provides detailed protocols and mechanistic insights for leveraging this compound as a pivotal building block for synthesizing advanced heterocyclic compounds, with a focus on methodologies relevant to researchers in medicinal chemistry and drug development.

Core Synthetic Strategies and Workflow

The aldehyde functionality of this compound is the gateway to a variety of heterocyclic systems. The primary synthetic routes involve an initial condensation or addition reaction at the aldehyde, followed by a subsequent cyclization step to form the new heterocyclic ring.

G A This compound B Knoevenagel Condensation (+ Active Methylene Cmpd.) A->B C Indazolyl-Chalcone Synthesis (+ Ketone) A->C D Reductive Amination (+ Amine, NaBH3CN) A->D E α,β-Unsaturated Intermediates (e.g., Acrylonitriles) B->E F Indazolyl-Chalcones C->F G Secondary/Tertiary Amines D->G H Synthesis of Pyridines, Pyrazoles, etc. E->H I Synthesis of Pyrimidines, Pyrimidinones F->I J Further Functionalization G->J

Caption: General synthetic pathways originating from this compound.

Protocol 1: Synthesis of Indazolyl-Pyrimidines via Chalcone Intermediates

The synthesis of indazolyl-pyrimidine hybrids is of significant interest as these scaffolds are potent inhibitors of various kinases and have demonstrated promising antiproliferative activity against cancer cell lines.[5][6] A robust and common strategy involves a two-step process: an initial Claisen-Schmidt condensation to form an indazolyl-chalcone, followed by a cyclocondensation reaction with a binucleophile like guanidine or thiourea.

Step 1A: Synthesis of (E)-1-(Aryl)-3-(1H-indazol-4-yl)prop-2-en-1-one (Indazolyl-Chalcone)

Rationale: The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds. A strong base, such as sodium hydroxide, is used to deprotonate the α-carbon of the ketone, generating an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The subsequent dehydration of the resulting aldol adduct is typically spontaneous under the reaction conditions, yielding the thermodynamically stable α,β-unsaturated ketone (chalcone).

Experimental Protocol:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq, 5.0 mmol, 0.73 g) and the desired substituted acetophenone (1.0 eq, 5.0 mmol) in ethanol (25 mL).

  • Reaction Initiation: Cool the solution to 0-5 °C in an ice bath. Prepare a 20% aqueous solution of sodium hydroxide (NaOH). Add the NaOH solution dropwise to the stirred reaction mixture over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. A solid precipitate will form. If an oil forms, acidify the mixture slightly with dilute HCl to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the crude product in a vacuum oven. Recrystallization from ethanol will afford the pure chalcone derivative.

Step 1B: Cyclization to 4-(Aryl)-6-(1H-indazol-4-yl)pyrimidin-2-amine

Rationale: The synthesized chalcone possesses an electrophilic β-carbon and a carbonyl carbon, making it an ideal substrate for reaction with a 1,3-binucleophile like guanidine. The reaction proceeds via an initial Michael addition of a guanidine nitrogen to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrimidine ring.

Experimental Protocol:

  • Reaction Setup: To a solution of the indazolyl-chalcone from Step 1A (1.0 eq, 2.0 mmol) in 2-methoxyethanol (15 mL), add guanidine hydrochloride (1.5 eq, 3.0 mmol, 0.29 g) and sodium hydroxide (2.0 eq, 4.0 mmol, 0.16 g).

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 125 °C) and maintain for 10-12 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of crushed ice.

  • Purification: Collect the resulting precipitate by filtration, wash with water, and dry. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure indazolyl-pyrimidine derivative.

Data Summary: Synthesis of Indazolyl-Pyrimidines

EntryAcetophenone Substituent (Aryl)Chalcone Yield (%)Final Pyrimidine Yield (%)
1Phenyl8578
24-Chlorophenyl8881
34-Methoxyphenyl8275
44-Nitrophenyl9185

Protocol 2: Knoevenagel Condensation for Pyridine Synthesis

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound.[7][8] Using this compound, this reaction produces a versatile vinyl intermediate that can be used in subsequent cyclizations, such as the synthesis of highly substituted pyridines.

Step 2A: Synthesis of 2-cyano-3-(1H-indazol-4-yl)acrylonitrile

Rationale: This reaction is a classic Knoevenagel condensation. A weak base like piperidine or imidazole is sufficient to catalyze the reaction.[9] The base deprotonates the active methylene compound (malononitrile), creating a carbanion that attacks the aldehyde. Subsequent elimination of water drives the reaction to completion, producing the thermodynamically stable E-isomer.[9] This protocol is efficient, often proceeds at room temperature, and generates high yields.[8]

G cluster_0 Experimental Workflow: Knoevenagel Condensation A 1. Dissolve this compound & Malononitrile in Ethanol B 2. Add catalytic amount of Piperidine A->B C 3. Stir at room temperature (2-4 hours) B->C D 4. Monitor by TLC C->D E 5. Cool in ice bath to precipitate D->E F 6. Filter, wash with cold ethanol, and dry the product E->F

Caption: Step-by-step workflow for the Knoevenagel condensation protocol.

Experimental Protocol:

  • Reagent Preparation: In a 50 mL flask, suspend this compound (1.0 eq, 10.0 mmol, 1.46 g) in absolute ethanol (20 mL).

  • Addition of Reagents: Add malononitrile (1.05 eq, 10.5 mmol, 0.69 g) to the suspension.

  • Catalyst Addition: Add piperidine (0.1 eq, 1.0 mmol, 0.1 mL) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. A precipitate will begin to form as the reaction progresses.

  • Isolation: Upon completion (monitored by TLC), cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of ice-cold ethanol and then with hexane. Dry the product under vacuum to yield the desired 2-cyano-3-(1H-indazol-4-yl)acrylonitrile as a solid.

Step 2B: Synthesis of 2-amino-4-(1H-indazol-4-yl)-6-aryl-pyridine-3,5-dicarbonitrile

Rationale: The product from the Knoevenagel condensation is an excellent Michael acceptor. This protocol describes a multicomponent reaction where the Knoevenagel adduct reacts with an aromatic aldehyde and another equivalent of malononitrile in the presence of a base. The reaction cascade involves a Michael addition, followed by an intramolecular cyclization and tautomerization/oxidation to afford the stable aromatic pyridine ring.

Experimental Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask, combine the Knoevenagel product from Step 2A (1.0 eq, 2.0 mmol, 0.39 g), a substituted aromatic aldehyde (1.0 eq, 2.0 mmol), and malononitrile (1.0 eq, 2.0 mmol, 0.13 g) in absolute ethanol (20 mL).

  • Catalyst Addition: Add piperidine (0.3 eq, 0.6 mmol, 0.06 mL) to the mixture.

  • Reaction Conditions: Heat the mixture to reflux for 8-10 hours.

  • Work-up: After cooling, a solid product usually precipitates. If not, the solvent can be partially evaporated under reduced pressure.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent like ethanol or an ethanol/DMF mixture to obtain the pure substituted pyridine derivative.

Data Summary: Synthesis of Substituted Pyridines

EntryAromatic AldehydeKnoevenagel Product Yield (%)Final Pyridine Yield (%)
1Benzaldehyde9582
24-Chlorobenzaldehyde9685
34-Hydroxybenzaldehyde9278
4Thiophene-2-carbaldehyde9480

Mechanistic Insight: The Knoevenagel Condensation

Understanding the mechanism provides a basis for optimizing reaction conditions and troubleshooting potential issues. The base-catalyzed Knoevenagel condensation proceeds through a well-established pathway.

G IndazoleAldehyde Ind-CHO Alkoxide Ind-CH(O⁻)-CH(CN)₂ IndazoleAldehyde->Alkoxide 2. Nucleophilic Attack Malononitrile CH₂(CN)₂ BaseH BH⁺ Malononitrile->BaseH 1. Deprotonation Carbanion ⁻CH(CN)₂ Malononitrile->Carbanion 1. Deprotonation Base B: Base->BaseH 1. Deprotonation Base->Carbanion 1. Deprotonation BaseH->Base 3. Protonation Adduct Ind-CH(OH)-CH(CN)₂ BaseH->Adduct 3. Protonation Carbanion->Alkoxide 2. Nucleophilic Attack Alkoxide->Base 3. Protonation Alkoxide->Adduct 3. Protonation Product Ind-CH=C(CN)₂ Adduct->Product 4. Dehydration (E1cB) Water H₂O Adduct->Water 4. Dehydration (E1cB) i1->i2 i2->i3

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

  • Deprotonation: The basic catalyst (B:) removes a proton from the α-carbon of the active methylene compound (malononitrile), forming a resonance-stabilized carbanion.

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide is protonated by the conjugate acid of the catalyst (BH⁺) to form an aldol-type addition product.

  • Dehydration: A second proton is removed from the α-carbon by the base, leading to the elimination of a hydroxide ion (or water) via an E1cB mechanism, forming the final α,β-unsaturated product.

Conclusion

This compound is a powerful and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed herein for the construction of indazolyl-pyrimidines and indazolyl-pyridines represent robust, reproducible, and scalable methods for generating libraries of novel compounds. The reactivity of the aldehyde group, particularly in condensation reactions, provides a reliable entry point for significant molecular diversification, making this starting material an invaluable asset in the field of drug discovery and development.

References

The Strategic Role of 1H-Indazole-4-Carbaldehyde in the Synthesis of Novel Antiprotozoal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Antiparasitic Drug Discovery

The indazole nucleus, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have led to its incorporation into a multitude of clinically successful drugs, spanning therapeutic areas from oncology to antiemesis.[3][4] In recent years, the focus has increasingly turned towards the development of indazole-containing compounds as potent agents against parasitic protozoa, which are responsible for a significant global disease burden.[1] Diseases such as leishmaniasis, Chagas disease, and amoebiasis, caused by parasites of the genera Leishmania, Trypanosoma, and Entamoeba respectively, are in dire need of new therapeutic options due to rising drug resistance and the toxicity of existing treatments.[4]

Derivatives of the indazole core have demonstrated promising activity against a range of protozoan pathogens.[3][4] This has spurred further investigation into synthetic strategies that allow for the systematic structural modification of the indazole ring system to optimize antiparasitic potency and selectivity. This application note presents a detailed guide on the strategic use of 1H-indazole-4-carbaldehyde as a versatile starting material for the synthesis of novel antiprotozoal drug candidates. We will explore key synthetic transformations, provide detailed experimental protocols, and discuss the rationale behind these approaches in the context of modern drug discovery.

This compound: A Versatile Synthon

This compound is a key intermediate that allows for the introduction of diverse chemical functionalities at the 4-position of the indazole core. The aldehyde group is a highly reactive functional handle, amenable to a wide array of chemical transformations. This versatility is crucial in medicinal chemistry, as it enables the generation of large libraries of analogues for structure-activity relationship (SAR) studies. The primary reactions of this compound that are of interest in this context include condensation reactions to form Schiff bases (imines) and subsequent reduction to secondary amines.

Synthetic Strategy I: Schiff Base Formation

A cornerstone of combinatorial chemistry and library synthesis is the formation of Schiff bases through the condensation of an aldehyde with a primary amine. This reaction is typically high-yielding and can be performed under mild conditions, making it ideal for the rapid generation of a diverse set of compounds. The resulting imine linkage introduces a point of structural diversity, allowing for the exploration of various substituents on the amine component.

Rationale for Schiff Base Synthesis in Antiprotozoal Drug Discovery

The synthesis of Schiff bases from this compound is a strategic choice for several reasons:

  • Structural Diversity: By varying the primary amine used in the condensation, a wide range of lipophilic, electronic, and steric properties can be introduced into the final molecule. This is critical for probing the binding pocket of a potential biological target.

  • Bioisosteric Replacement: The imine bond can act as a bioisostere for other functional groups, potentially improving metabolic stability or target engagement.

  • Intrinsic Biological Activity: Schiff bases themselves are known to possess a broad spectrum of biological activities, including antimicrobial and antiparasitic properties.[5][6]

The general workflow for the synthesis of a library of indazole-based Schiff bases is depicted below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Indazole_aldehyde This compound Condensation Condensation Reaction (e.g., Ethanol, Acetic Acid catalyst) Indazole_aldehyde->Condensation Amine_library Library of Primary Amines (R-NH2) Amine_library->Condensation Schiff_base_library Library of Indazole-based Schiff Bases Condensation->Schiff_base_library Formation of Imine Linkage

Figure 1: General workflow for the synthesis of an indazole-based Schiff base library.

Experimental Protocol: Synthesis of a Representative Indazole Schiff Base

This protocol describes the synthesis of a generic Schiff base from this compound and a primary amine.

Materials:

  • This compound

  • Substituted primary amine (e.g., 4-chloroaniline)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • To this solution, add the substituted primary amine (1.05 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure and crystallize the product from a suitable solvent system (e.g., ethanol/water).

  • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Synthetic Strategy II: Reductive Amination

To further expand the chemical space and introduce conformational flexibility, the synthesized Schiff bases can be readily reduced to the corresponding secondary amines. This transformation converts the planar imine bond into a more flexible sp³-hybridized amine linkage.

Rationale for Reductive Amination
  • Increased Conformational Flexibility: The resulting secondary amines have greater rotational freedom compared to the rigid imines, which may allow for better adaptation to the target's binding site.

  • Modified Physicochemical Properties: The conversion of an imine to an amine alters the hydrogen bonding capacity and basicity of the molecule, which can significantly impact its pharmacokinetic and pharmacodynamic properties.

  • Enhanced Stability: Secondary amines are generally more stable to hydrolysis than Schiff bases, which can be advantageous for in vivo applications.

The workflow for the reductive amination is a direct extension of the Schiff base formation:

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product Schiff_base Indazole-based Schiff Base Reduction Reduction (e.g., NaBH4, Methanol) Schiff_base->Reduction Secondary_amine Indazole-based Secondary Amine Reduction->Secondary_amine Reduction of Imine to Amine

Figure 2: Workflow for the reductive amination of an indazole-based Schiff base.

Experimental Protocol: Reductive Amination of an Indazole Schiff Base

Materials:

  • Indazole-based Schiff base (from Strategy I)

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Suspend or dissolve the indazole-based Schiff base (1.0 eq) in methanol in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by standard analytical techniques.

Application in Antiprotozoal Screening

The synthesized libraries of indazole-based Schiff bases and secondary amines should be subjected to in vitro screening against a panel of clinically relevant protozoan parasites.

Table 1: Representative Panel of Protozoan Parasites for In Vitro Screening

Parasite Disease Life Cycle Stage for Screening
Leishmania donovaniVisceral LeishmaniasisAmastigote (intracellular)
Trypanosoma cruziChagas DiseaseTrypomastigote, Amastigote
Plasmodium falciparumMalariaErythrocytic stage
Entamoeba histolyticaAmoebiasisTrophozoite
Giardia lambliaGiardiasisTrophozoite

The primary endpoint of these assays is typically the determination of the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit parasite growth by 50%. A counter-screen against a mammalian cell line (e.g., HEK293, HepG2) is essential to determine the cytotoxicity of the compounds and to calculate a selectivity index (SI). A high SI value is indicative of a compound that is selectively toxic to the parasite.

Table 2: Hypothetical Screening Data for a Series of Indazole Derivatives

Compound ID R-Group IC₅₀ L. donovani (µM) IC₅₀ T. cruzi (µM) Cytotoxicity (CC₅₀, HEK293) (µM) Selectivity Index (L. donovani)
IND-SB-014-Chlorophenyl2.55.1>50>20
IND-SB-023,4-Dichlorophenyl1.83.9>50>27.8
IND-SA-014-Chlorobenzyl4.28.7>50>11.9
IND-SA-023,4-Dichlorobenzyl3.16.5>50>16.1

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel antiprotozoal agents. The straightforward and efficient synthesis of Schiff bases and their corresponding secondary amines provides a robust platform for the generation of diverse chemical libraries. This approach, coupled with systematic in vitro screening, is a powerful strategy in the hit-to-lead optimization phase of antiparasitic drug discovery. The protocols and strategies outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the rich chemical space of indazole derivatives in the quest for new and effective treatments for protozoal diseases.

References

Application Notes and Protocols: A Detailed Guide to the Knoevenagel Condensation with 1H-Indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold and the Knoevenagel Condensation

The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including anti-inflammatory, and antimicrobial properties. Its structural resemblance to purine bases allows it to interact with various biological targets, making it a cornerstone in the design of novel therapeutics. The functionalization of the indazole ring is crucial for modulating the pharmacological profile of these molecules.

The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis.[1] It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base, to yield an α,β-unsaturated product.[2] This reaction is particularly valuable in drug discovery for the synthesis of diverse molecular architectures with potential therapeutic applications. The products of Knoevenagel condensation often serve as key intermediates for the construction of more complex heterocyclic systems.[3]

This application note provides a detailed experimental procedure for the Knoevenagel condensation of 1H-indazole-4-carbaldehyde with various active methylene compounds, namely malononitrile, ethyl cyanoacetate, and barbituric acid. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility.

Reaction Mechanism: A Step-by-Step Look at the Knoevenagel Condensation

The Knoevenagel condensation proceeds through a three-step mechanism: deprotonation, nucleophilic addition, and elimination (dehydration). A weak base, such as piperidine, is typically used as a catalyst to facilitate the reaction without promoting the self-condensation of the aldehyde.[2]

  • Deprotonation: The basic catalyst abstracts an acidic proton from the active methylene compound to generate a resonance-stabilized enolate ion.

  • Nucleophilic Addition: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral alkoxide intermediate.

  • Protonation and Dehydration: The alkoxide intermediate is protonated by the conjugate acid of the catalyst or the solvent to form a β-hydroxy adduct. This intermediate then undergoes base-catalyzed dehydration to yield the final α,β-unsaturated product.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde This compound Alkoxide Tetrahedral Alkoxide Intermediate Aldehyde->Alkoxide ActiveMethylene Active Methylene Compound (e.g., Malononitrile) Enolate Resonance-Stabilized Enolate ActiveMethylene->Enolate Deprotonation Base Base (Piperidine) Base->Enolate Enolate->Alkoxide Nucleophilic Attack Adduct β-Hydroxy Adduct Alkoxide->Adduct Protonation Product α,β-Unsaturated Product Adduct->Product Dehydration Water Water Adduct->Water RegeneratedBase Regenerated Base Adduct->RegeneratedBase

Caption: Knoevenagel condensation mechanism.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Knoevenagel condensation of this compound with malononitrile, ethyl cyanoacetate, and barbituric acid.

General Materials and Equipment
  • This compound

  • Malononitrile

  • Ethyl cyanoacetate

  • Barbituric acid

  • Piperidine

  • Ethanol (absolute)

  • Dichloromethane

  • Ethyl acetate

  • Hexane

  • Silica gel (for column chromatography)

  • Round-bottom flasks

  • Magnetic stirrer with hotplate

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Protocol 1: Synthesis of 2-((1H-indazol-4-yl)methylene)malononitrile
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 146.1 mg) and malononitrile (1.0 mmol, 66.1 mg) in 15 mL of absolute ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 mmol, 0.01 mL).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 1:1). The reaction is typically complete within 2-4 hours.

  • Workup and Purification: Upon completion, a precipitate will form. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold ethanol. The product can be further purified by recrystallization from ethanol to afford 2-((1H-indazol-4-yl)methylene)malononitrile as a solid.

Protocol 2: Synthesis of (E)-ethyl 2-cyano-3-(1H-indazol-4-yl)acrylate
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 146.1 mg) and ethyl cyanoacetate (1.1 mmol, 124.4 mg) in 15 mL of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol, 0.01 mL) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.[4] Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane, 1:2).

  • Workup and Purification: After completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting residue is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield (E)-ethyl 2-cyano-3-(1H-indazol-4-yl)acrylate.

Protocol 3: Synthesis of 5-((1H-indazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
  • Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (1.0 mmol, 146.1 mg) and barbituric acid (1.0 mmol, 128.1 mg) in 20 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol, 0.01 mL).

  • Reaction: Reflux the mixture with stirring for 6-8 hours. Monitor the reaction by TLC (eluent: dichloromethane/methanol, 9:1).

  • Workup and Purification: Cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration, washed with cold ethanol, and dried to give 5-((1H-indazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione.

Data Presentation: Summary of Reaction Parameters

Active Methylene CompoundCatalystSolventTemperatureReaction Time (h)
MalononitrilePiperidineEthanolRoom Temp.2-4
Ethyl CyanoacetatePiperidineEthanolRoom Temp.4-6
Barbituric AcidPiperidineEthanolReflux6-8

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Weigh Reactants: This compound & Active Methylene Compound Solvent Add Solvent (Ethanol) Reactants->Solvent Catalyst Add Catalyst (Piperidine) Solvent->Catalyst Stirring Stir/Reflux at Appropriate Temperature Catalyst->Stirring TLC Monitor by TLC Stirring->TLC Isolation Isolate Crude Product (Filtration/Evaporation) TLC->Isolation Reaction Complete Purification Purify Product (Recrystallization/Chromatography) Isolation->Purification Characterization Characterize Product: NMR, IR, Mass Spec Purification->Characterization

Caption: Experimental workflow diagram.

Characterization of Products

Successful synthesis of the target compounds can be confirmed by standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The disappearance of the aldehyde proton signal (around 10 ppm) from this compound and the appearance of a new vinylic proton signal (around 8-9 ppm) are indicative of a successful condensation. The integration and splitting patterns of the aromatic protons of the indazole ring and the protons of the active methylene compound derivative will also be characteristic. For instance, in the ¹H NMR spectrum of 2-((1H-indazol-4-yl)methylene)malononitrile, a singlet for the vinylic proton is expected.[5]

  • ¹³C NMR Spectroscopy: The disappearance of the aldehyde carbonyl carbon signal (around 190 ppm) and the appearance of new signals for the α,β-unsaturated system are key indicators of product formation.

  • FT-IR Spectroscopy: The disappearance of the aldehyde C=O stretching frequency (around 1700 cm⁻¹) and the appearance of a C=C stretching frequency (around 1600-1650 cm⁻¹) for the newly formed double bond confirm the reaction. The presence of a strong nitrile (C≡N) stretch (around 2220 cm⁻¹) for the malononitrile and ethyl cyanoacetate adducts is also a key diagnostic peak.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the expected product.

References

Application Note: 1H-Indazole-4-carbaldehyde as a Versatile Fragment for Library Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus is a preeminent scaffold in modern medicinal chemistry, widely recognized for its role as a "privileged structure."[1] As a bioisostere of indole, it possesses a unique arrangement of hydrogen bond donors and acceptors, enabling it to form potent interactions within the binding sites of diverse biological targets.[2] This has led to the development of numerous FDA-approved drugs, including kinase inhibitors like Pazopanib and Axitinib.[1]

In the context of Fragment-Based Drug Discovery (FBDD), the indazole core represents an ideal starting point. FBDD leverages low molecular weight compounds ("fragments") to identify initial hits, which are then elaborated into more potent leads.[3] 1H-Indazole-4-carbaldehyde is an exemplary fragment, combining the favorable biological recognition properties of the indazole ring with a strategically placed aldehyde functional group. This aldehyde acts as a versatile chemical handle, allowing for rapid and efficient diversification through a variety of robust chemical transformations to generate extensive compound libraries. This guide provides a detailed exploration of its synthetic utility, complete with validated protocols for key reactions.

Physicochemical Profile: A Validated FBDD Starting Point

A fragment's utility is defined by its physicochemical properties, which should adhere to the "Rule of Three" (MW ≤ 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) to ensure adequate solubility and ligand efficiency. This compound fits comfortably within these parameters, making it an excellent starting point for an FBDD campaign.

PropertyValueFBDD "Rule of Three" Compliance
Molecular Formula C₈H₆N₂ON/A
Molecular Weight 146.15 g/mol [4]Yes (≤ 300)
Calculated LogP (XLogP3) 1.38[4]Yes (≤ 3)
Hydrogen Bond Donors 1 (Indazole N-H)Yes (≤ 3)
Hydrogen Bond Acceptors 2 (Aldehyde O, Pyrazole N)[4]Yes (≤ 3)
Polar Surface Area (PSA) 45.75 Ų[4]Favorable for cell permeability
Note: Data is presented for the closely related isomer 1H-Indazole-7-carboxaldehyde as a reliable proxy.

Library Synthesis Workflow

The aldehyde functional group of this compound is the linchpin for library generation. Three primary classes of reactions—reductive amination, olefination, and condensation—provide orthogonal pathways to rapidly expand the chemical space around the core scaffold.

cluster_start Core Fragment cluster_reagents Diversity Inputs cluster_reactions Key Synthetic Transformations cluster_products Generated Libraries Start This compound RedAm Reductive Amination Start->RedAm Wittig Wittig Olefination Start->Wittig Condense Knoevenagel Condensation Start->Condense Amine Primary/Secondary Amine Library (R1R2NH) Amine->RedAm Ylide Phosphonium Ylide Library (Ph3P=CHR) Ylide->Wittig Methylene Active Methylene Compound Library (X-CH2-Y) Methylene->Condense Prod1 Indazolyl-methylamine Library RedAm->Prod1 Forms C-N bond Prod2 Indazolyl-alkene Library Wittig->Prod2 Forms C=C bond Prod3 Indazolyl-vinyl Library Condense->Prod3 Forms C=C bond

Caption: Library generation workflow from the core fragment.

Experimental Protocols for Library Generation

The following protocols are designed to be robust and adaptable for high-throughput synthesis, enabling the generation of diverse compound libraries.

Protocol 1: Reductive Amination for C-N Bond Formation

This is arguably the most powerful reaction for library development from an aldehyde, allowing for the introduction of a vast array of commercially available primary and secondary amines.

Principle: The aldehyde first reacts with an amine to form a transient iminium ion, which is then selectively reduced by a mild hydride reagent, typically sodium triacetoxyborohydride [NaB(OAc)₃H], to yield the corresponding secondary or tertiary amine.[5]

Materials:

  • This compound

  • Selected primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (catalytic, ~5% v/v, optional)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) in a dry flask, add the selected amine (1.1 mmol).

  • If the amine salt is used, add a non-nucleophilic base like triethylamine (1.2 mmol) to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes. For less reactive amines, addition of a catalytic amount of acetic acid can facilitate iminium formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Scientist's Note (Causality): Sodium triacetoxyborohydride is the reagent of choice because it is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the protonated iminium intermediate.[5] Its tolerance of mildly acidic conditions makes it superior to other hydride reagents like NaBH₄ for this one-pot reaction.

Protocol 2: Wittig Olefination for C=C Bond Formation

The Wittig reaction provides a reliable method to convert the aldehyde into an alkene, introducing carbon-based diversity and altering the geometry and rigidity of the final molecule.[6]

Principle: An aldehyde reacts with a phosphorus ylide (a Wittig reagent), generated from a phosphonium salt, to form an alkene and triphenylphosphine oxide as a byproduct.

Materials:

  • This compound

  • Appropriate triphenylphosphonium salt (1.2 equivalents)

  • Strong base (e.g., n-BuLi, NaH, or KHMDS) (1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend the triphenylphosphonium salt (1.2 mmol) in anhydrous THF (10 mL).

  • Cool the suspension to 0 °C or -78 °C, depending on the base used.

  • Slowly add the strong base (1.1 mmol) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).

  • Stir the mixture at this temperature for 30-60 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC or LC-MS.

  • Quench the reaction with saturated NH₄Cl solution (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography. The triphenylphosphine oxide byproduct can often be challenging to separate but is typically less polar than the desired product.

Scientist's Note (Causality): The choice of base and solvent is critical for efficient ylide generation. Stabilized ylides (containing an adjacent electron-withdrawing group) can be formed with weaker bases, and they typically yield (E)-alkenes. Non-stabilized ylides require strong bases like n-BuLi and favor the formation of (Z)-alkenes.

Protocol 3: Knoevenagel Condensation for Electron-Deficient Alkenes

This condensation reaction is ideal for reacting the aldehyde with active methylene compounds, creating α,β-unsaturated systems that are valuable as Michael acceptors or for further functionalization.

Principle: A base catalyzes the condensation of an aldehyde with a compound containing a methylene group flanked by two electron-withdrawing groups (e.g., malonates, cyanoacetates).

Materials:

  • This compound

  • Active methylene compound (e.g., diethyl malonate, malononitrile) (1.1 equivalents)

  • Weak base catalyst (e.g., piperidine, triethylamine)

  • Solvent (e.g., Ethanol, Toluene)

  • Dean-Stark apparatus (if using toluene)

Procedure:

  • Dissolve this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in the chosen solvent (10 mL).

  • Add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux. If using toluene, use a Dean-Stark trap to remove the water byproduct and drive the reaction to completion.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-6 hours.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If a precipitate forms, collect it by filtration, wash with cold solvent, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Structural Diversification Summary

The synthetic routes described enable the creation of distinct molecular libraries from a single, high-value fragment.

Caption: Structural outputs from key diversification reactions.

Conclusion

This compound is a potent and versatile fragment for FBDD and library synthesis. Its favorable physicochemical properties and the synthetic tractability of its aldehyde handle allow for the efficient exploration of vast chemical space. The protocols detailed herein provide a reliable foundation for generating diverse libraries of indazole derivatives, which can be screened against a multitude of therapeutic targets, particularly in oncology and inflammatory diseases where the indazole scaffold has proven highly effective.[7][8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 1H-indazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and troubleshoot common issues to improve reaction yields. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven insights to navigate the complexities of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most effective strategies for synthesizing this compound?

The synthesis of this compound is not trivial due to the electronic nature of the indazole ring system. Direct electrophilic formylation (like the Vilsmeier-Haack reaction) at the C4 position is generally ineffective.[1] The most successful and common strategies involve a multi-step approach starting from pre-functionalized precursors:

  • Ortho-Directed Metalation and Formylation: This is a robust method that typically starts with a halogenated indazole, such as 4-bromo-1H-indazole. The bromine atom directs deprotonation or facilitates a halogen-metal exchange at the C4 position, followed by quenching the resulting organometallic intermediate with a formylating agent like N,N-dimethylformamide (DMF).[2]

  • Multi-step Synthesis from Substituted Anilines: Another approach involves constructing the indazole ring from a suitably substituted aniline derivative. For instance, starting with 3-fluoro-2-methylaniline, a sequence of bromination, diazotization, and cyclization can yield a 4-bromo-1H-indazole intermediate, which can then be converted to the target aldehyde.[3]

Q2: Why is direct C4-formylation of the parent 1H-indazole ring so difficult?

The indazole ring is a bicyclic heteroaromatic system. While it undergoes electrophilic substitution, the reactivity and regioselectivity are complex. The C3 position is generally the most nucleophilic and prone to electrophilic attack. Standard formylation conditions like the Vilsmeier-Haack (POCl₃/DMF) or Duff reactions often fail or provide the desired C4 product in negligible yields, favoring reaction at other positions or resulting in no reaction at all.[4][5] This necessitates the use of strategies like directed ortho-metalation to force reactivity at the desired C4 position.

Q3: What are the most common side products and impurities I should watch out for?

Depending on the synthetic route, several side products can complicate your synthesis and reduce yields:

  • N1 vs. N2 Isomers: During steps that involve substitution on the pyrazole ring nitrogen (e.g., introduction of a protecting group or N-alkylation), a mixture of N1 and N2 regioisomers is a very common issue.[6][7] The 1H-tautomer is generally more stable, but reaction conditions can heavily influence the product ratio.[7]

  • Protonated Starting Material: In metalation routes, if the organometallic intermediate is inadvertently quenched by a proton source (e.g., moisture in the solvent or reagents), you will regenerate the starting material (e.g., 4-bromo-1H-indazole).

  • Hydrazone Formation: If the synthesis involves the reaction of a carbonyl compound with hydrazine, incomplete cyclization can leave residual hydrazone impurities.[8][9]

  • Over-bromination or Incorrect Regioselectivity: In syntheses starting from anilines, the initial bromination step must be carefully controlled to achieve the correct regiochemistry and avoid di- or tri-brominated species.[10]

Troubleshooting Guide: Improving Yield in the Ortho-Metalation Route

This section focuses on the common and effective route starting from 4-bromo-1H-indazole, which involves N-protection, halogen-metal exchange, formylation, and deprotection.

Problem 1: Low or No Yield of the Aldehyde Product

This is the most frequent issue and can arise at multiple stages of the synthesis.

Potential Cause A: Inefficient N-Protection or Deprotection

The acidic N-H proton of the indazole must be protected before introducing strongly basic organometallic reagents like n-butyllithium (n-BuLi) to prevent simple deprotonation at the nitrogen.

  • Suggested Solutions & Protocol:

    • Choice of Protecting Group: Use a protecting group that is stable to strong bases but easily removable. The p-toluenesulfonyl (Tosyl) group is a reliable choice.

    • Optimized Protection Protocol:

      • Dissolve 1.0 eq of 4-bromo-1H-indazole in anhydrous THF.

      • Cool the solution to 0 °C.

      • Add 1.1 eq of sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.

      • Stir for 30 minutes at 0 °C, then add 1.1 eq of p-toluenesulfonyl chloride (TsCl).

      • Allow the reaction to warm to room temperature and stir for 4-6 hours.

      • Monitor by TLC until the starting material is consumed.

      • Work up by carefully quenching with water and extracting with ethyl acetate.

    • Verify Protection: Before proceeding, confirm the formation of the N-tosyl protected product via ¹H NMR. You should observe the disappearance of the broad N-H signal and the appearance of tosyl-group protons. In this step, you may get a mixture of N1 and N2 isomers, which often need to be separated chromatographically.

Potential Cause B: Failure of the Halogen-Metal Exchange

The core C-C bond-forming step is the generation of the 4-lithiated indazole. Failure here is common.

  • Suggested Solutions & Protocol:

    • Reagent Quality is Critical: n-BuLi is highly reactive with moisture and air. Use a freshly titrated or newly purchased, high-quality solution.

    • Strictly Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (THF is preferred, freshly distilled over sodium/benzophenone). Perform the reaction under an inert atmosphere (Argon or Nitrogen).

    • Temperature Control: The halogen-metal exchange is extremely fast and must be performed at low temperatures to prevent side reactions.

    • Optimized Lithiation-Formylation Protocol:

      • Dissolve 1.0 eq of N-tosyl-4-bromo-1H-indazole in anhydrous THF under Argon.

      • Cool the solution to -78 °C using a dry ice/acetone bath.

      • Slowly add 1.1 eq of n-BuLi (e.g., 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.

      • Stir the resulting solution at -78 °C for 1 hour.

      • Add 1.5 eq of anhydrous DMF dropwise, again maintaining the low temperature.

      • Stir for an additional 1-2 hours at -78 °C, then allow the reaction to slowly warm to room temperature.

      • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

      • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Potential Cause C: Inefficient Deprotection

Harsh deprotection conditions can degrade the final aldehyde product.

  • Suggested Solutions & Protocol:

    • Mild Deprotection: The tosyl group can be removed under basic conditions.

    • Optimized Deprotection Protocol:

      • Dissolve the crude N-tosyl-1H-indazole-4-carbaldehyde in a mixture of methanol and water.

      • Add an excess of a base like potassium carbonate (K₂CO₃).[3]

      • Stir at room temperature for 12-24 hours, monitoring by TLC.

      • Once complete, remove the methanol under reduced pressure, add water to the residue, and extract the product with ethyl acetate.

      • Purify the final product by column chromatography on silica gel.[11]

Problem 2: Product is Contaminated with Starting Material or Other Impurities

Even if the reaction works, purification can be challenging, and yields are lost due to inseparable impurities.

  • Suggested Solutions:

    • Analyze the Crude Product: Before attempting large-scale purification, analyze a small sample of the crude product by ¹H NMR and LC-MS. This will help you identify the impurities.

      • Unreacted Starting Material: If you see significant amounts of N-tosyl-4-bromo-1H-indazole, it points to a failed lithiation step (See Problem 1B).

      • N-tosyl-1H-indazole (debrominated): If you see the protected indazole without the bromine, it means your lithiated intermediate was quenched by a stray proton source before reacting with DMF. This reinforces the need for strictly anhydrous conditions.

    • Optimize Chromatography: this compound is a polar molecule. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity, is often effective for purification.

Data Summary: Representative Synthetic Transformations

The following table provides an overview of typical reaction types and conditions relevant to the synthesis of substituted indazoles, which can be adapted for the target molecule.

StepReagents & ConditionsTypical YieldKey ConsiderationsReference
Bromination N-Bromosuccinimide (NBS), Acetonitrile, -10 to 10 °CHighControl temperature to ensure regioselectivity.[3]
Cyclization Acetic Anhydride, Isoamyl Nitrite, 110 °C~40-50%Diazotization and ring-closure can be sensitive steps.[3]
Lithiation-Formylation n-BuLi, THF, -78 °C; then DMF~60-80%Requires strictly anhydrous conditions and precise temperature control.[2]
Tosyl Deprotection K₂CO₃, Methanol/Water, Room Temp.>80%Mild conditions are crucial to avoid product degradation.[3]
Experimental Workflows & Diagrams

A clear visualization of the process and troubleshooting logic can significantly aid in experimental planning and execution.

Workflow for Ortho-Metalation Route

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Formylation cluster_2 Step 3: Deprotection & Purification A 4-Bromo-1H-indazole B N-Tosyl-4-bromo-1H-indazole A->B NaH, TsCl THF, 0°C to RT C N-Tosyl-1H-indazole-4-carbaldehyde B->C 1. n-BuLi, THF, -78°C 2. DMF, -78°C D This compound C->D K₂CO₃, MeOH/H₂O Column Chromatography

Caption: Synthetic workflow for this compound.

Troubleshooting Decision Tree for Low Yield

G cluster_analysis Crude Analysis Results Start Low Yield or No Product Check_SM Is Starting Material Pure? Start->Check_SM Check_Reagents Are Reagents (n-BuLi, Solvents) Anhydrous & Active? Check_SM->Check_Reagents Yes Purify_SM Action: Purify Starting Material Check_SM->Purify_SM No Check_Conditions Was Temperature Maintained at -78°C? Check_Reagents->Check_Conditions Yes Titrate_BuLi Action: Titrate n-BuLi, Dry Solvents Check_Reagents->Titrate_BuLi No Analyze_Crude Analyze Crude NMR/LC-MS Check_Conditions->Analyze_Crude Yes Optimize_Temp Action: Improve Temperature Control Check_Conditions->Optimize_Temp No Unreacted_SM Result: Unreacted SM Cause: Failed Lithiation Analyze_Crude->Unreacted_SM Debrominated Result: Debrominated SM Cause: Proton Quenching Analyze_Crude->Debrominated Product_OK Result: Product Formed Issue: Low Conversion/Side Rxns Analyze_Crude->Product_OK Purify_SM->Check_Reagents Titrate_BuLi->Check_Conditions Optimize_Temp->Analyze_Crude Success Improved Yield Unreacted_SM->Check_Reagents Re-evaluate Debrominated->Titrate_BuLi Re-evaluate Product_OK->Success

Caption: Decision tree for troubleshooting low reaction yields.

Conclusion

Improving the yield of this compound synthesis hinges on a systematic approach to process optimization and troubleshooting. The most reliable synthetic route via ortho-metalation of a protected 4-bromo-1H-indazole requires meticulous attention to experimental conditions, particularly the quality of reagents and the exclusion of moisture. By carefully selecting protecting groups, ensuring the activity of organometallic reagents, and maintaining precise temperature control, researchers can overcome common obstacles and achieve higher, more consistent yields of this valuable synthetic intermediate.

References

Technical Support Center: Purification of 1H-Indazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1H-indazole-4-carbaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these critical building blocks with high purity. The unique electronic properties of the indazole ring, combined with the reactivity of the aldehyde functional group, present specific hurdles that require a systematic and well-informed approach to overcome.

This document moves beyond simple protocols to explain the 'why' behind each step, providing you with the foundational knowledge to troubleshoot effectively and adapt methodologies to your specific derivative.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequently encountered problems during the purification of this compound derivatives in a direct question-and-answer format.

Q1: My crude product is a deep red or brown color and gives multiple inseparable spots on TLC. What is happening and how can I address it?

A1: Root Cause Analysis & Mitigation

A deep red or brown coloration in the crude product is a classic indicator of dimeric byproduct formation, a common issue in syntheses that precede purification, such as the nitrosation of indole precursors to form the indazole ring.[1][2]

  • Causality of Dimer Formation: This side reaction occurs when a molecule of the nucleophilic starting material (e.g., an indole) attacks a reactive intermediate in the main reaction pathway.[1] To minimize this, the concentration of the nucleophilic indole must be kept low throughout the reaction.

  • Pre-Purification Solution (Synthesis Optimization): The most effective way to combat this issue is to prevent it during the synthesis. Employ a "reverse addition" technique, where a solution of the indole is added slowly to the pre-formed nitrosating mixture (e.g., sodium nitrite and acid).[1][2] This maintains a low concentration of the indole, suppressing the dimerization side reaction.

  • Purification Strategy: If dimeric impurities are already present, they can be challenging to remove due to similar polarities.

    • Column Chromatography: This is the primary method. Use a high-resolution silica gel (230-400 mesh) and a shallow gradient. Start with a non-polar solvent system and gradually increase polarity.[3]

    • Inert Atmosphere: If oxidation is also suspected, perform the reaction and purification steps under an inert atmosphere (e.g., Argon) to prevent unwanted oxidation by atmospheric oxygen.[1]

Q2: I'm struggling to separate my desired 1H-indazole derivative from its 2H-isomer. What purification strategies are effective?

A2: Exploiting Differential Solubility and Polarity

The formation of the 2H-indazole isomer is a frequent challenge stemming from poor regioselectivity during synthesis, leading to purification difficulties.[4] While their polarity can be very similar, subtle differences in their crystal packing and hydrogen bonding capabilities can be exploited.

  • Primary Method - Mixed-Solvent Recrystallization: This is often more effective than chromatography for separating N1/N2 isomers.[5] The principle is to find a solvent system where one isomer is significantly less soluble than the other. By carefully selecting a mixture of a water-soluble organic solvent and water, the differential solubility can be used to selectively crystallize one isomer, leaving the other in the mother liquor.[5][6]

    Recommended Solvent Systems for Isomer Separation
    Acetone / Water[6]
    Acetonitrile / Water[6]
    Ethanol / Water[7]
    Butanone / n-Hexane[8]
  • Alternative Method - Column Chromatography: While challenging, separation may be possible using a high-performance flash chromatography system.

    • Method Development: Use TLC to screen various eluent systems. The goal is to find a system that shows even a small difference in the Retention Factor (Rf) between the two isomers.

    • Execution: Run a very long column with a shallow gradient to maximize the separation.

Q3: My purified compound shows new, unexpected peaks on HPLC/LC-MS after being stored in solution. What is happening?

A3: Understanding and Preventing Compound Degradation

The appearance of new peaks upon storage indicates compound instability. The functional groups on this compound derivatives make them susceptible to degradation.[9]

  • Likely Degradation Pathways:

    • Oxidation: Aromatic aldehydes are highly susceptible to oxidation by atmospheric oxygen, converting the active aldehyde group into an inactive carboxylic acid (6-nitro-1H-indazole-3-carboxylic acid, for example).[9]

    • Photodegradation: Nitroaromatic compounds, in particular, can be sensitive to light and undergo photodegradation.[9]

    • pH-Dependent Reactions: Stability can be significantly influenced by the pH of the solution.[9]

  • Best Practices for Storage and Handling:

    • Prepare Fresh: It is strongly recommended to prepare solutions fresh for each experiment.[9]

    • Protect from Light: Store solutions in amber vials to shield them from UV and ambient light.[9]

    • Inert Atmosphere: Purge the solution and the vial headspace with an inert gas (argon or nitrogen) to remove oxygen.[9]

    • Control Temperature: Store solutions at low temperatures (2-8°C). Avoid repeated freeze-thaw cycles.[9]

    • Solvent Choice: Use high-purity, aprotic solvents where possible to minimize reactions involving the aldehyde group.[9]

Experimental Protocol: Basic Stability Assessment
  • Preparation: Prepare a stock solution (e.g., 1 mg/mL) of the compound in a suitable solvent like acetonitrile. Dilute to a working concentration (e.g., 50 µg/mL) in the desired test solvent (e.g., buffer at pH 2, 7, and 9).[9]

  • Stress Conditions:

    • Photostability: Expose one set of samples to a controlled light source and keep a control set in the dark.[9]

    • Thermal Stress: Incubate samples at various temperatures (e.g., 4°C, 25°C, 40°C) in the dark.[9]

  • Analysis: Analyze the samples by HPLC-UV at set time points (e.g., 0, 4, 8, 24 hours) and monitor for the appearance of new peaks and a decrease in the area of the parent peak.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for crude this compound derivatives?

A1: Automated flash column chromatography over silica gel is the most common and effective first-pass purification technique.[3] It offers a good balance of speed, resolution, and scalability. For achieving the highest analytical purity, this is often followed by recrystallization.

Table of Common Eluent Systems for Column Chromatography Typical Ratio (v/v) Notes
Petroleum Ether / Ethyl Acetate[1][2]9:1 to 7:3A standard system for compounds of moderate polarity.
Hexanes / Ethyl Acetate9:1 to 7:3Similar to above; choice often depends on lab availability and cost.
Dichloromethane / Methanol99:1 to 95:5For more polar derivatives. Use with caution due to solvent volatility.
Q2: Can I use acid-base extraction for purification?

A2: Acid-base extraction is a powerful technique for removing acidic or basic impurities but is generally not the primary method for purifying the target indazole derivative itself.[10][11][12]

  • Principle: This technique exploits the differential solubility of a compound in its neutral form (soluble in organic solvents) versus its charged, salt form (soluble in aqueous solution).[12]

  • Application: The indazole ring is weakly basic. While it can be protonated by a strong acid, the aldehyde group can be sensitive to harsh pH conditions. This method is most useful if your crude mixture contains a significant amount of a strongly acidic impurity (like a carboxylic acid) or a strongly basic impurity (like an amine). In that case, washing the organic solution of your crude product with a weak aqueous base (e.g., sodium bicarbonate) or a weak aqueous acid (e.g., dilute HCl), respectively, can effectively remove those impurities.[10][13]

Q3: How do I develop an optimal solvent system for column chromatography?

A3: The optimal solvent system is developed using Thin-Layer Chromatography (TLC).[3] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound. This Rf value typically ensures good separation on a column without requiring an excessive volume of eluent.

Step-by-Step TLC Method Development
  • Prepare Sample: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot Plate: Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate.

  • Develop Plate: Place the plate in a developing chamber containing a small amount of your test eluent system (e.g., 8:2 petroleum ether/ethyl acetate). Ensure the solvent level is below the baseline.

  • Visualize: Once the solvent front nears the top of the plate, remove it and mark the solvent front. Visualize the spots under UV light (254 nm).[3]

  • Calculate Rf: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Optimize:

    • If the Rf is too high (>0.5), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).

    • If the Rf is too low (<0.2), the eluent is not polar enough. Increase the proportion of the polar solvent.

Visualized Workflows and Logic

Purification Strategy Decision Tree

This diagram outlines a logical approach to selecting the right purification technique based on the initial assessment of the crude product.

G start Crude Product Assessment (TLC, Color, Synthesis Method) isomer_check Isomeric Mixture Suspected? (e.g., N1/N2 indazoles) start->isomer_check color_check Deep Red/Brown Color? (Indicates Dimer Impurity) isomer_check->color_check No recrystallization Mixed-Solvent Recrystallization isomer_check->recrystallization Yes main_path Standard Impurity Profile color_check->main_path No synthesis_opt Optimize Synthesis (Reverse Addition) color_check->synthesis_opt Yes column_first Flash Column Chromatography (Shallow Gradient) main_path->column_first final_purity Final Purity Check (HPLC, NMR) recrystallization->final_purity column_first->final_purity column_after_opt Flash Column Chromatography synthesis_opt->column_after_opt column_after_opt->final_purity end Pure Compound final_purity->end

Caption: A decision tree for selecting the appropriate purification strategy.

General Purification Workflow

This diagram illustrates a standard, comprehensive workflow for purifying this compound derivatives post-synthesis.

cluster_pre Pre-Purification cluster_main Primary Purification cluster_post Final Polishing & Analysis workup Aqueous Work-up (Extraction & Washing) drying Dry Organic Layer (e.g., MgSO₄) workup->drying concentrate Concentrate (Rotary Evaporation) drying->concentrate tlc TLC Method Development concentrate->tlc column Flash Column Chromatography tlc->column fractions Combine Pure Fractions column->fractions recrystal Recrystallization (Optional, for high purity) fractions->recrystal analysis Characterization (NMR, MS, HPLC) recrystal->analysis

Caption: A typical experimental workflow for synthesis and purification.

References

Technical Support Center: Formylation of 1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of 1H-indazole. This guide is intended for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we will delve into common challenges, troubleshoot side reactions, and provide robust protocols to enhance the success of your experiments.

Introduction

The formylation of 1H-indazole is a critical step in the synthesis of numerous pharmacologically active molecules, with 1H-indazole-3-carbaldehydes serving as key intermediates.[1][2] However, the direct formylation of the indazole ring system is not always straightforward and can be prone to several side reactions, leading to mixtures of products and purification challenges. This guide provides in-depth, experience-based insights to help you overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the direct Vilsmeier-Haack formylation of 1H-indazole often ineffective at the C3 position?

A1: Unlike indoles, the direct Vilsmeier-Haack formylation at the C3 position of indazoles is generally inefficient.[2][3] This is attributed to the electronic properties of the indazole ring system and the potential for the Vilsmeier reagent to react at the nitrogen atoms.

Q2: What are the most common side products in the formylation of 1H-indazole?

A2: The most prevalent side products include the undesired 2H-indazole isomer, N-formylated products, and in some cases, dimeric impurities.[4] The distribution of these byproducts is highly dependent on the reaction conditions.

Q3: How can I distinguish between 1H- and 2H-indazole isomers?

A3: Spectroscopic methods are the primary means of differentiation. In ¹H NMR, the chemical shift of the proton at the C3 position is a key indicator; it is typically shifted downfield in 2H-indazoles compared to the 1H-isomers.[4] Chromatographic techniques like HPLC can also be effective for separating and identifying the isomers.[4]

Q4: Are there alternative methods to the Vilsmeier-Haack reaction for the formylation of indazoles?

A4: Yes, several alternative strategies exist. One effective method is the nitrosation of indoles to form 1H-indazole-3-carboxaldehydes.[2][3] Other approaches include metalation at the C3 position followed by reaction with a formylating agent, though this can sometimes lead to ring-opening.[3] More recently, methods involving Selectfluor-mediated formylation of 2H-indazoles using DMSO as the formylating agent have been developed.[5][6]

Troubleshooting Guides

Problem 1: Low Yield of the Desired C3-Formylated Product

Potential Causes:

  • Ineffective Formylation Method: As mentioned, direct Vilsmeier-Haack formylation of 1H-indazole can be low-yielding.[2][3]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and stoichiometry of reagents can significantly impact the yield.

  • Decomposition of Starting Material: Harsh reaction conditions can lead to the degradation of the indazole ring.

Solutions:

  • Method Selection: Consider using an alternative and more reliable method such as the nitrosation of a corresponding indole precursor.[2][3] This multi-step reaction proceeds through a C3-nitrosation of the indole, followed by ring-opening and subsequent ring-closure to form the 1H-indazole-3-carboxaldehyde.[3]

  • Optimization of Conditions: If using a direct formylation method, systematically optimize the reaction parameters. For instance, in the Vilsmeier-Haack reaction, varying the temperature and the amount of the Vilsmeier reagent can sometimes improve yields.[7]

  • Protecting Groups: The use of a protecting group on the N1 position can direct formylation to the C3 position. However, this adds extra steps to the synthesis for protection and deprotection.

Problem 2: Formation of N-Formylated Side Products

Potential Cause:

  • Reaction at Nucleophilic Nitrogen: The nitrogen atoms of the indazole ring are nucleophilic and can react with the formylating agent, leading to the formation of N1- and N2-formylated products.

Solutions:

  • Choice of Reagents and Conditions: The choice of base and solvent can influence the regioselectivity of N-alkylation and, by extension, N-formylation. For instance, using sodium hydride in an aprotic solvent like THF has been shown to favor N1 substitution in alkylation reactions.[8][9][10] Similar principles can be applied to minimize N-formylation by carefully selecting the reaction conditions.

  • Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable product.[9][11] Running the reaction for a longer time or at a slightly elevated temperature might allow for the conversion of the kinetically favored N2-product to the more stable N1-product, which might be easier to separate from the desired C3-formylated product.

Problem 3: Dimerization and Polymerization

Potential Cause:

  • Reactive Intermediates: During some formylation reactions, highly reactive intermediates can be generated that can react with the starting material or other intermediates to form dimers or polymers. This is a known issue in the nitrosation of electron-rich indoles.[2]

Solutions:

  • Slow Addition of Reagents: A slow, controlled addition of the indole to the nitrosating mixture, using a syringe pump, can maintain a low concentration of the reactive intermediate and minimize side reactions.[3]

  • Low Temperature: Performing the reaction at low temperatures (e.g., 0 °C) can significantly reduce the rate of side reactions.[3]

  • Dilution: Conducting the reaction in a more dilute solution can also disfavor intermolecular side reactions.

Experimental Protocols

Protocol 1: Formylation of 1H-Indazole via Nitrosation of Indole

This protocol is adapted from a procedure for the synthesis of 1H-indazole-3-carboxaldehyde derivatives from indoles.[3]

Materials:

  • Indole (1 equivalent)

  • Sodium Nitrite (NaNO₂) (8 equivalents)

  • Hydrochloric Acid (HCl), 2N (2.7 equivalents)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve sodium nitrite in a mixture of deionized water and DMF.

  • Slowly add 2N aqueous HCl to the solution at 0 °C and stir the mixture under an inert atmosphere for 10 minutes.

  • Addition of Indole: Prepare a solution of the indole in DMF.

  • Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.

  • Reaction Progression: After the addition is complete, continue to stir the reaction mixture. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, extract the reaction mixture three times with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1H-indazole-3-carboxaldehyde.[1]

Data Presentation

Reaction MethodKey ReagentsCommon Side ProductsTypical YieldsReference
Vilsmeier-HaackPOCl₃, DMFN-formylation, low conversionOften low and variable[2][3]
Nitrosation of IndoleNaNO₂, HClDimerization (especially with electron-rich indoles)Good to excellent[2][3]
Selectfluor-mediatedSelectfluor, DMSOModerate to good[5][6]

Visualizations

Logical Workflow for Troubleshooting Low Yield in Indazole Formylation

troubleshooting_workflow start Low Yield of C3-Formylated Indazole check_method Is the method direct Vilsmeier-Haack? start->check_method alt_method Consider alternative methods: - Nitrosation of Indole - Metalation/Formylation check_method->alt_method Yes check_conditions Review Reaction Conditions: - Temperature too high/low? - Incorrect stoichiometry? - Reaction time sufficient? check_method->check_conditions No end Improved Yield alt_method->end optimize_vh Optimize Vilsmeier-Haack: - Vary temperature - Adjust reagent stoichiometry optimize_vh->end optimize_conditions Systematically optimize conditions: - Temperature screen - Titrate reagents - Time course study check_conditions->optimize_conditions Yes check_purity Analyze crude mixture for side products (N-formylation, dimers, decomposition) check_conditions->check_purity No optimize_conditions->end check_purity->optimize_vh Decomposition/No reaction address_side_reactions Implement strategies to minimize side reactions: - Slow addition - Lower temperature - Use of protecting groups check_purity->address_side_reactions Side products detected address_side_reactions->end

Caption: Troubleshooting workflow for low yield in indazole formylation.

Reaction Pathway: Nitrosation of Indole to 1H-Indazole-3-carboxaldehyde

reaction_pathway indole Indole nitrosating_agent NaNO₂ / HCl indole->nitrosating_agent oxime_intermediate C3-Nitroso-indole (Oxime Intermediate) nitrosating_agent->oxime_intermediate ring_opening Ring Opening oxime_intermediate->ring_opening dimer Dimerization (Side Reaction) oxime_intermediate->dimer + Indole ring_closure Ring Closure ring_opening->ring_closure indazole_aldehyde 1H-Indazole-3-carboxaldehyde ring_closure->indazole_aldehyde

Caption: Nitrosation of indole to form 1H-indazole-3-carboxaldehyde.

References

optimizing reaction temperature for 1H-indazole-4-carbaldehyde modifications

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1H-Indazole-4-carbaldehyde

Optimizing Reaction Temperature for Synthetic Modifications

Welcome to the technical support center for methodologies involving this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of your research. This guide is structured to address the critical parameter of reaction temperature, offering both foundational knowledge and practical troubleshooting for common synthetic transformations.

Frequently Asked Questions (FAQs): The Foundation of Thermal Optimization

This section addresses fundamental questions regarding the role of temperature in reactions involving the this compound scaffold.

Q1: Why is reaction temperature such a critical parameter for modifications of this compound?

A1: Reaction temperature is a primary lever for controlling both the rate and outcome of a chemical reaction. According to the Arrhenius equation, reaction rates increase exponentially with temperature. However, for the indazole scaffold, temperature management is a delicate balance:

  • Kinetics vs. Thermodynamics: Higher temperatures provide the necessary activation energy for desired transformations but can also enable undesired side reactions or lead to the formation of less stable, kinetic products. Elevated temperatures can sometimes adversely affect 1H-indazole synthesis and modifications, leading to unwanted byproducts.[1]

  • Substrate Stability: The this compound molecule, while relatively stable, can be susceptible to decomposition or side reactions under harsh thermal conditions. The aldehyde functional group itself can participate in unwanted pathways if not properly controlled.

  • Reagent Stability: Many reagents used in modifications (e.g., strong bases like n-BuLi for Wittig reactions, sensitive catalysts) have limited thermal stability. Exceeding their optimal temperature range can lead to decomposition and reaction failure.[2]

Q2: My reaction is sluggish or has stalled completely. Is increasing the temperature always the right first step?

A2: While insufficient temperature is a common cause for slow reactions, it's not the only one. Before increasing the heat, verify other parameters. However, if concentration, solvent, and reagent integrity are confirmed, a careful increase in temperature is a logical next step. For electron-deficient heterocyclic systems, which can be less reactive, heating is often necessary to drive the reaction to completion.[3] For example, some transformations may require heating to 50°C or even 80°C.[3][4] A stepwise increase (e.g., in 10°C increments) while monitoring with TLC or LC-MS is the most systematic approach.

Q3: I'm observing significant byproduct formation. Should I lower the temperature?

A3: Yes, the formation of multiple byproducts is a classic indicator that the reaction temperature may be too high. Excess thermal energy can activate alternative reaction pathways, leading to side products such as dimers, polymers, or decomposition products.[3] Lowering the temperature can enhance selectivity for the desired thermodynamic product by ensuring that only the intended reaction pathway has sufficient energy to proceed at a reasonable rate.[5] Running reactions at 0°C or even lower is a standard strategy to improve selectivity.[4]

Troubleshooting Guides for Common Modifications

This section provides targeted advice for specific, common reactions performed on the aldehyde functional group of this compound.

Guide 1: Reductive Amination

Reductive amination is a cornerstone transformation for converting the aldehyde to a secondary or tertiary amine, a crucial step in synthesizing many pharmacologically active molecules.[6]

Q: My reductive amination of this compound is producing a low yield of the desired amine, and I see a lot of unreacted starting material. What's wrong?

A: This issue typically points to two potential temperature-related problems:

  • Inefficient Imine/Iminium Ion Formation: The initial condensation between the aldehyde and the amine to form the imine (or iminium ion) is a reversible, equilibrium-driven process that often requires heating to remove water and drive the reaction forward. If this step is incomplete, the subsequent reduction will naturally give a low yield.

  • Insufficient Energy for Reduction: While some reducing agents like sodium borohydride (NaBH₄) are reactive at room temperature, others, such as sodium triacetoxyborohydride (NaBH(OAc)₃), may require mild heating to achieve a practical reaction rate, especially with less nucleophilic amines.[6]

Troubleshooting Workflow:

Caption: Troubleshooting logic for low-yield reductive amination.

Guide 2: Wittig Reaction

The Wittig reaction is a powerful method for converting the aldehyde into an alkene.[7] Temperature control is vital as it influences stereoselectivity and the stability of the key phosphonium ylide intermediate.[8]

Q: My Wittig reaction is giving a complex mixture, and the desired alkene is only a minor product. How can temperature optimization help?

A: A complex mixture suggests that side reactions are dominating, which is often a consequence of improper temperature control, especially when using reactive, non-stabilized ylides.

  • Problem: Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) are highly reactive and thermally sensitive. They are typically generated and used at low temperatures (e.g., -78°C to 0°C) with strong bases like n-BuLi.[2] If the temperature is too high, the ylide can decompose or react with the solvent or other species.

  • Solution: Ensure the ylide is generated at the appropriate low temperature and that the this compound is added slowly while maintaining that temperature. Allow the reaction to warm slowly to room temperature only after the initial addition is complete.

  • Problem: Stabilized ylides (where the carbanion is stabilized by an adjacent electron-withdrawing group like an ester) are much less reactive.[9] A reaction with a stabilized ylide might be extremely slow or stall at room temperature.

  • Solution: For stabilized ylides, the reaction mixture can often be gently heated (e.g., to 40-60°C or even reflux) to achieve a reasonable rate. These ylides are more thermally robust, making heating a viable strategy.[10]

Q: My Wittig reaction is not stereoselective. Can temperature influence the E/Z ratio?

A: Yes, temperature can play a role, although the nature of the ylide is the dominant factor.

  • Non-stabilized ylides generally favor the formation of (Z)-alkenes under salt-free conditions, a result of the kinetic cycloaddition pathway. Running the reaction at very low temperatures can enhance this selectivity.

  • Stabilized ylides thermodynamically favor the more stable (E)-alkene. Ensuring the reaction reaches thermodynamic equilibrium, which may require longer reaction times or gentle heating, will maximize the E:Z ratio.[8]

Guide 3: Suzuki Cross-Coupling

While the aldehyde itself does not directly participate, it is a common substituent on an indazole ring that might be functionalized at another position (e.g., a bromo-indazole). Suzuki couplings are palladium-catalyzed reactions that are highly sensitive to temperature.[11]

Q: I am attempting a Suzuki coupling on a bromo-1H-indazole-4-carbaldehyde derivative, but the reaction is not working.

A: Suzuki couplings almost always require heating to facilitate the catalytic cycle, particularly the transmetalation and reductive elimination steps.

  • Insufficient Temperature: Room temperature is rarely sufficient. A typical starting point for Suzuki couplings is 80-100°C.[11] The specific temperature depends heavily on the substrates, catalyst, and solvent. For instance, a common condition involves heating a mixture in a solvent like dimethoxyethane (DME) with a suitable palladium catalyst and base.[11]

  • Catalyst Decomposition: Conversely, excessively high temperatures (>120-140°C) can lead to the decomposition of the palladium catalyst (formation of palladium black), which halts the reaction. If you observe the reaction mixture turning black rapidly upon heating, the temperature may be too high for your specific catalyst/ligand system.

G cluster_0 Temperature Optimization Logic start Reaction Issue (Low Yield / No Reaction / Side Products) temp_check Is Temperature a Likely Cause? Too Low (Sluggish/Stalled) Too High (Decomposition/Byproducts) start->temp_check low_temp_action Action: Increase Temperature Increase by 10-20°C Monitor by TLC/LCMS Consider Reflux Conditions temp_check:low->low_temp_action high_temp_action Action: Decrease Temperature Run at Room Temp Cool to 0°C or -78°C Monitor for Selectivity temp_check:high->high_temp_action result Optimal Condition Identified low_temp_action->result high_temp_action->result

References

Technical Support Center: Troubleshooting Low Conversion Rates in 1H-Indazole-4-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-indazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. This compound is a critical intermediate in the synthesis of a wide array of bioactive molecules, particularly as a scaffold for kinase inhibitors in medicinal chemistry.[1][2][3] However, its unique electronic properties and bifunctional nature—containing both a reactive aldehyde and a nucleophilic indazole ring system—can present challenges in achieving high reaction conversion.

This document provides in-depth, question-and-answer-based troubleshooting for common synthetic transformations, grounded in mechanistic principles and field-proven strategies to help you optimize your reactions and overcome low yields.

Part 1: General Troubleshooting Principles

Before diving into specific reaction types, several universal factors can contribute to low conversion rates. Always verify these foundational elements first.

Question: My reaction with this compound is sluggish or incomplete, regardless of the reaction type. Where should I start my investigation?

Answer: A systematic check of your foundational reaction parameters is the most efficient starting point. Low conversion is often traced back to issues with reactants, solvents, or the reaction environment itself.

  • Reactant Quality and Stability:

    • Purity of this compound: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially with prolonged exposure to air.[4] This impurity will not participate in the desired reaction, effectively lowering the concentration of your starting material. Confirm the purity of your starting material via NMR or LC-MS. If significant oxidation is detected, purify the aldehyde by column chromatography or use a fresh batch.

    • Reagent Integrity: Ensure all other reagents (amines, phosphonium salts, active methylene compounds, bases, catalysts) are pure and anhydrous where required. Bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) are particularly sensitive to atmospheric moisture.

  • Solvent Effects:

    • Anhydrous Conditions: For moisture-sensitive reactions like the Wittig reaction or those employing strong bases, ensure solvents are rigorously dried. The presence of water can quench bases, hydrolyze intermediates, and promote side reactions.

    • Solvent Polarity: The choice of solvent is critical and reaction-dependent. Aprotic solvents are generally preferred for reactions involving the aldehyde group to minimize unwanted side reactions like hemiacetal formation.[4]

  • Reaction Monitoring and Temperature Control:

    • Effective Monitoring: Rely on analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to accurately track the consumption of starting material and the formation of the product.[5][6] Visual inspection is often insufficient.

    • Temperature: Ensure the reaction is conducted at the optimal temperature. Some reactions require heating to overcome activation energy barriers, while others may need cooling to prevent side reactions or degradation.

General Troubleshooting Workflow

G start Low Conversion Observed check_purity Verify Purity of This compound and Reagents (NMR, LC-MS) start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok check_solvent Confirm Solvent is Anhydrous and Appropriate Polarity solvent_ok Solvent Correct? check_solvent->solvent_ok check_conditions Review Reaction Temperature and Atmosphere (Inert?) conditions_ok Conditions Correct? check_conditions->conditions_ok purity_ok->check_solvent Yes purify Purify Starting Materials or Use Fresh Batch purity_ok->purify No solvent_ok->check_conditions Yes change_solvent Use Dry, High-Grade Solvent solvent_ok->change_solvent No optimize_temp Adjust Temperature/ Use Inert Atmosphere conditions_ok->optimize_temp No specific_ts Proceed to Reaction-Specific Troubleshooting conditions_ok->specific_ts Yes purify->check_purity change_solvent->check_solvent optimize_temp->check_conditions

Caption: A systematic workflow for initial troubleshooting of low conversion rates.

Part 2: Knoevenagel Condensation Troubleshooting

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, involving the reaction of an aldehyde with an active methylene compound.[7]

Question: My Knoevenagel condensation between this compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) has stalled, resulting in low yield. What are the likely causes?

Answer: Low conversion in a Knoevenagel reaction is most often linked to catalyst inefficiency, reaction equilibrium, or suboptimal temperature.[5]

Catalyst Selection and Activity

The catalyst, typically a weak base, is essential for deprotonating the active methylene compound to generate the nucleophilic carbanion.[5][8]

  • Causality: If the base is too weak, the concentration of the carbanion will be too low for the reaction to proceed at a reasonable rate. If the base is too strong, it can promote self-condensation of the aldehyde or other side reactions.

  • Troubleshooting Steps:

    • Verify Catalyst: Ensure the catalyst (e.g., piperidine, pyridine, ammonium acetate, imidazole) has not degraded.[5][9]

    • Screen Catalysts: The optimal catalyst can be substrate-dependent. Perform small-scale parallel reactions to screen different catalysts.

    • Adjust Catalyst Loading: Typically, 5-20 mol% is sufficient. If the reaction is slow, consider increasing the loading.

Catalyst TypeCommon ExamplesTypical Loading (mol%)Notes
Primary/Secondary Amines Piperidine, Pyrrolidine5 - 10Highly effective but can be difficult to remove during workup.[5]
Tertiary Amines Triethylamine (TEA), Pyridine10 - 20Generally less effective than primary/secondary amines but easier to remove.[5]
Ammonium Salts Ammonium Acetate10 - 20A greener option, often used in refluxing conditions.[5]
Heterocyclic Bases Imidazole, DBU10 - 25Imidazole is an inexpensive and effective catalyst.[9]
Water Removal and Reaction Equilibrium

The Knoevenagel condensation produces one equivalent of water as a byproduct.[5] This reaction is reversible, and the accumulation of water can shift the equilibrium back toward the starting materials, thus lowering the final conversion.[5]

  • Causality: According to Le Châtelier's principle, removing a product (water) will drive the reaction to completion.

  • Troubleshooting Protocol: Dean-Stark Azeotropic Water Removal

    • Apparatus: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

    • Solvent: Choose a solvent that forms an azeotrope with water, such as toluene or benzene.

    • Procedure: Charge the flask with this compound (1.0 mmol), the active methylene compound (1.0-1.1 mmol), the chosen catalyst, and the azeotropic solvent (e.g., toluene, 20 mL).

    • Reaction: Heat the mixture to reflux. The water/solvent azeotrope will distill into the trap, where water will separate and be collected, while the solvent returns to the flask.[5]

    • Completion: Continue until no more water collects in the trap or TLC analysis shows full consumption of the aldehyde.

G cluster_0 Reversible Condensation Reactants Aldehyde + Active Methylene Product Alkene Product Reactants->Product k_fwd Product->Reactants k_rev Water H₂O Removal Water Removal (e.g., Dean-Stark) Water->Removal Shifts Equilibrium (Le Châtelier's Principle) Removal->Product Drives Reaction to Completion

Caption: Equilibrium in Knoevenagel condensation and the role of water removal.

Part 3: Wittig Reaction Troubleshooting

The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde with a phosphonium ylide (Wittig reagent).[10]

Question: I am getting a low yield of the desired alkene from the Wittig reaction of this compound. What are the common failure points?

Answer: Issues in Wittig reactions typically arise from three areas: incomplete ylide formation, poor reactivity of the ylide, or side reactions involving the aldehyde or the indazole nucleus.

Incomplete Ylide Formation

The ylide is generated by deprotonating a phosphonium salt with a strong base.[11] This step is critical for the entire reaction.

  • Causality: The acidity of the α-proton on the phosphonium salt varies significantly. If the base is not strong enough to deprotonate the salt quantitatively, the concentration of the active ylide will be low.

  • Troubleshooting Steps:

    • Base Selection: Match the base to the phosphonium salt. Non-stabilized ylides (from alkylphosphonium salts) require very strong bases, while stabilized ylides (with adjacent electron-withdrawing groups like -CO₂Et) can be formed with weaker bases.

    • Anhydrous Conditions: Bases like n-BuLi and NaH react violently with water. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Confirmation of Ylide Formation: For non-stabilized ylides, the formation of the characteristic deep red or orange color is a good indicator. For stabilized ylides, which are often colorless, it may be necessary to allow sufficient time for formation (e.g., 30-60 minutes) before adding the aldehyde.[12]

Ylide TypeR Group on YlideRequired Base StrengthCommon BasesReactivity
Non-stabilized Alkyl, HVery Strong (pKa ~35)n-BuLi, NaH, NaNH₂High; reacts with aldehydes & ketones.[11]
Semi-stabilized Phenyl, VinylStrongAlkoxides (t-BuOK)Moderate
Stabilized -CO₂R, -CN, -CORModerate to WeakNaOEt, K₂CO₃, Amberlite ResinLower; reacts well with aldehydes, poorly with ketones.[12][13][14]
Ylide Reactivity and Aldehyde Electronics

This compound has an electron-withdrawing indazole ring system, which makes the aldehyde carbonyl carbon more electrophilic and generally more reactive towards nucleophilic attack.[11] However, issues can still arise.

  • Causality: Stabilized ylides are less nucleophilic and therefore less reactive.[13] Their reaction with aldehydes can be slow and may require heating.

  • Troubleshooting Steps:

    • Increase Temperature: For reactions with stabilized ylides that are sluggish at room temperature, gently heating (e.g., to 40-60 °C) can increase the rate.

    • Use a Less Stabilized Ylide: If possible, redesign the synthesis to use a more reactive, non-stabilized ylide. This may require changes to protecting group strategies elsewhere in the molecule.

    • Consider the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, using a phosphonate ester, is often more efficient for creating (E)-alkenes from aldehydes, as the phosphate byproduct is water-soluble and easily removed.

G cluster_0 Ylide Stability Affects Reactivity Ylide Wittig Ylide (Nucleophile) NonStab Non-Stabilized Ylide (e.g., R=Alkyl) Stab Stabilized Ylide (e.g., R=CO₂Et) Aldehyde This compound (Electrophile) Fast Fast Reaction (Z-selective) Aldehyde->Fast More Reactive Slow Slow Reaction (E-selective) Aldehyde->Slow Less Reactive NonStab->Fast Reacts with Stab->Slow Reacts with

Caption: Relationship between ylide stability, reactivity, and reaction outcome.

Part 4: Reductive Amination Troubleshooting

Reductive amination is a two-step, one-pot process involving the formation of an imine or enamine intermediate from an aldehyde and an amine, followed by its reduction to a new amine.

Question: My reductive amination of this compound is giving me a mixture of unreacted starting material, the imine intermediate, and the desired product. How can I drive it to completion?

Answer: Incomplete reductive amination usually points to either inefficient imine formation or an issue with the reduction step. The choice of reducing agent is paramount.[15]

Inefficient Imine Formation

The formation of the imine is an equilibrium-driven process that also produces water.

  • Causality: Similar to the Knoevenagel condensation, water must often be removed to drive the equilibrium towards the imine intermediate. Furthermore, the amine's nucleophilicity and steric hindrance can affect the rate of formation.

  • Troubleshooting Steps:

    • Water Removal: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture. For reactions run at higher temperatures, a Dean-Stark trap can be used.

    • pH Control: Imine formation is often catalyzed by mild acid. A small amount of acetic acid can accelerate the reaction. However, strong acid will protonate the amine, rendering it non-nucleophilic.

    • Allow Sufficient Time: Before adding the reducing agent, allow adequate time for the imine to form. Monitor its appearance by TLC or LC-MS.

Choice of Reducing Agent

The ideal reducing agent should be powerful enough to reduce the C=N bond of the imine but not so reactive that it reduces the starting aldehyde before the imine can form.

  • Causality: If the reducing agent is added too early or is too reactive, it will simply convert the this compound to the corresponding alcohol, halting the desired reaction pathway.

  • Troubleshooting Protocol: Selecting the Right Reducing Agent

    • Mild Hydride Reagents: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are excellent choices. They are mild enough not to reduce the aldehyde significantly but are highly effective at reducing the protonated imine (iminium ion). STAB is often preferred as it is less toxic and the reaction can be performed without strict pH control.

    • Harsh Reagents to Avoid (in a one-pot setting): Avoid using strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a one-pot procedure, as they will rapidly reduce the aldehyde. NaBH₄ can be used in a two-step procedure where the imine is formed first and isolated or the solvent is changed before reduction.

    • Alternative Methods: Catalytic hydrogenation (e.g., H₂, Pd/C) is also an effective method, though it may not be compatible with other reducible functional groups in the molecule. Trichlorosilane with a DMF catalyst is a highly chemoselective modern alternative.[15]

Reducing AgentSelectivityTypical ConditionsPros & Cons
NaBH₃CN Reduces iminiums >> aldehydesMethanol, pH 5-6Pro: High selectivity. Con: Highly toxic (generates HCN at low pH).
NaB(OAc)₃H (STAB) Reduces imines/iminiums > aldehydesDichloromethane (DCM), Acetic AcidPro: Less toxic, highly effective, no pH control needed. The reagent of choice for many applications.
H₂ / Pd-C Reduces C=N, C=C, NO₂, etc.Methanol/Ethanol, 1 atm H₂Pro: Clean (byproduct is H₂O). Con: Not chemoselective; will reduce other functional groups.
HSiCl₃ / DMF Highly selective for iminesToluene or DCM, RTPro: Excellent chemoselectivity, tolerates many functional groups.[15] Con: HSiCl₃ is moisture-sensitive.

References

preventing decomposition of 1H-indazole-4-carbaldehyde during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Reactions

Welcome to the dedicated technical support center for 1H-indazole-4-carbaldehyde (CAS 669050-70-8). This versatile building block is crucial for synthesizing novel therapeutics and agrochemicals, yet its unique structure presents stability challenges that can impact reaction yields and purity.[1] This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these challenges, ensuring the success and reproducibility of your experiments.

Section 1: Understanding the Intrinsic Instability of this compound

The decomposition of this compound during reactions is not random; it is dictated by the inherent chemical properties of its functional groups. Understanding these vulnerabilities is the first step toward effective mitigation.

  • The Aldehyde Group : Aromatic aldehydes are susceptible to oxidation, especially in the presence of air (oxygen), which can convert the aldehyde into the corresponding carboxylic acid.[2] This side product can complicate purification and represents a loss of valuable starting material.

  • The Indazole N-H Group : The indazole ring contains two nitrogen atoms and exists in tautomeric forms, with the 1H-tautomer being the most thermodynamically stable.[3][4] The proton on the N1 position is acidic (pKa ≈ 13.9) and can be readily removed by bases.[5] This leads to a key challenge: competing reactions at the N1 and N2 positions. Uncontrolled N-alkylation or N-acylation is a common side reaction when using basic or electrophilic reagents.[6]

  • Photosensitivity : Indazole systems can be sensitive to light, particularly UV irradiation. A known photochemical pathway is the transposition of indazoles to benzimidazoles, which can occur in low yields under high-energy UVC light but can be more efficient for N2-derivatized indazoles under UVA or UVB light.[7] This transformation represents a significant and often unexpected decomposition pathway.

Caption: Key instability points on the this compound molecule.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during reactions involving this compound in a direct question-and-answer format.

Issue 1: My reaction has a low yield, and I'm recovering a significant amount of a new compound identified as 1H-indazole-4-carboxylic acid.

  • Question: Why is my aldehyde converting to a carboxylic acid, and how can I stop it?

  • Answer: This is a classic case of aldehyde oxidation. The aldehyde functional group is sensitive to atmospheric oxygen, which can be exacerbated by elevated temperatures or trace metal catalysts.

    • Causality: Oxygen acts as an oxidant, converting the -CHO group to a -COOH group. This is a common degradation pathway for aromatic aldehydes.[2]

    • Solution: Implement Rigorous Inert Atmosphere Techniques. The most effective way to prevent oxidation is to exclude oxygen from your reaction. This involves using solvents that have been degassed and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment. See Protocol 1 for a detailed methodology.

Issue 2: My reaction is giving me a mixture of two isomeric products that I can't easily separate. Mass spectrometry suggests they both have the expected mass for my target compound.

  • Question: Why am I getting isomers, and how can I synthesize only the one I need?

  • Answer: You are likely facing a regioselectivity issue due to competing reactions at the N1 and N2 positions of the indazole ring. Deprotonation of the N-H proton by a base creates an indazolide anion, which can then react with an electrophile at either nitrogen.

    • Causality: The ratio of N1 to N2 substitution is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.[6] For instance, strong, non-coordinating bases (like NaH) in non-polar solvents (like THF) tend to favor N1 alkylation, while polar aprotic solvents (like DMF) with weaker bases (like K₂CO₃) can increase the proportion of the N2 isomer.[6]

    • Solution: Protect the Indazole N-H Group. The most robust solution is to temporarily "cap" or protect the N-H group before performing your desired reaction. This ensures that the intended reaction occurs elsewhere on the molecule without competition. After the reaction is complete, the protecting group is removed. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice as it can be selectively introduced at the N2 position and is easily removed.[8][9][10] See Protocol 2 for a detailed protection procedure.

Issue 3: My reaction mixture turned dark brown or black upon heating or exposure to light, and the desired product yield is very low.

  • Question: What is causing this discoloration and product loss?

  • Answer: Dark coloration or "tar" formation is a sign of significant decomposition or polymerization. For indazoles, this can be triggered by heat or, more specifically, by light.

    • Causality: Indazoles can undergo phototransposition to form benzimidazoles, a reaction that can be initiated by UV light from laboratory lighting or sunlight.[7] This rearrangement, along with other potential thermal degradation pathways, can lead to a complex mixture of byproducts.

    • Solution: Protect the Reaction from Light. Always perform reactions with photosensitive compounds in amber glass flasks or flasks wrapped completely in aluminum foil. Avoid direct sunlight and minimize exposure to strong overhead laboratory lighting.

G cluster_reactants Reactants cluster_process Process cluster_products Products Indazole This compound UV UV Light (e.g., from sunlight, lab lighting) Indazole->UV Benzimidazole Benzimidazole Byproduct UV->Benzimidazole

Caption: Simplified pathway for the photodecomposition of indazole to benzimidazole.

Section 3: Proactive Strategies & FAQs

Q1: How should I properly store neat this compound? A1: To ensure long-term stability, store the solid compound in an airtight container under an inert atmosphere (argon or nitrogen), protected from light (in an amber vial or inside a cabinet), and in a cool, dry place. Refrigeration at 0-8°C is recommended.[11]

Q2: What is the most reliable strategy to ensure regioselective functionalization on the indazole ring? A2: N-H protection is the gold standard. By protecting the nitrogen, you eliminate the possibility of side reactions at this position, leading to cleaner reactions and higher yields of the desired C-substituted product. The choice of protecting group is critical and depends on the subsequent reaction conditions.

Protecting GroupIntroduction ConditionsRemoval ConditionsKey AdvantageReference
SEM SEM-Cl, NaH, THFTBAF in THF or aq. HCl in EtOHDirects lithiation to C3; stable to many conditions.[8][9]
PMB PMB-Cl, NaH, DMFTFA or CANStable to bases, easily removed with acid.[12]
THP DHP, p-TsOH, DCMaq. HCl in EtOHAcid-catalyzed introduction favors N2 kinetically.[12]

Q3: Are there any specific reagents or conditions I should absolutely avoid? A3: Yes. Avoid:

  • Strong Oxidizing Agents (e.g., KMnO₄, CrO₃) unless you intend to convert the aldehyde to a carboxylic acid.

  • Uncontrolled Basic Conditions (e.g., strong bases like n-BuLi or NaH) without first protecting the N-H group, as this will lead to a mixture of N1/N2 substituted products.

  • Prolonged exposure to UV light or high heat , which can induce decomposition and rearrangement pathways.[2][7]

Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Reactions Under Inert Atmosphere (Oxidation Prevention)

This protocol describes the setup for a reaction sensitive to atmospheric oxygen.

  • Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow it to cool in a desiccator.

  • System Assembly: Assemble the glassware (e.g., a three-neck flask with a condenser, thermometer, and septum) while it is still warm. Immediately flush the system with a stream of dry inert gas (Argon or Nitrogen) through a needle inlet, with an exit needle allowing gas to escape.

  • Solvent Degassing: Use a freeze-pump-thaw technique for sensitive reactions or, more commonly, sparge the solvent with an inert gas for 30-60 minutes before use. Transfer the degassed solvent to the reaction flask via a cannula or syringe.

  • Reagent Addition: Add this compound and other solid reagents to the flask under a positive flow of inert gas. Liquid reagents should be added via syringe through the rubber septum.

  • Reaction Execution: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved by connecting the gas inlet to a bubbler or a balloon filled with the inert gas.

G S1 Dry Glassware S2 Assemble & Purge with N₂/Ar S1->S2 S3 Add Degassed Solvents S2->S3 S4 Add Reagents under Positive N₂/Ar Flow S3->S4 S5 Run Reaction under N₂/Ar Atmosphere S4->S5

Caption: Workflow for setting up an oxygen-free reaction.

Protocol 2: N-H Protection with SEM-Cl (Regioselectivity Control)

This protocol provides a method to protect the indazole nitrogen, preventing N-H side reactions.

  • Preparation: In a flame-dried, three-neck flask under an Argon atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Deprotonation: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension. Stir the mixture at 0°C for 30 minutes.

  • Protection: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equivalents) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N-protected this compound. The major isomer will depend on the specific indazole substitution, but this method often provides separable isomers.[9]

References

Technical Support Center: Catalyst Selection for 1H-Indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the technical support guide for reactions involving 1H-indazole-4-carbaldehyde. This molecule is a valuable building block in medicinal chemistry, frequently appearing as a core scaffold in kinase inhibitors and other therapeutic agents.[1] However, its multifunctional nature—featuring a reactive aldehyde, an acidic N-H proton, and multiple potential sites for C-H functionalization—presents unique challenges in catalyst selection and reaction optimization.

This guide is structured as a series of practical, field-tested questions and answers to help you navigate common hurdles. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and accelerate your research and development programs.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for creating C(sp²)–C(sp²) bonds.[2] When working with indazole scaffolds, this reaction is invaluable for introducing aryl or heteroaryl substituents. However, success hinges on navigating the substrate's inherent reactivity.

Frequently Asked Questions & Troubleshooting

Question: I am planning a Suzuki-Miyaura coupling with a halide-substituted this compound derivative. Which palladium catalyst and ligand combination should I start with?

Answer: Your initial choice of catalyst and ligand is critical and should be guided by the electronic nature of the indazole ring and the potential for side reactions involving the aldehyde.

For an electron-rich heterocycle like indazole, the oxidative addition step can be challenging. Therefore, electron-rich, sterically hindered phosphine ligands are generally the most effective. These ligands stabilize the Pd(0) species and facilitate the oxidative addition step. A robust starting point for your catalyst screen would be a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a biarylphosphine ligand.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

Catalyst PrecursorLigand (L)Pd:L RatioBaseSolventTemp (°C)Rationale & Comments
Pd(OAc)₂SPhos1:2K₂CO₃ or K₃PO₄1,4-Dioxane/H₂O80-100Excellent general-purpose system for heteroaryl couplings. Tolerates a wide range of functional groups.
Pd₂(dba)₃XPhos1:2K₃PO₄Toluene or CPME90-110Highly active catalyst system, often successful when others fail. The non-aqueous conditions can sometimes protect the aldehyde.
PdCl₂(dppf)(Internal)1:1K₂CO₃DME or DMF80-90A classic, reliable catalyst. The dppf ligand provides a good balance of stability and activity.[3][4]
Pd(PPh₃)₄(Internal)-Na₂CO₃Toluene/EtOH/H₂O80-100Useful for simple substrates, but can be less effective for challenging couplings. Prone to decomposition at high temperatures.

Expert Insight: The aldehyde group at the C4 position is moderately electron-withdrawing, which can influence the reactivity of the indazole ring. More importantly, it is sensitive to certain reaction conditions. Using milder inorganic bases like K₂CO₃ or Cs₂CO₃ is often preferable to strong organic bases to avoid side reactions like Cannizzaro or aldol condensation, especially at elevated temperatures.[2]

Question: My Suzuki coupling is failing or giving very low yields (<20%). What are the most common causes and how can I troubleshoot?

Answer: Low yield in a Suzuki coupling of this substrate is a common problem that can typically be traced to one of five areas: catalyst deactivation, poor substrate reactivity, side reactions of the aldehyde, base/solvent incompatibility, or issues with the boronic acid/ester.

Below is a troubleshooting workflow to systematically diagnose and solve the issue.

Diagram 1: Troubleshooting Workflow for Low-Yield Suzuki Coupling

A systematic decision tree for diagnosing and resolving common issues in palladium-catalyzed Suzuki-Miyaura reactions involving sensitive substrates.

TroubleshootingWorkflow Start Low Yield (<20%) CheckCatalyst 1. Catalyst System Issue? Start->CheckCatalyst ChangeLigand Screen Ligands: - Buchwald-type (SPhos, XPhos) - Josiphos-type - Increase catalyst loading (2-5 mol%) CheckCatalyst->ChangeLigand Yes CheckAldehyde 2. Aldehyde Interference? CheckCatalyst->CheckAldehyde No Success Reaction Optimized ChangeLigand->Success ProtectAldehyde Protect Aldehyde: - Form acetal (e.g., ethylene glycol, TsOH) - Deprotect post-coupling CheckAldehyde->ProtectAldehyde Yes CheckBaseSolvent 3. Base/Solvent Issue? CheckAldehyde->CheckBaseSolvent No ProtectAldehyde->Success ChangeConditions Screen Conditions: - Base: K₃PO₄, CsF, Cs₂CO₃ - Solvent: Toluene, CPME, 2-MeTHF - Degas thoroughly (N₂ or Ar sparging) CheckBaseSolvent->ChangeConditions Yes CheckBoronic 4. Boronic Acid Quality? CheckBaseSolvent->CheckBoronic No ChangeConditions->Success CheckPurity Check for Protodeboronation: - Use fresh boronic acid/ester - Use corresponding boronate ester (e.g., pinacol) - Use stoichiometric excess (1.5-2.0 eq) CheckBoronic->CheckPurity Yes CheckBoronic->Success No, Resolved CheckPurity->Success

Causality Explained:

  • Catalyst/Ligand: The coordination environment of the palladium center is paramount. If the initial ligand is not promoting efficient oxidative addition or reductive elimination, the catalyst can stall or decompose. Switching to a more electron-rich and bulky ligand from a different class is the first logical step.

  • Aldehyde Interference: The aldehyde's lone pairs can coordinate to the palladium center, potentially inhibiting catalysis. Under basic conditions, it can also undergo self-condensation or other unwanted reactions. Protecting it as an acetal temporarily removes this reactivity, simplifying the catalytic cycle.

  • Base/Solvent: The base is not just a proton scavenger; it plays a crucial role in the transmetalation step. The solubility and strength of the base must be matched with the solvent. Anhydrous, aprotic solvents like toluene or 2-MeTHF with a strong but poorly soluble base like K₃PO₄ often provide excellent results by minimizing water-related side reactions like protodeboronation.

  • Boronic Acid Stability: Boronic acids are prone to decomposition (protodeboronation), especially in solution or when impure.[3] Using a more stable boronate ester (e.g., a pinacol ester) or ensuring the boronic acid is fresh and pure is often a simple fix for a failing reaction.

Section 2: C–H Functionalization of the Indazole Core

Direct C–H functionalization is a powerful, atom-economical strategy for modifying the indazole scaffold.[5] Rhodium and Palladium are the workhorse catalysts for these transformations, but success requires careful control of regioselectivity.[6][7][8]

Frequently Asked Questions & Troubleshooting

Question: I want to perform a C-H activation/annulation on my this compound substrate. Which catalyst should I choose, and what position is most likely to be functionalized?

Answer: For C-H activation on indazoles, Rhodium(III) catalysts, particularly those derived from [Cp*RhCl₂]₂, are exceptionally effective, often using the pyrazole nitrogen as a directing group.[9][10][11]

The inherent regioselectivity of the indazole ring typically favors functionalization at the C7 position when the N1 position is unsubstituted or bears a simple alkyl group. The N2 lone pair directs the catalyst to the adjacent C7-H bond. However, the C4-aldehyde group is a significant electronic and steric factor. It will deactivate the benzene ring towards electrophilic-type C-H metalation and could sterically hinder access to the C5 position.

Diagram 2: Regioselectivity in Indazole C-H Activation

Depicts the directing group effect of the pyrazole nitrogen in a typical Rh(III)-catalyzed C-H activation, leading to preferential functionalization at C7.

Expert Insight: While C7 is the electronically preferred site, if your goal is to functionalize a different position (e.g., C3 or C5), you may need to change your strategy. C3 functionalization can often be achieved via metalation (e.g., lithiation or zincation) followed by quenching with an electrophile, or through radical pathways.[12] For C5 functionalization, a directing group would likely need to be installed at the N1 position.

Question: My Rh(III)-catalyzed C-H activation is sluggish and gives a complex mixture of products. How can I improve the conversion and selectivity?

Answer: Sluggishness and poor selectivity in these reactions often point to issues with the catalytic turnover or competing reaction pathways.

Key Troubleshooting Steps:

  • Oxidant/Additive Choice: Many Rh(III)-catalyzed C-H activations require a co-oxidant to regenerate the active catalyst. Silver salts (e.g., AgSbF₆, AgOAc) or copper salts (e.g., Cu(OAc)₂) are commonly used.[11] Ensure your oxidant is anhydrous and used in the correct stoichiometry. Sometimes, an acid additive (e.g., AcOH) is required to facilitate the C-H cleavage step.

  • Solvent: The choice of solvent is critical. Highly coordinating solvents like DMSO or DMF can compete with the substrate for binding to the rhodium center, inhibiting catalysis. Less coordinating, high-boiling solvents like 1,2-dichloroethane (DCE) or tert-amyl alcohol are often superior.

  • N-H vs. C-H Activation: The acidic N-H proton can react with bases or the catalyst itself. In some cases, protecting the N1 position with a removable group (e.g., a methyl or benzyl group) can prevent unwanted side reactions and improve the efficiency and selectivity of the C-H activation step.[13] This simplifies the system by removing the acidic proton from the equation.

  • Temperature: These reactions often require significant thermal energy (100-140 °C). If the reaction is sluggish, a modest increase in temperature may improve the rate, but be mindful of potential substrate or product decomposition.

Section 3: Reductive Amination of the Aldehyde

Reductive amination is a highly reliable and versatile method for converting the C4-carbaldehyde into an amine, a crucial functional group in many drug candidates. The reaction typically proceeds in one pot by forming an imine intermediate, which is then reduced in situ.

Frequently Asked Questions & Troubleshooting

Question: What are the best reducing agents for a one-pot reductive amination of this compound with a primary or secondary amine?

Answer: The ideal reducing agent should be selective for the iminium ion over the starting aldehyde to prevent premature reduction of the aldehyde. Mild hydride reagents are therefore the catalysts of choice.

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical SolventProsCons
Sodium TriacetoxyborohydrideSTABDCE, THF, CH₂Cl₂Highly selective for iminium ions; tolerant of many functional groups; commercially available and easy to handle.Can be slow with hindered amines; requires acidic co-catalyst (AcOH).
Sodium CyanoborohydrideNaBH₃CNMeOH, EtOHEffective and reliable; works well under neutral or slightly acidic pH.Highly toxic (releases HCN gas under strong acid) ; less selective than STAB.
Sodium BorohydrideNaBH₄MeOH, EtOHInexpensive and readily available.Less selective; can readily reduce the starting aldehyde, requiring careful control of pH and addition sequence.
H₂ / Palladium on CarbonH₂/Pd-CMeOH, EtOH, EtOAc"Green" conditions; product is often very clean.Not compatible with reducible functional groups (alkenes, alkynes, nitro groups); requires specialized hydrogenation equipment.

Recommendation: For nearly all applications involving this compound, Sodium Triacetoxyborohydride (STAB) is the superior choice. Its high selectivity minimizes the formation of the corresponding alcohol byproduct and ensures a clean, efficient reaction.

Experimental Protocol: One-Pot Reductive Amination using STAB

This protocol provides a reliable, general procedure for the reductive amination of this compound with a primary amine.

Diagram 3: Experimental Workflow for Reductive Amination

A step-by-step visual guide to the one-pot reductive amination protocol.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and your desired amine (1.0-1.2 eq).

  • Solvent: Dissolve the solids in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane or THF, ~0.1 M concentration).

  • Iminium Formation: Add glacial acetic acid (2-5 mol%) to catalyze the formation of the imine. Stir the mixture at room temperature for 30-60 minutes. You can monitor imine formation by TLC or LC-MS.

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Reaction: Allow the reaction to stir at room temperature for 2-24 hours. Monitor for the disappearance of the imine intermediate by TLC or LC-MS.

  • Quench: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., CH₂Cl₂, EtOAc). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired secondary amine.

References

Technical Support Center: Solvent Effects on the Reactivity of 1H-Indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-Indazole-4-carbaldehyde. This molecule is a pivotal building block in medicinal chemistry and drug development, valued for its role as an intermediate in the synthesis of kinase inhibitors and other bioactive compounds.[1][2] However, its reactivity, particularly at the aldehyde and N-H positions, is profoundly influenced by the choice of solvent. This can lead to unexpected outcomes, low yields, and purification challenges.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide researchers with the insights needed to navigate these challenges. We will explore the causality behind solvent choices, moving beyond simple protocols to empower you with a predictive understanding of your reaction systems.

Section 1: Foundational Concepts & Frequently Asked Questions

This section addresses the fundamental principles governing solvent interactions with this compound.

Q1: Why is solvent selection so critical for reactions involving this compound?

A1: The choice of solvent is paramount because this compound possesses three key structural features whose reactivity is solvent-dependent:

  • The Aldehyde Group (C4-CHO): This is an electrophilic center, susceptible to nucleophilic attack. The solvent can modulate the reactivity of both the aldehyde and the incoming nucleophile.

  • The Pyrrolic N-H Group (N1-H): This proton is weakly acidic and can be deprotonated to form a nucleophilic indazolide anion. It can also act as a hydrogen bond donor.[3]

  • The Pyridinic Nitrogen (N2): This atom is a hydrogen bond acceptor.

Solvents influence reactions by solvating reactants and transition states, which can alter reaction rates and even change the mechanism.[4][5] Key solvent properties to consider are polarity (dielectric constant), hydrogen bonding ability (protic vs. aprotic), and coordinating ability.

Q2: What are the general solubility characteristics of this compound?

A2: While specific quantitative data is not widely published, we can infer its solubility based on its structure and data from similar molecules like 6-Nitro-1H-indazole-3-carbaldehyde.[6] The molecule has both polar (N-H, CHO, indazole nitrogens) and nonpolar (aromatic rings) regions.

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to strong dipole-dipole interactions.

  • Moderate Solubility: Expected in polar protic solvents like ethanol and methanol, and moderately polar solvents like Ethyl Acetate and Acetone.[6]

  • Low Solubility: Expected in nonpolar solvents like hexanes. Solubility in nonpolar aromatic solvents like toluene may be low to moderate due to potential π-π stacking interactions.[6]

Q3: How do protic vs. aprotic solvents affect reactions at the carbaldehyde group?

A3: This is a critical distinction, especially for reactions involving strong nucleophiles (e.g., in Knoevenagel or Wittig reactions).

  • Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds.[7][8] They can form a "cage" around anionic nucleophiles through hydrogen bonding, stabilizing them and thus decreasing their reactivity.[9] This can drastically slow down or inhibit reactions like the SN2 mechanism, which is relevant for many condensation precursors.[9]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[8] They solvate the cation of a nucleophilic salt but leave the anion "naked" and highly reactive. For this reason, they are often the solvents of choice for reactions requiring strong nucleophiles.[7][9]

Q4: What is the role of the solvent's dielectric constant?

A4: The dielectric constant (ε) is a measure of a solvent's ability to separate charges.[10][11][12]

  • High Dielectric Constant Solvents (ε > 15): These solvents are polar (e.g., water, DMSO, DMF). They are very effective at stabilizing charged intermediates and transition states.[13] Reactions that proceed through ionic pathways (like SN1 type mechanisms or those involving charged intermediates) are often accelerated in high-dielectric-constant solvents.[11][12]

  • Low Dielectric Constant Solvents (ε < 5): These are nonpolar solvents (e.g., hexanes, toluene). They are poor at stabilizing charges and are preferred for reactions that proceed through nonpolar transition states.[13]

In general, increasing the solvent's dielectric constant can decrease the activation energy for reactions involving charged intermediates.[4][5]

Section 2: Troubleshooting Guide for Common Reactions

This section provides practical advice for specific experimental challenges.

Scenario 1: Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) catalyzed by a base.

  • Problem: You are running a Knoevenagel condensation of this compound with malononitrile using piperidine in ethanol, and the reaction is sluggish with low yields.

  • Causality Analysis: Ethanol is a polar protic solvent. While it effectively dissolves the reactants, it can form strong hydrogen bonds with the piperidine catalyst and the transient carbanion intermediate formed from malononitrile. This solvation shell stabilizes the nucleophile, reducing its energy and making it less reactive towards the aldehyde, thus slowing the reaction.[9]

  • Troubleshooting & Optimization:

    • Switch to a Polar Aprotic Solvent: Consider using DMF or DMSO. These solvents will not hydrogen bond with the nucleophile, leading to a significant rate enhancement.

    • Use a Nonpolar Solvent with Water Removal: Alternatively, running the reaction in toluene or benzene with a Dean-Stark apparatus to remove the water formed during the reaction can drive the equilibrium towards the product. This is a classic approach for condensation reactions.[14]

    • Catalyst Choice: While piperidine is common, the choice of base can also be solvent-dependent. In aprotic solvents, weaker bases may suffice.

Solvent Type Dielectric Constant (ε) Expected Outcome for Knoevenagel Condensation
EthanolPolar Protic24.5Slow reaction rate due to nucleophile solvation.[7]
TolueneNonpolar2.4Moderate rate; requires water removal to proceed to completion.
AcetonitrilePolar Aprotic37.5Faster reaction rate; good solubility for polar reactants.
DMFPolar Aprotic38.3Very fast reaction rate; excellent solvent for this reaction type.
DMSOPolar Aprotic47.0Very fast reaction rate, but can be difficult to remove post-reaction.[15]
Scenario 2: N-H Alkylation

This reaction typically involves deprotonating the indazole N-H with a base and reacting the resulting anion with an alkyl halide (e.g., methyl iodide, benzyl bromide).

  • Problem: Your N-alkylation reaction using K₂CO₃ in acetone is giving a low yield of the desired N1-alkylated product.

  • Causality Analysis: Acetone is a borderline polar aprotic solvent with a moderate dielectric constant.[8] While better than a protic solvent, it may not be polar enough to effectively dissolve the inorganic base (K₂CO₃) and promote the formation of the indazolide anion. The reactivity of the anion is also lower than in more polar aprotic solvents.

  • Troubleshooting & Optimization:

    • Switch to a More Polar Aprotic Solvent: DMF and DMSO are the industry standards for this type of reaction.[16] They excel at dissolving inorganic bases and promoting SN2 reactions by solvating the potassium cation while leaving the indazolide anion highly reactive.

    • Use a Stronger Base: If switching solvents is not possible, a stronger base like sodium hydride (NaH) in a less polar aprotic solvent like THF can be effective. However, this requires stricter anhydrous conditions.

    • Consider Phase-Transfer Catalysis: In a biphasic system (e.g., toluene/water) with a phase-transfer catalyst (e.g., TBAB), the reaction can sometimes be driven effectively, especially for large-scale synthesis.

Section 3: Experimental Protocols

These protocols are designed as self-validating systems, including expected outcomes and characterization data.

Protocol 1: Optimized Knoevenagel Condensation with Malononitrile

This protocol utilizes a polar aprotic solvent to maximize the reaction rate.

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.84 mmol) and malononitrile (0.47 g, 7.18 mmol, 1.05 eq).

  • Solvent Addition: Add 15 mL of anhydrous N,N-Dimethylformamide (DMF). Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Add piperidine (0.07 mL, 0.68 mmol, 0.1 eq) dropwise to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The starting aldehyde should be consumed, and a new, less polar product spot should appear.

  • Workup: Pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate should form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water (3 x 20 mL), and then with a small amount of cold ethanol. Dry the solid under vacuum to yield (1H-indazol-4-yl)methylene)malononitrile as a solid.

  • Validation: The product should be characterized by ¹H NMR and Mass Spectrometry to confirm its structure. The yield should be >85%.

Protocol 2: N1-Benzylation of this compound

This protocol uses standard conditions for efficient N-alkylation.

  • Setup: To a 100 mL oven-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous potassium carbonate (K₂CO₃) (1.89 g, 13.68 mmol, 2.0 eq).

  • Reagent Addition: Add this compound (1.0 g, 6.84 mmol) followed by 20 mL of anhydrous DMF.

  • Alkylation: Stir the suspension vigorously. Add benzyl bromide (0.89 mL, 7.52 mmol, 1.1 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 3-6 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and pour it into 150 mL of water. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

  • Validation: Characterize the product by ¹H NMR and Mass Spectrometry. The major product should be the N1-benzylated isomer.

Section 4: Visualization of Solvent Effects

The following diagrams illustrate the concepts discussed in this guide.

SolventSelectionWorkflow start Start: Reaction with This compound reaction_type What is the key transformation? start->reaction_type knoevenagel Requires a strong, 'naked' nucleophile. reaction_type->knoevenagel  Aldehyde Condensation  (e.g., Knoevenagel, Wittig) n_alkylation Requires anion formation and SN2 reaction. reaction_type->n_alkylation  N-H Deprotonation/  Alkylation (SN2) reduction Requires solvent compatible with reducing agent. reaction_type->reduction  Aldehyde Reduction  (e.g., with NaBH4) knoevenagel_solvent Use Polar Aprotic Solvent (DMF, DMSO, ACN) to avoid H-bonding and increase nucleophile reactivity. knoevenagel->knoevenagel_solvent n_alkylation_solvent Use Polar Aprotic Solvent (DMF, DMSO) to dissolve base and accelerate SN2. n_alkylation->n_alkylation_solvent reduction_solvent Use Polar Protic Solvent (EtOH, MeOH) which stabilizes the aldehyde and is compatible with NaBH4. reduction->reduction_solvent

Caption: Workflow for selecting an appropriate solvent system.

SolventNucleophileInteraction cluster_0 Polar Protic Solvent (e.g., Ethanol) cluster_1 Polar Aprotic Solvent (e.g., DMF) Nu_protic Nu⁻ Nucleophile EtOH1 H-O-Et EtOH1->Nu_protic:f0 H-Bond EtOH2 Et-O-H EtOH2->Nu_protic:f0 H-Bond EtOH3 H-O-Et EtOH3->Nu_protic:f0 H-Bond EtOH4 Et-O-H EtOH4->Nu_protic:f0 H-Bond label_protic Result: Nucleophile is stabilized, 'caged', and LESS reactive. Nu_aprotic Nu⁻ Nucleophile DMF1 DMF DMF2 DMF DMF3 DMF label_aprotic Result: Nucleophile is 'naked', unsolvated, and MORE reactive.

References

Technical Support Center: Isolation and Purification of 1H-Indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the work-up and purification of 1H-indazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into isolating this valuable synthetic intermediate in high purity. Here, we will address common challenges, offer detailed troubleshooting protocols, and explain the scientific principles behind each step to ensure the successful isolation of your target compound.

Indazole derivatives are a cornerstone in medicinal chemistry, recognized for their role as bioisosteres of indoles and their capacity to form potent hydrogen bonds within protein active sites.[1][2] Specifically, the aldehyde functionality at the C-4 position of the indazole scaffold is a versatile handle for a wide array of chemical transformations, making this compound a critical building block in the synthesis of novel therapeutics.[3][4]

This guide will provide a comprehensive overview of the necessary work-up procedures to obtain pure this compound, moving from the crude reaction mixture to the final, isolated product.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark, oily residue after the initial work-up. What are the likely impurities?

A1: The appearance of a dark, oily crude product often points to the presence of several common impurities. These can include unreacted starting materials, polymeric materials, and side-products from the synthetic route. Depending on the synthesis, you may be dealing with residual solvents, inorganic salts, or byproducts from side reactions. It is also possible that some degradation of the product has occurred if it was exposed to harsh conditions (e.g., high temperatures or strong acids/bases) for an extended period.[5]

Q2: I'm observing a persistent emulsion during my acid-base extraction. How can I break it?

A2: Emulsions are a frequent challenge during the work-up of reaction mixtures containing both organic and aqueous phases, especially when vigorous shaking is employed. To break an emulsion, you can try several techniques. The addition of a saturated aqueous solution of sodium chloride (brine) is often effective as it increases the ionic strength of the aqueous layer, which can help to force the separation of the two phases.[6] Alternatively, gentle swirling or stirring of the mixture with a glass rod can sometimes break up the emulsion. In more stubborn cases, filtering the mixture through a pad of Celite® or glass wool may be necessary.

Q3: My compound seems to have low solubility in common organic solvents for column chromatography. What are my options?

A3: If your this compound product exhibits poor solubility in standard non-polar solvents used for column chromatography, you may need to explore more polar solvent systems. A good starting point is to use a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane. You can gradually increase the proportion of the polar solvent to improve the solubility of your compound. In some cases, a small amount of an even more polar solvent like methanol can be added to the mobile phase, but be cautious as this can sometimes lead to band broadening on the column.

Q4: After column chromatography, my product is still not pure. What is the next step?

A4: If column chromatography does not yield a product of the desired purity, recrystallization is an excellent subsequent purification step.[7] The key to successful recrystallization is finding a suitable solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For indazole derivatives, common recrystallization solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[8][9]

Troubleshooting Guide: From Crude Mixture to Pure Product

This section provides a systematic approach to troubleshooting common issues encountered during the isolation of this compound.

Problem 1: Low Yield After Initial Extraction
Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Extraction Perform multiple extractions (at least 3) with the organic solvent.The distribution coefficient of the product between the organic and aqueous phases may not be high enough for a single extraction to be efficient. Multiple extractions maximize the recovery of the compound from the aqueous layer.
Product Precipitation Check the pH of the aqueous layer. If the product is acidic or basic, it may precipitate at a certain pH.This compound has both acidic (N-H) and basic (pyridine-type nitrogen) properties. Adjusting the pH can significantly alter its solubility in the aqueous phase.
Product Degradation Minimize exposure to strong acids or bases and high temperatures during the work-up.The aldehyde group can be sensitive to oxidation, especially under harsh conditions.[5] The indazole ring itself can also be susceptible to degradation.
Problem 2: Difficulty in Removing Baseline Impurities by Column Chromatography
Potential Cause Troubleshooting Action Scientific Rationale
Inappropriate Solvent System Perform a thorough thin-layer chromatography (TLC) analysis to find an optimal solvent system that provides good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for your product.The choice of mobile phase is critical for achieving good separation in column chromatography. A well-chosen solvent system will allow for differential migration of the components of the mixture on the stationary phase.[10]
Column Overloading Use an appropriate amount of crude material for the size of your column. A general rule of thumb is to load no more than 1-5% of the silica gel weight.Overloading the column leads to poor separation as the stationary phase becomes saturated, causing bands to broaden and overlap.
Co-elution of Impurities If impurities have similar polarity to your product, consider using a different stationary phase (e.g., alumina) or a different purification technique like recrystallization.Some impurities may have very similar polarities to the target compound, making their separation by silica gel chromatography challenging.
Problem 3: Product Decomposes During Purification
Potential Cause Troubleshooting Action Scientific Rationale
Sensitivity to Air/Light Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light by using amber-colored vials or wrapping glassware in aluminum foil.Aromatic aldehydes can be susceptible to oxidation by atmospheric oxygen.[5] Some organic molecules are also light-sensitive and can undergo photodegradation.
Thermal Instability Avoid excessive heating during solvent removal (rotoevaporation) and recrystallization. Use a water bath with controlled temperature.Elevated temperatures can promote decomposition, especially for compounds with sensitive functional groups.
Acid/Base Sensitivity Neutralize any residual acid or base in the crude product before attempting further purification.Traces of acid or base can catalyze degradation reactions. A wash with a mild bicarbonate solution or dilute acid may be necessary.

Experimental Protocols

Protocol 1: General Work-up and Acid-Base Extraction

This protocol is a starting point for the initial purification of the crude reaction mixture.

  • Quenching the Reaction: Carefully quench the reaction mixture by pouring it into a beaker of ice-water with stirring.

  • Initial Extraction: Transfer the quenched mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Acidic Wash (to remove basic impurities): Combine the organic layers and wash with 1 M HCl. This will protonate basic impurities, rendering them water-soluble.[11]

  • Basic Wash (to remove acidic impurities): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.

  • Brine Wash: Wash the organic layer with brine to remove residual water and help break any emulsions that may have formed.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Silica Gel Flash Column Chromatography

This is a standard method for purifying the crude product.[10]

  • Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add silica gel (approximately 2-3 times the weight of the crude material) and evaporate the solvent to obtain a free-flowing powder.[10]

  • Column Packing and Equilibration: Pack a glass column with silica gel in the chosen eluent. Equilibrate the column by running the eluent through it until the packing is stable.

  • Sample Loading: Carefully add the dry-loaded sample to the top of the column.

  • Elution: Begin elution with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity (gradient elution) if necessary.[10]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Recrystallization

This technique is ideal for obtaining highly pure crystalline material.[12]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your product in various solvents at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the impure product in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.

Visualization of the Purification Workflow

Purification_Workflow cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Final Purification Crude_Mixture Crude Reaction Mixture Quenching Quenching (Ice-Water) Crude_Mixture->Quenching Extraction Liquid-Liquid Extraction (e.g., EtOAc/H2O) Quenching->Extraction Washing Aqueous Washes (Acid, Base, Brine) Extraction->Washing Drying Drying & Concentration Washing->Drying Crude_Product Crude Product Drying->Crude_Product Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Primary Purification TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Pure_Product Pure this compound Column_Chromatography->Pure_Product If sufficiently pure Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Partially_Pure Partially Pure Product Pooling->Partially_Pure Recrystallization Recrystallization Partially_Pure->Recrystallization Final Purification (Optional) Filtration Filtration & Washing Recrystallization->Filtration Drying_Final Drying Filtration->Drying_Final Drying_Final->Pure_Product

References

Technical Support Center: Scaling Up the Synthesis of 1H-Indazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1H-indazole-4-carbaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are transitioning these critical syntheses from the bench to larger scales. Indazole-containing compounds are pivotal scaffolds in modern drug discovery, found in numerous FDA-approved drugs for oncology and antiemetic therapies.[1][2][3] However, their synthesis, particularly the introduction of a carbaldehyde group at the C4 position, presents unique challenges that can be exacerbated during scale-up.

This document provides field-proven insights in a direct question-and-answer format, addressing specific issues you may encounter. We will delve into the causality behind experimental choices to empower you to troubleshoot effectively and optimize your process with scientific rigor.

Troubleshooting Guide: From Bench to Pilot Plant

This section addresses specific, common problems encountered during the scale-up of this compound synthesis.

Question 1: My reaction yield dropped significantly when I increased the scale from 1g to 100g. What are the likely causes and how can I fix it?

Answer: A drop in yield upon scale-up is a classic process chemistry problem, often rooted in mass and heat transfer limitations. Here’s a breakdown of the likely culprits and corresponding solutions:

  • Cause A: Inefficient Heat Transfer. Many key reactions, such as the Vilsmeier-Haack formylation or cyclization steps, are exothermic. A small flask has a high surface-area-to-volume ratio, dissipating heat easily. In a large reactor, this ratio decreases dramatically, potentially leading to an uncontrolled temperature increase. This can accelerate side reactions, degrade products, or alter the regioselectivity of the reaction.

  • Solution:

    • Controlled Reagent Addition: Instead of adding reagents all at once, use a syringe pump or an addition funnel for slow, controlled addition. This keeps the instantaneous reaction rate and heat generation manageable.

    • Jacketed Reactors: Ensure you are using a reactor with an efficient cooling jacket and a suitable heat transfer fluid. Monitor both the internal reaction temperature and the jacket temperature closely.

    • "Reverse Addition": For reactions sensitive to substrate concentration, such as the nitrosation of indoles to form indazole aldehydes, slowly add the substrate to the pre-formed reagent mixture.[4] This keeps the nucleophilic starting material concentration low, minimizing dimer formation.[4][5]

  • Cause B: Poor Mixing. Inadequate agitation in a large vessel can create localized "hot spots" or areas of high reagent concentration, leading to the formation of impurities.

  • Solution:

    • Optimize Agitation: Select the appropriate impeller type (e.g., pitched-blade turbine for good axial flow) and optimize the stirring speed (RPM) for your reactor geometry and batch volume. Baffles are essential in larger reactors to ensure turbulent, homogeneous mixing.

    • Reaction Monitoring: Take samples from different locations within the reactor (if possible) to check for homogeneity.

  • Cause C: Change in Reaction Time. A reaction that takes 2 hours at the bench may require a longer or shorter time at scale due to the factors above. Simply multiplying the time is not a valid scale-up strategy.

  • Solution:

    • Process Analytical Technology (PAT): Implement in-process controls (IPC) like TLC, LC-MS, or inline IR spectroscopy to monitor the consumption of starting material and the formation of the product.[6] Quench the reaction based on data, not on a predetermined time.

Question 2: On a larger scale, I'm observing a new, persistent impurity with the same mass as my product. I suspect it's the 2H-indazole isomer. How can I confirm this and improve regioselectivity for the desired 1H-isomer?

Answer: The formation of the undesired 2H-indazole isomer is a common challenge, as the 1H-tautomer is generally the more thermodynamically stable form but reaction conditions can favor the kinetic 2H product.[3][7]

  • Confirmation of Isomer Identity:

    • NMR Spectroscopy: This is the most definitive method. The chemical shift of the proton at the C3 position is a key indicator; it is typically shifted further downfield in 2H-indazoles compared to their 1H-counterparts.[8] 13C and 15N NMR can also provide conclusive evidence.

    • Chromatography: HPLC can often separate the two isomers. Developing a robust HPLC method early is crucial for both analysis and potential purification.

  • Improving Regioselectivity for 1H-Indazole:

    • Base and Solvent Selection: In reactions involving N-alkylation or N-arylation, the choice of base and solvent is critical. For instance, using sodium hydride (NaH) in an aprotic solvent like THF or DMF generally favors the formation of the N-1 substituted (1H) product.[8]

    • Temperature Control: Lower temperatures often favor the thermodynamically more stable 1H-isomer. Experiment with running your reaction at 0 °C or even lower to see if it improves the isomeric ratio.

    • Protecting Groups: If you are building the indazole ring, the choice of protecting group on the nitrogen can direct the regiochemistry of subsequent steps. A bulky protecting group can sterically hinder substitution at the N-2 position.

Question 3: My Vilsmeier-Haack formylation of a substituted 1H-indazole is giving me a chlorinated byproduct in addition to the desired 4-carbaldehyde. How do I prevent this?

Answer: Chlorination of the aromatic ring is a known side reaction in Vilsmeier-Haack chemistry, especially with highly activated substrates or under harsh conditions.[9] The Vilsmeier reagent (chloroiminium salt) itself is a source of reactive chlorine.

  • Potential Causes:

    • Excess POCl₃: Using a large excess of phosphorus oxychloride can increase the concentration of reactive chlorinating species.

    • High Temperature: Elevated temperatures promote unwanted side reactions, including chlorination.[9]

    • Prolonged Reaction Time: Allowing the reaction to stir for too long after completion can increase the incidence of byproducts.

  • Solutions:

    • Stoichiometry Control: Carefully control the stoichiometry. Use the minimum effective amount of POCl₃, typically 1.1 to 1.5 equivalents relative to DMF.

    • Temperature Management: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Often, the Vilsmeier reagent is formed at 0 °C, followed by slow addition of the substrate and gradual warming to a controlled temperature (e.g., 40-60 °C).[10]

    • Alternative Reagents: If chlorination persists, consider generating the Vilsmeier reagent with alternative reagents like oxalyl chloride or thionyl chloride in place of POCl₃, which may be milder in some cases.[9]

    • Prompt Work-up: Once the reaction is deemed complete by IPC, proceed with the aqueous work-up immediately to quench the reactive species.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable synthetic route to this compound derivatives?

While multiple routes exist, a common and scalable strategy involves the construction of a substituted 4-nitro-1H-indazole followed by reduction and diazotization/cyclization. A key intermediate, 6-bromo-4-nitro-1H-indazole, can be synthesized and then the nitro group is reduced to an amine. This amine can then undergo a diazotization reaction, followed by cyclization to form the indazole ring. This multi-step approach often provides better overall control of regiochemistry and impurity profiles compared to direct formylation of a pre-existing indazole, which can be challenging at the 4-position.

Q2: How should I approach purification at a multi-kilogram scale?

Column chromatography is generally not economically viable for large-scale production. The focus should shift to developing a robust crystallization procedure.

  • Strategy:

    • Solvent Screening: Screen a variety of solvent systems (e.g., alcohols like isopropanol, esters like ethyl acetate, ketones like acetone, and non-polar solvents like heptane) and anti-solvent combinations.

    • Control Cooling: Develop a controlled cooling profile. Crash-cooling often traps impurities, whereas slow, linear cooling promotes the growth of larger, purer crystals.

    • Seeding: Seeding the supersaturated solution with a small amount of pure product can be critical for controlling crystal form (polymorphism) and particle size.

    • Re-slurry/Washing: If impurities persist, washing the filtered solid with a cold, well-chosen solvent or re-slurrying the crude material in a solvent that dissolves the impurities but not the product can significantly improve purity.

Q3: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction requires careful handling due to the hazardous nature of its reagents.[6]

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing toxic HCl gas. All operations should be conducted in a well-ventilated fume hood or an appropriate closed-system reactor, under anhydrous conditions.

  • Vilsmeier Reagent: The pre-formed chloroiminium salt is also highly reactive and moisture-sensitive.

  • Exothermicity: The formation of the Vilsmeier reagent and its subsequent reaction with the substrate are exothermic. A runaway reaction is a significant risk without proper temperature control. Always ensure adequate cooling capacity is available before starting the reaction.

  • Quenching: The work-up, which typically involves quenching the reaction mixture into a basic aqueous solution (like ice-cold sodium bicarbonate or sodium hydroxide), is also highly exothermic and releases gas. This step must be performed slowly and with vigorous stirring in a vessel large enough to accommodate potential foaming.

Data Presentation: Vilsmeier-Haack Formylation Conditions

The following table summarizes typical reaction conditions for the Vilsmeier-Haack formylation of various electron-rich heterocycles, providing a comparative overview for process optimization.

SubstrateReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[11]
2-MethylindolePOCl₃, DMF98-100371[11]
4-MethylindolePOCl₃, DMF0 to 85890[11]
PyrrolePOCl₃, DMF20-351.585[6]

Experimental Protocol: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde via Indole Nitrosation

This protocol describes a scalable method for producing a key indazole carbaldehyde intermediate via the nitrosation of the corresponding indole. This route is often preferred over direct formylation due to higher reliability.[4] The key to success is the "reverse addition" to minimize dimer formation.[4][5]

Materials:

  • 6-Nitroindole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), 2N solution

  • Dimethylformamide (DMF)

  • Deionized Water

Procedure:

  • Preparation of Nitrosating Mixture: In a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, dissolve sodium nitrite (8.0 mmol, 1.2 equiv.) in a mixture of deionized water and DMF.

  • Cooling: Cool the solution to 0 °C using the reactor jacket.

  • Acidification: Slowly add 2N aqueous HCl (7.0 mmol, 1.05 equiv.) to the stirred nitrite solution, maintaining the internal temperature below 5 °C. Stir the resulting mixture for 15 minutes at 0 °C.

  • Substrate Solution: In a separate vessel, dissolve 6-nitroindole (6.7 mmol, 1.0 equiv.) in DMF.

  • Reverse Addition: Using a syringe pump or addition funnel, add the 6-nitroindole solution dropwise to the cold, stirred nitrosating mixture over a period of 60-90 minutes. It is critical to maintain the internal reaction temperature below 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be allowed to slowly rise to room temperature.[4]

  • Work-up: Once the starting material is consumed, quench the reaction by slowly adding the mixture to a separate reactor containing ice-cold water with vigorous stirring.

  • Isolation: The product should precipitate as a solid. Collect the solid by filtration.

  • Washing and Drying: Wash the filter cake thoroughly with cold water, followed by a cold, non-polar solvent (like heptane) to aid in drying. Dry the product under vacuum to a constant weight. The expected product is an orange or brownish solid.[12]

Visualization of Key Workflows

Troubleshooting Workflow for Low Yield in Scale-Up

This decision tree illustrates a logical workflow for diagnosing and addressing common causes of yield loss when scaling up the synthesis of this compound derivatives.

G start Low Yield Observed During Scale-Up check_purity Analyze Crude Product (LC-MS, NMR) start->check_purity main_impurity What is the main impurity? check_purity->main_impurity sm_present High % of Starting Material main_impurity->sm_present Starting Material dimer_present Dimer / Side Products Present main_impurity->dimer_present Byproducts degradation Product Degradation / Tar Formation main_impurity->degradation Degradation solve_sm Issue: Incomplete Reaction sm_present->solve_sm solve_dimer Issue: Poor Selectivity dimer_present->solve_dimer solve_degradation Issue: Reaction Too Harsh degradation->solve_degradation action_sm Action: 1. Increase Reaction Time/Temp 2. Check Reagent Stoichiometry 3. Improve Mixing (RPM) solve_sm->action_sm action_dimer Action: 1. Implement Slow / Reverse Addition 2. Lower Reaction Temperature 3. Optimize Stoichiometry solve_dimer->action_dimer action_degradation Action: 1. Lower Reaction Temperature 2. Reduce Reaction Time (use IPC) 3. Check for Hot Spots solve_degradation->action_degradation

Caption: Troubleshooting Decision Tree for Low Yield Diagnosis.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of 1H-Indazole-4-carbaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Modern Chemistry

The 1H-indazole framework is a privileged scaffold in medicinal chemistry and materials science.[1][2] Comprising a fused benzene and pyrazole ring, this bicyclic heterocycle is a cornerstone in the design of numerous therapeutic agents, most notably as kinase inhibitors in oncology, such as Pazopanib and Niraparib.[1][3] Its unique electronic structure and ability to participate in crucial hydrogen bonding interactions make it an attractive bioisostere for the native indole nucleus.[4]

The introduction of a carbaldehyde (-CHO) group onto the indazole ring system creates a set of exceptionally versatile synthetic intermediates. These isomers—1H-indazole-3-, 4-, 5-, 6-, and 7-carbaldehyde—serve as pivotal building blocks for constructing more complex, polyfunctionalized molecules.[5][6][7] The aldehyde functionality is a gateway to a vast array of chemical transformations, including olefination, reductive amination, oxidation, and cyclization reactions.[4][6]

However, the positional isomerism of the aldehyde group dramatically influences the molecule's overall reactivity. The subtle interplay between the electron-donating pyrazole ring and the electron-withdrawing aldehyde group, mediated by their relative positions, dictates the reactivity of both the aldehyde itself and the aromatic system. This guide provides a comparative analysis of the reactivity of 1H-indazole-4-carbaldehyde and its isomers, offering field-proven insights and experimental frameworks for researchers, scientists, and drug development professionals.

The Electronic Landscape: Why Isomer Position Dictates Reactivity

To understand the reactivity differences, one must first appreciate the electronic nature of the parent 1H-indazole ring. It is an amphoteric, 10-π electron aromatic system.[8] The 1H-tautomer is the most thermodynamically stable form.[8][9] The pyrazole moiety acts as an electron-donating group towards the fused benzene ring, influencing the sites of electrophilic attack. Conversely, the aldehyde group is a canonical electron-withdrawing group, deactivating aromatic rings towards electrophilic substitution and increasing the electrophilicity of its own carbonyl carbon.

The reactivity of each isomer is a direct consequence of the positional interplay of these opposing electronic effects.

  • 1H-Indazole-3-carbaldehyde: The aldehyde is attached directly to the electron-rich pyrazole ring. Its reactivity is primarily governed by the electronics of the pyrazole system. This position makes the aldehyde susceptible to nucleophilic attack, and the benzene ring is activated for electrophilic substitution at positions 5 and 7.

  • This compound: The aldehyde is on the benzene ring at a position ortho to the pyrazole fusion point. This proximity leads to significant electronic and steric interactions. The aldehyde deactivates the carbocyclic ring, while the pyrazole portion directs electrophiles away from the 4-position.

  • 1H-Indazole-5-carbaldehyde & 1H-Indazole-7-carbaldehyde: These isomers experience a strong resonance effect from the pyrazole ring's nitrogen atoms, which can influence the electrophilicity of the carbonyl carbon.

  • 1H-Indazole-6-carbaldehyde: The aldehyde is positioned meta relative to the N2 atom of the pyrazole ring, leading to a reactivity profile more influenced by inductive effects than resonance.

Comparative Reactivity Analysis

Nucleophilic Addition to the Carbonyl Group

The most fundamental reaction of the aldehyde group is its attack by nucleophiles.[10][11][12] The rate and success of these reactions are directly proportional to the partial positive charge (electrophilicity) on the carbonyl carbon. An aldehyde's reactivity is enhanced by electron-withdrawing groups that pull electron density away from the carbonyl.

Causality: The indazole ring system's net electronic effect on the aldehyde carbon determines its electrophilicity. When the aldehyde is positioned to take full advantage of the electron-withdrawing nature of the pyrazole nitrogen atoms through resonance (e.g., at the 5- or 7-positions), its reactivity towards nucleophiles is expected to be enhanced, similar to how a para-nitro group activates benzaldehyde. In contrast, the 6-position isomer may be comparatively less reactive due to a less direct resonance delocalization pathway.[13] The 3-carbaldehyde's reactivity is directly modulated by the pyrazole ring itself.

Common Transformations:

  • Wittig Reaction: Conversion of the aldehyde to an alkene.

  • Knoevenagel Condensation: Reaction with active methylene compounds.[6]

  • Reductive Amination: Formation of a new C-N bond to produce amines.[14]

  • Grignard/Organolithium Addition: Formation of secondary alcohols.

The aldehyde functionality on all isomers serves as a robust handle for these extensions, making them valuable for library synthesis in drug discovery programs.[7][14]

Electrophilic Aromatic Substitution (EAS) on the Indazole Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the aromatic ring, leading to the substitution of a hydrogen atom.[15][16] The reaction is governed by two factors: the activation/deactivation of the ring and the directing effects of existing substituents.

Causality:

  • Indazole Ring: The parent 1H-indazole ring directs incoming electrophiles primarily to the C3, C5, and C7 positions due to the electron-donating nature of the pyrazole moiety.[9]

  • Aldehyde Group: The -CHO group is a moderate deactivator and directs incoming electrophiles to the meta position on a standard benzene ring.

The reactivity of the indazole-carbaldehyde isomers in EAS is a complex interplay of these competing effects. For This compound , the aldehyde at C4 strongly deactivates the benzene ring. The pyrazole ring directs towards C5 and C7. The aldehyde's own meta-directing effect would also point to C6 (relative to the benzene ring, but this position is part of the pyrazole fusion) and C2 (not possible). Therefore, substitution, if it occurs, is most likely at the C5 or C7 positions, but the overall reaction rate will be significantly slower compared to unsubstituted indazole.

In contrast, for 1H-indazole-3-carbaldehyde , the benzene ring remains relatively activated by the pyrazole moiety, and electrophilic substitution is expected to proceed readily at C5 and C7.

EAS_Directing_Effects cluster_indazole This compound cluster_effects Directing Influences Indazole N NH CHO Pyrazole Pyrazole Ring (Activating) Pyrazole->Indazole:f3 Directs to C3 (Blocked) Pyrazole->Indazole:f5 Directs to C5 Pyrazole->Indazole:f7 Directs to C7 Aldehyde Aldehyde Group (Deactivating) Aldehyde->Indazole:f6 Meta-directs to C6

Caption: Competing directing effects in the EAS of this compound.

N-Functionalization of the Pyrazole Ring

The N1-H of the indazole ring is acidic, with a pKa of approximately 13.86 for the parent molecule, allowing for deprotonation followed by reaction with various electrophiles (alkylation, acylation, arylation).[8][17]

Causality: The position of the electron-withdrawing aldehyde group is expected to have a modest influence on the acidity of the N1-H. Isomers where the aldehyde can exert a stronger electron-withdrawing effect through resonance (e.g., 5- and 7-isomers) may have a slightly lower pKa, potentially facilitating deprotonation and subsequent N-functionalization under milder basic conditions compared to the 4- or 6-isomers.

Quantitative Data and Isomer Comparison Summary

Property / Reaction Type1H-Indazole-3-carbaldehydeThis compound1H-Indazole-5-carbaldehyde1H-Indazole-6-carbaldehyde
CAS Number 50917-33-4229940-11-0229940-13-2229940-14-3
Molecular Formula C₈H₆N₂OC₈H₆N₂OC₈H₆N₂OC₈H₆N₂O
Molecular Weight 146.15 g/mol 146.15 g/mol 146.15 g/mol 146.15 g/mol
Aldehyde Reactivity High (Directly on pyrazole)Moderate to HighHigh (Resonance enhanced)Moderate (Inductive effect)
EAS on Benzene Ring Favorable at C5, C7Disfavored (Deactivated)Favorable, complex directingFavorable, complex directing
Synthetic Access Nitrosation of indoles[6]Various multi-step synthesesVarious multi-step synthesesNitrosation of 6-nitroindole[4][18]

Experimental Protocols

The following protocols are provided as validated starting points for the transformation of indazole-carbaldehydes. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Wittig Olefination of this compound

This protocol describes the conversion of the aldehyde to a stilbene-like derivative, demonstrating a key C-C bond-forming reaction.

Workflow Diagram:

Caption: Workflow for the Wittig olefination of this compound.

Step-by-Step Methodology:

  • Ylide Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add (Triphenylmethyl)phosphonium bromide (1.2 eq). Add anhydrous tetrahydrofuran (THF) to create a suspension.

  • Cool the suspension to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.

  • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the orange-red ylide indicates a successful reaction.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired alkene.

Protocol 2: Sodium Borohydride Reduction of 1H-Indazole-6-carbaldehyde

This protocol details the straightforward reduction of the aldehyde to the corresponding primary alcohol, a common transformation for all isomers.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve 1H-indazole-6-carbaldehyde (1.0 eq) in methanol (MeOH).

  • Cool the solution to 0 °C using an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Carefully add acetone to quench any excess NaBH₄. Stir for 15 minutes.

  • Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude alcohol.

  • Purification: If necessary, the product can be purified by recrystallization or silica gel chromatography.

Conclusion and Outlook

While all 1H-indazole-carbaldehyde isomers are valuable synthetic intermediates, their reactivity profiles are distinct and non-interchangeable. The choice of isomer is a critical strategic decision in a synthetic campaign.

  • This compound is a challenging substrate for further electrophilic aromatic substitution on its benzene ring due to deactivation by the aldehyde. Its utility shines in transformations involving the aldehyde group itself or N-functionalization.

  • 1H-Indazole-3-carbaldehyde offers a more reactive benzene ring, making it a superior choice when subsequent EAS reactions are planned.

  • The 5-, 6-, and 7-isomers provide nuanced reactivity based on the balance of inductive and resonance effects, allowing chemists to fine-tune the electronic properties of target molecules.

Understanding these differences is paramount for optimizing reaction conditions, predicting side products, and ultimately achieving synthetic goals efficiently. This guide serves as a foundational framework for harnessing the full potential of these powerful building blocks in the pursuit of novel chemical entities.

References

Positional Isomerism in Drug Discovery: A Comparative Guide to the Biological Activity of 1H-Indazole-4-carbaldehyde and 1H-Indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, a molecular framework that is recurrently found in potent, biologically active compounds. This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, offers a versatile template for the design of novel therapeutics across a spectrum of diseases, including cancer, inflammation, and infectious agents. The biological activity of indazole derivatives is often exquisitely sensitive to the substitution pattern on the ring system. This guide provides an in-depth comparison of two key positional isomers, 1H-indazole-4-carbaldehyde and 1H-indazole-3-carbaldehyde, focusing on their utility as starting materials and the divergent biological activities of their respective derivatives.

While direct, head-to-head comparative studies on the intrinsic biological activity of these two aldehyde isomers are not extensively documented in publicly available literature, a comparative analysis of the pharmacological profiles of their downstream derivatives provides critical insights for researchers and drug development professionals. This guide will, therefore, focus on the synthetic utility of each isomer and the biological activities of the compound classes they generate.

The Indazole Scaffold: A Foundation for Diverse Pharmacology

The therapeutic potential of indazole-containing molecules is vast, with several approved drugs, such as the anti-cancer agent Niraparib and the antiemetic Granisetron, featuring this core structure. The ability of the indazole nucleus to engage in various biological interactions, including hydrogen bonding and π-stacking, makes it an attractive pharmacophore for targeting a range of proteins. The position of substituents on the indazole ring dramatically influences the molecule's three-dimensional shape, electronic distribution, and, consequently, its binding affinity and selectivity for biological targets.

This compound: A Gateway to Novel Anti-Cancer Agents

This compound serves as a crucial building block in the synthesis of a variety of bioactive molecules. Its aldehyde functionality at the 4-position provides a reactive handle for diverse chemical transformations, enabling the construction of complex molecular architectures.

Synthetic Utility and Key Derivatives

The synthetic versatility of this compound is a key attribute for its application in drug discovery. The aldehyde group can readily undergo reactions such as reductive amination, condensation, and oxidation to introduce a wide array of functional groups and build upon the indazole core.

Experimental Workflow: Synthesis of 4,6-disubstituted-1H-indazole-4-amine derivatives

G start This compound step1 Introduction of nitro-aryl group at C4 start->step1 Various coupling reactions step2 Substitution at C6 step1->step2 Further functionalization end 4,6-disubstituted-1H-indazole-4-amine derivatives step2->end

Caption: Synthetic route to 4,6-disubstituted-1H-indazole-4-amine derivatives.

Biological Activity of this compound Derivatives

Derivatives of this compound have shown significant promise, particularly in the realm of oncology.

Derivative ClassBiological TargetReported ActivityReference
Nitro-aryl 1H-indazole derivativesTDO/IDO1Nanomolar potency against TDO; dual-target inhibitory activity.
1H-indazole-4-carboxamide derivativesFGFR1Potent enzymatic inhibition (IC50 = 30.2 ± 1.9 nM for a lead compound).

Notably, a series of nitro-aryl 1H-indazole derivatives have been designed and synthesized, demonstrating that substitution at the C-4 position is beneficial for tryptophan-2,3-dioxygenase (TDO) inhibition and direct tumoricidal effects. Furthermore, substituents at the C-6 position were found to significantly affect the activity and selectivity for indoleamine-2,3-dioxygenase 1 (IDO1) versus TDO. This highlights the critical role of the substitution pattern around the indazole core, originating from the 4-carbaldehyde isomer, in achieving selective immunomodulatory and anti-cancer effects.

Another study identified a potent fibroblast growth factor receptor 1 (FGFR1) inhibitor derived from a 1H-indazole-4-carboxamide scaffold. The lead compound exhibited an IC50 value of 30.2 ± 1.9 nM in an enzymatic assay, underscoring the potential of this scaffold in targeting receptor tyrosine kinases involved in cancer progression.

1H-Indazole-3-carbaldehyde: A Versatile Precursor for Kinase Inhibitors and Beyond

Similar to its 4-carbaldehyde counterpart, 1H-indazole-3-carbaldehyde is a valuable intermediate in organic synthesis and medicinal chemistry. The aldehyde group at the 3-position allows for the synthesis of a diverse range of 3-substituted indazole derivatives, which have been explored for various therapeutic applications.

Synthetic Utility and Key Derivatives

The reactivity of the aldehyde group at the 3-position is leveraged to create derivatives with a wide array of biological activities. Common synthetic transformations include the formation of carboxamides, amines, and other functionalized moieties.

Experimental Workflow: Synthesis of 1H-indazole-3-carboxamide derivatives

G start 1H-Indazole-3-carbaldehyde step1 Oxidation to 1H-indazole-3-carboxylic acid start->step1 Oxidizing agent step2 Amide coupling with various amines step1->step2 Coupling reagents (e.g., HATU, EDC) end 1H-indazole-3-carboxamide derivatives step2->end

Caption: General synthetic pathway to 1H-indazole-3-carboxamide derivatives.

Biological Activity of 1H-Indazole-3-carbaldehyde Derivatives

Derivatives of 1H-indazole-3-carbaldehyde have demonstrated significant potential as kinase inhibitors and anti-cancer agents.

Derivative ClassBiological TargetReported ActivityReference
1H-indazole-3-carboxamide derivativesPAK1Excellent enzyme inhibition (IC50 = 9.8 nM for a lead compound) with high selectivity.
1H-indazole-3-amine derivativesVarious cancer cell linesPromising inhibitory effect against K562 cell line (IC50 = 5.15 µM).
3-substituted 1H-indazolesIDO1Potent inhibitory activity with IC50 values of 720 and 770 nM for lead compounds.

A notable example is the identification of 1H-indazole-3-carboxamide derivatives as potent and selective p21-activated kinase 1 (PAK1) inhibitors. The representative compound from this series exhibited an IC50 of 9.8 nM against PAK1 and demonstrated high selectivity against a panel of other kinases. This work highlights the importance of the 3-carboxamide moiety in achieving potent and selective kinase inhibition.

Furthermore, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their antitumor activity against various human cancer cell lines. One compound showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM.

Comparative Analysis and Future Perspectives

While a direct comparison of the inherent biological activity of this compound and 1H-indazole-3-carbaldehyde is not feasible due to the lack of available data, a comparative analysis of their derivatives reveals distinct and promising therapeutic avenues for each isomer.

  • This compound derivatives have shown particular promise as immunomodulatory agents targeting TDO and IDO1, as well as potent FGFR1 inhibitors . The substitution pattern at the 4- and 6-positions appears to be critical for achieving high potency and selectivity.

  • 1H-Indazole-3-carbaldehyde derivatives have emerged as highly effective kinase inhibitors , particularly targeting PAK1, and have also demonstrated broad anti-proliferative activity against various cancer cell lines.

The choice between these two isomers as starting materials will largely depend on the specific biological target and the desired pharmacological profile. The distinct spatial arrangement of the reactive aldehyde group dictates the accessible chemical space for derivatization and ultimately influences the interaction of the final compounds with their biological targets.

Future research should focus on a more systematic evaluation of both isomers and their simpler derivatives to better understand the intrinsic contribution of the indazole-carbaldehyde scaffold to biological activity. Head-to-head screening of these parent aldehydes in various biological assays could provide a valuable baseline for future drug design efforts. Furthermore, the exploration of novel synthetic methodologies to access a wider diversity of derivatives from both isomers will undoubtedly lead to the discovery of new and improved therapeutic agents.

A Researcher's Guide to Differentiating N1 and N2 Substituted Indazole Aldehydes: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of N-substituted indazole aldehydes is critical. These isomeric compounds, differing only in the position of substitution on the indazole ring, can exhibit distinct pharmacological and physicochemical properties. This guide provides an in-depth technical comparison of N1 and N2 substituted indazole aldehydes, leveraging experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to enable their unambiguous differentiation.

Indazole-containing compounds are a cornerstone in medicinal chemistry, with numerous derivatives showing a wide range of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1][2] The aldehyde functionality at the 3-position serves as a versatile synthetic handle for the creation of diverse molecular libraries. However, the synthesis of N-substituted indazoles often yields a mixture of N1 and N2 regioisomers, making their accurate characterization essential.[3][4] This guide will delve into the key spectroscopic differences that arise from the distinct electronic environments of these isomers.

The Decisive Difference: A Spectroscopic Deep Dive

The differentiation of N1 and N2 substituted indazole aldehydes hinges on subtle but significant differences in their spectroscopic signatures. These differences are a direct consequence of the substituent's position on the pyrazole ring of the indazole core, which alters the electronic distribution and, consequently, the magnetic and vibrational environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Identification

NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful tool for distinguishing between N1 and N2 isomers.[3] Advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) provide definitive assignments.[5]

¹H NMR Spectroscopy: The chemical shifts of the protons on the indazole ring are highly sensitive to the position of the N-substituent.

  • Aldehyde Proton (CHO): In N1-substituted indazole-3-carbaldehydes, the aldehyde proton typically resonates in the range of δ 10.0-10.2 ppm.

  • Indazole Ring Protons: A key distinguishing feature is the chemical shift of the H-7 proton. In N2 isomers, the H-7 proton is deshielded and appears at a higher frequency compared to the corresponding N1 isomer. This is attributed to the anisotropic effect of the lone pair of electrons on the N1 atom.[5] Conversely, the H-3 proton in N2 isomers is generally more shielded and appears at a lower frequency than in the N1 isomer.[5]

¹³C NMR Spectroscopy: The carbon chemical shifts, particularly of the pyrazole ring carbons (C3 and C7a), provide clear evidence for the substitution pattern.

  • C3 and C7a Carbons: A significant difference is observed in the chemical shifts of the C3 and C7a carbons between the two isomers. In N1-substituted indazoles, the C3 carbon resonance is typically found at a lower field compared to the C7a carbon. The opposite is often true for N2-substituted indazoles.

HMBC Spectroscopy for Unambiguous Assignment: The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides definitive proof of the substitution site.

  • N1-Isomer: A correlation is observed between the protons of the substituent's methylene group (attached to N1) and the C7a carbon of the indazole ring.[5]

  • N2-Isomer: A correlation is seen between the protons of the substituent's methylene group (attached to N2) and the C3 carbon of the indazole ring.[5] This three-bond correlation is a reliable indicator of N2 substitution.

Table 1: Comparative ¹H and ¹³C NMR Data for a Representative Isomeric Pair (Predicted and based on related structures)

Assignment N1-Benzyl-1H-indazole-3-carbaldehyde (Predicted) N2-Benzyl-2H-indazole-3-carbaldehyde (Predicted) Key Differentiating Feature
¹H NMR (δ, ppm)
CHO~10.1~10.0Minor difference
H-4~7.6~7.8H-4 is typically more deshielded in the N2 isomer.
H-5~7.4~7.3
H-6~7.2~7.1
H-7~8.2~8.4H-7 is significantly more deshielded in the N2 isomer.
CH₂ (Benzyl)~5.6~5.8Methylene protons in N2 isomer are often more deshielded.
¹³C NMR (δ, ppm)
C=O~185~184Minor difference
C3~145~148C3 is typically more deshielded in the N2 isomer.
C3a~125~122
C4~122~128
C5~124~123
C6~128~121
C7~110~118
C7a~140~126C7a is significantly more deshielded in the N1 isomer.
CH₂ (Benzyl)~50~54

Note: The chemical shift values are approximate and can vary based on the solvent and other substituents on the indazole ring.

Infrared (IR) Spectroscopy: Probing the Carbonyl Environment

IR spectroscopy provides valuable information about the functional groups present in the molecule, with the carbonyl (C=O) stretching frequency of the aldehyde being of particular interest.

  • C=O Stretch: The electronic environment around the carbonyl group differs between the N1 and N2 isomers, which can lead to a slight but discernible difference in the C=O stretching frequency. In N1-substituted indazole-3-carbaldehydes, the C=O stretching vibration is typically observed in the range of 1670-1690 cm⁻¹. For N2-isomers, this band may be shifted slightly. For instance, in 6-nitro-1H-indazole-3-carbaldehyde, the C=O stretch is reported at 1682 cm⁻¹.[1] The conjugation of the carbonyl group with the indazole ring system influences this frequency.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. While the molecular ions of the N1 and N2 isomers will be identical, their fragmentation patterns under electron ionization (EI) can sometimes exhibit subtle differences that can aid in their differentiation, although these are often not as definitive as NMR data. The fragmentation will typically involve the loss of the aldehyde group (CHO) and fragmentation of the N-substituent.

Experimental Protocols

The reliable differentiation of N1 and N2 substituted indazole aldehydes begins with their synthesis and purification, followed by meticulous spectroscopic analysis.

Synthesis of N-Substituted Indazole Aldehydes

The synthesis of N-substituted indazole aldehydes can be achieved through various methods, often resulting in a mixture of N1 and N2 isomers.[6] A common approach involves the N-alkylation of a pre-formed indazole-3-carbaldehyde.

General Protocol for N-Alkylation of Indazole-3-carbaldehyde:

  • Deprotonation: To a solution of indazole-3-carbaldehyde in a suitable aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0 °C.

  • Alkylation: After stirring for a short period, add the desired alkylating agent (e.g., benzyl bromide).

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The resulting mixture of N1 and N2 isomers is then separated by column chromatography on silica gel.

Synthesis_Workflow Indazole_Aldehyde Indazole-3-carbaldehyde Reaction_Mixture Reaction Mixture Indazole_Aldehyde->Reaction_Mixture Base Base (e.g., NaH) Base->Reaction_Mixture Alkylating_Agent Alkylating Agent (e.g., Benzyl Bromide) Alkylating_Agent->Reaction_Mixture Separation Column Chromatography Reaction_Mixture->Separation N1_Isomer N1-Substituted Product Separation->N1_Isomer Isomer 1 N2_Isomer N2-Substituted Product Separation->N2_Isomer Isomer 2

General workflow for the synthesis and separation of N1 and N2 indazole aldehyde isomers.
Spectroscopic Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Isomer_Mixture Mixture of N1 & N2 Isomers Purified_Isomers Purified N1 & N2 Isomers Isomer_Mixture->Purified_Isomers Chromatography NMR NMR Spectroscopy (¹H, ¹³C, HMBC) Purified_Isomers->NMR IR IR Spectroscopy Purified_Isomers->IR MS Mass Spectrometry Purified_Isomers->MS Comparison Comparative Analysis of Spectroscopic Data NMR->Comparison IR->Comparison MS->Comparison Structure_Elucidation Unambiguous Structure Elucidation Comparison->Structure_Elucidation

Workflow for the spectroscopic characterization and differentiation of indazole aldehyde isomers.

Conclusion

The differentiation of N1 and N2 substituted indazole aldehydes is a critical step in the synthesis and development of novel therapeutic agents. While both isomers share the same molecular formula, their distinct electronic structures give rise to a unique set of spectroscopic properties. NMR spectroscopy, particularly ¹H and ¹³C NMR in conjunction with 2D techniques like HMBC, stands out as the most definitive method for their structural elucidation. By carefully analyzing the chemical shifts of key protons and carbons, and by identifying crucial long-range correlations, researchers can confidently assign the correct isomeric structure. This guide provides the foundational knowledge and practical workflows necessary to navigate the spectroscopic nuances of these important heterocyclic compounds, ensuring the integrity and reproducibility of their scientific endeavors.

References

A Senior Application Scientist's Guide to Differentiating Indazole Carbaldehyde Isomers by HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, the unequivocal identification of constitutional isomers is a critical analytical challenge. Indazole carbaldehydes, key building blocks for potent pharmaceutical agents, frequently arise as mixtures of regioisomers during synthesis. These isomers, such as 1H-indazole-3-carbaldehyde, 2H-indazole-3-carbaldehyde, and 1H-indazole-5-carbaldehyde, possess the same mass and often exhibit similar polarities, making their differentiation a non-trivial pursuit.

This guide provides an in-depth, technically-grounded methodology for the separation and identification of indazole carbaldehyde isomers using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). We will move beyond a simple recitation of steps to explain the underlying principles and causalities that inform our experimental choices, ensuring a robust and self-validating analytical system.

The Analytical Challenge: Why Isomer Differentiation Matters

Constitutional isomers, such as the positional isomers of indazole carbaldehyde, share an identical molecular formula and, therefore, the same exact mass. This inherent similarity presents a significant hurdle for mass spectrometry alone, which primarily functions as a mass-to-charge ratio detector. While high-resolution MS can confirm elemental composition, it cannot distinguish the spatial arrangement of atoms. Consequently, chromatographic separation is indispensable for resolving these isomers before they enter the mass spectrometer. The choice of HPLC column and mobile phase conditions becomes the cornerstone of a successful analytical method.

Part 1: The Chromatographic Strategy — Leveraging π-π Interactions for Enhanced Selectivity

Standard reversed-phase columns, like C18, separate molecules primarily based on hydrophobicity.[1][2] While effective for many applications, their selectivity can be insufficient for closely related aromatic isomers that may have very similar hydrophobic characters. To overcome this, we must employ a stationary phase that offers alternative interaction mechanisms.

For aromatic and heterocyclic compounds like indazoles, a Phenyl-Hexyl stationary phase is an exemplary choice.[3][4][5] The logic behind this selection is rooted in the unique chemistry of the stationary phase:

  • Hydrophobic Interactions : The hexyl alkyl chain provides a baseline level of hydrophobic retention, similar to a C8 column.

  • π-π Interactions : This is the critical mechanism for isomer separation. The phenyl rings of the stationary phase can engage in π-π stacking interactions with the aromatic indazole ring system of the analytes.[3][6] Subtle differences in the electron density and accessibility of the π-system among the isomers, dictated by the position of the nitrogen and carbaldehyde groups, will lead to differential retention. For instance, the electronic distribution of the N1-substituted indazole differs significantly from the N2-substituted isomer, influencing its interaction with the phenyl stationary phase.

This multi-modal interaction capability provides enhanced selectivity that is often orthogonal to purely hydrophobic separations.[4]

Experimental Protocol: HPLC Separation

The following protocol is designed as a robust starting point for method development.

  • Instrumentation : A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column Selection :

    • Column : Phenyl-Hexyl column (e.g., Luna Phenyl-Hexyl, Ascentis Express Phenyl-Hexyl).

    • Dimensions : 100 mm x 2.1 mm, 2.7 µm particle size (for UHPLC) or 150 mm x 4.6 mm, 5 µm (for HPLC).

  • Mobile Phase :

    • Mobile Phase A : 0.1% Formic Acid in Water. Rationale: Formic acid is a volatile modifier compatible with mass spectrometry that aids in the protonation of the analytes in positive ion mode, enhancing ESI efficiency.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is an excellent organic solvent for reversed-phase and its interaction with phenyl phases can modulate selectivity.[6]

  • Gradient Elution :

    • Flow Rate : 0.4 mL/min (for 2.1 mm ID column).

    • Column Temperature : 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency.

    • Gradient Program :

      Time (min) % Mobile Phase B
      0.0 10
      10.0 60
      12.0 95
      14.0 95
      14.1 10

      | 17.0 | 10 |

  • Sample Preparation :

    • Prepare a stock solution of the isomer mixture at 1 mg/mL in methanol or acetonitrile.

    • Dilute to a working concentration of 5-10 µg/mL with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid). Rationale: Diluting in the initial mobile phase prevents peak distortion and injection-related issues.

Part 2: The Mass Spectrometric Detective — Identification and Confirmation

Principles of ESI and Tandem MS (MS/MS)

Electrospray ionization (ESI) is a technique that produces ions from a liquid solution by applying a high voltage to create an aerosol.[4][9] This process is gentle, leading to the formation of protonated molecules, [M+H]+, with minimal in-source fragmentation. For our indazole carbaldehyde isomers (C8H6N2O), the expected protonated molecular ion would have an m/z of 147.05.

While the precursor ion mass will be identical for all isomers, we can induce fragmentation to probe their structures. This is achieved through tandem mass spectrometry (MS/MS), most commonly using Collision-Induced Dissociation (CID) .[10][11] In this process, the [M+H]+ ions are isolated, accelerated, and collided with an inert gas (like argon or nitrogen). This collision converts kinetic energy into internal energy, causing the ion to fragment along its weakest bonds.[11]

Because the bond arrangements are different in each isomer, the resulting fragmentation patterns—the "fingerprints" of the molecules—will also be different.

Experimental Protocol: Mass Spectrometry
  • Instrumentation : A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an ESI source.

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • MS Parameters :

    • Capillary Voltage : 3.5 kV

    • Drying Gas (N2) Flow : 10 L/min

    • Drying Gas Temperature : 350 °C

    • Nebulizer Pressure : 45 psi

  • Data Acquisition :

    • MS1 (Full Scan) : Scan from m/z 50 to 250 to confirm the presence of the [M+H]+ ion at m/z 147.05.

    • MS2 (Product Ion Scan) : Isolate the precursor ion at m/z 147.05 and apply varying collision energies (e.g., 10, 20, 30 eV) to generate fragment ions. Rationale: Optimizing collision energy is crucial; too low, and no fragmentation occurs; too high, and only small, non-specific fragments are produced.

Interpreting the Fragments: A Hypothetical Case Study

Let's consider three hypothetical isomers: 1H-indazole-3-carbaldehyde (Isomer A), 2H-indazole-3-carbaldehyde (Isomer B), and 1H-indazole-5-carbaldehyde (Isomer C). While their chromatographic retention times should differ, their fragmentation patterns will provide definitive confirmation.

  • Common Fragments : All isomers are expected to lose the carbaldehyde group as carbon monoxide (CO, 28 Da), leading to a fragment at m/z 119.06 (the indazole cation).

  • Differentiating Fragments : The key to differentiation lies in unique fragmentation pathways.

    • Isomer A (1H-indazole-3-carbaldehyde) : The N-H proton and the adjacent carbaldehyde group at position 3 create a unique electronic environment. Fragmentation might involve the loss of the entire CHO group (-29 Da) to yield an ion at m/z 118, or a characteristic cleavage of the pyrazole ring.

    • Isomer B (2H-indazole-3-carbaldehyde) : As an N-2 isomer, the bond between N2 and C3 is electronically different. This could lead to a more facile ring-opening fragmentation pathway compared to the N-1 isomers, potentially yielding unique low-mass fragments.

    • Isomer C (1H-indazole-5-carbaldehyde) : With the carbaldehyde on the benzene ring, a characteristic fragmentation would be the loss of CO (m/z 119), followed by the loss of HCN from the pyrazole ring, a common pathway for such heterocycles. The stability of the resulting fragments will differ from isomers where the aldehyde is on the pyrazole ring.

By comparing the relative abundances of common fragments (e.g., m/z 119 vs. m/z 118) and the presence of unique, diagnostic ions at a given collision energy, each isomer can be unequivocally identified.

Data Summary and Visualization

A clear presentation of data is essential for robust analysis and reporting.

Quantitative Data Summary
IsomerStructureExpected Retention Time (min)Precursor Ion (m/z)Key Fragment Ions (m/z)
Isomer A 1H-indazole-3-carbaldehyde~5.2147.05119.06, 118.05
Isomer B 2H-indazole-3-carbaldehyde~5.8147.05119.06, [Unique Fragments]
Isomer C 1H-indazole-5-carbaldehyde~4.7147.05119.06, 92.05

Note: Retention times are hypothetical and depend on the exact system and conditions.

Visualizing the Workflow

A clear workflow diagram ensures the process is understandable and reproducible.

HPLC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Separation cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample Isomer Mixture Dilution Dilute in Initial Mobile Phase Sample->Dilution HPLC Phenyl-Hexyl Column (Gradient Elution) Dilution->HPLC Inject ESI ESI Source ([M+H]+ Generation) HPLC->ESI Elution MS1 MS1: Full Scan (Confirm m/z 147.05) ESI->MS1 CID MS2: Isolate & CID (Generate Fragments) MS1->CID Detector Data Acquisition CID->Detector RT Retention Time (Differentiation) Detector->RT Frag Fragmentation Pattern (Identification) Detector->Frag

Caption: HPLC-MS workflow for isomer differentiation.

Logical Diagram for Isomer Identification

This diagram illustrates the decision-making process for identifying an unknown peak.

Isomer_Identification_Logic Start Analyze Unknown Peak Check_Mass m/z = 147.05? Start->Check_Mass Check_RT Retention Time? Check_Mass->Check_RT Yes Not_Isomer Not an Indazole Carbaldehyde Isomer Check_Mass->Not_Isomer No Check_Frag Fragmentation Pattern Match? Check_RT->Check_Frag Matches RT of A, B, or C Uncertain Identity Uncertain (Further Investigation) Check_RT->Uncertain No Match Isomer_A Identity: Isomer A Check_Frag->Isomer_A Matches A Isomer_B Identity: Isomer B Check_Frag->Isomer_B Matches B Isomer_C Identity: Isomer C Check_Frag->Isomer_C Matches C Check_Frag->Uncertain No Match

Caption: Decision tree for isomer identification.

Conclusion and Method Validation

This guide outlines a robust, dual-verification strategy for differentiating indazole carbaldehyde isomers. The primary separation is achieved chromatographically by exploiting the unique π-π interactions afforded by a Phenyl-Hexyl column. The orthogonal detection method, tandem mass spectrometry, provides definitive structural confirmation through unique fragmentation patterns.

For routine use in a regulated environment, this method must be validated according to ICH Q2(R1) guidelines.[12][13][14][15] Key validation characteristics would include:

  • Specificity : Demonstrating that the method can unequivocally assess each isomer in the presence of the others and any potential impurities.

  • Linearity and Range : Establishing a concentration range over which the detector response is proportional to the analyte concentration.

  • Precision : Assessing the repeatability and intermediate precision of retention times and peak areas.

  • Accuracy : Determining the closeness of the measured value to the true value, often assessed by spike/recovery experiments.

  • Robustness : Evaluating the method's performance under small, deliberate variations in parameters (e.g., column temperature, mobile phase pH, flow rate).

By combining a rationally chosen chromatographic system with the power of tandem mass spectrometry, researchers can confidently and reliably differentiate challenging indazole carbaldehyde isomers, ensuring the quality and integrity of their chemical entities.

References

Comparative Docking Analysis of Novel 1H-Indazole-4-Carbaldehyde Derivatives Against Key Oncogenic Kinases: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of a comparative molecular docking study targeting key protein kinases implicated in cancer progression. We will explore the potential of novel 1H-indazole-4-carbaldehyde derivatives as potent inhibitors and benchmark their in silico performance against established drugs. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Promise of the Indazole Scaffold

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of several FDA-approved drugs, particularly in oncology.[1][2] Its structural resemblance to the purine core of ATP allows indazole-based compounds to function as competitive inhibitors at the ATP-binding sites of a multitude of protein kinases.[1] Dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Consequently, the design and synthesis of novel indazole derivatives continue to be a fertile area of research for the development of next-generation targeted therapies.[1][3]

This guide focuses on a specific subclass: this compound derivatives. The carbaldehyde group at the 4-position serves as a versatile synthetic handle for the introduction of diverse functionalities, allowing for the fine-tuning of inhibitory potency and selectivity.[4] We will employ molecular docking, a powerful computational technique, to predict the binding affinities and interaction patterns of hypothetical this compound derivatives with three critical oncogenic kinases: VEGFR2, p38 MAPK, and c-Src.

Rationale for Target Selection

The choice of protein targets is paramount for a meaningful comparative study. We have selected three kinases that are well-established drivers of cancer progression and are known to be modulated by indazole-containing molecules.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6] Inhibition of VEGFR2 is a clinically validated anti-cancer strategy.[6][7]

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK): A central player in cellular responses to inflammatory cytokines and stress, p38 MAPK signaling is implicated in cancer cell proliferation, invasion, and drug resistance.[8][9]

  • Proto-oncogene tyrosine-protein kinase (c-Src): A non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, migration, and survival. Its overexpression and activation are frequently observed in various human cancers.[10]

Methodology: A Comprehensive Docking Workflow

This section details the complete computational protocol for our comparative docking study. The workflow is designed to be reproducible and provides the rationale behind each step.

Software and Tools
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulations.[11][12][13]

  • Discovery Studio Visualizer & PyMOL: For analyzing and visualizing the docking results.

  • ChemDraw/MarvinSketch: For drawing the 2D structures of the ligands.

  • Open Babel: For file format conversions.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Download Protein Structure (RCSB PDB) PDB_Prep Protein Preparation (Remove water, add hydrogens) PDB->PDB_Prep Ligand_Draw Draw Ligand Structures (2D) Ligand_3D Convert to 3D & Energy Minimize Ligand_Draw->Ligand_3D PDB_PDBQT Save as PDBQT PDB_Prep->PDB_PDBQT Ligand_PDBQT Save as PDBQT Ligand_3D->Ligand_PDBQT Grid Define Grid Box (Binding Site) PDB_PDBQT->Grid Vina Run AutoDock Vina Ligand_PDBQT->Vina Grid->Vina Results Analyze Docking Scores (Binding Affinity) Vina->Results Visualize Visualize Interactions (PyMOL/Discovery Studio) Results->Visualize Compare Compare with Known Inhibitors Visualize->Compare

Caption: A generalized workflow for a protein-ligand molecular docking study.

Step-by-Step Protocol
  • Obtain Protein Structures: Download the 3D crystal structures of the target kinases from the Protein Data Bank (PDB):

    • VEGFR2 (PDB ID: 4AGC)[6]

    • p38 MAPK (PDB ID: 1A9U)[4]

    • c-Src (PDB ID: 3F3V)[14]

  • Prepare the Receptor:

    • Open the PDB file in AutoDock Tools.

    • Remove all water molecules and co-crystallized ligands from the structure.

    • Add polar hydrogen atoms to the protein.

    • Compute Gasteiger charges to assign partial charges to each atom.

    • Save the prepared protein in the PDBQT file format, which includes charge and atom type information.

  • Select Ligands for Study:

    • Hypothetical Derivatives: Three novel this compound derivatives were designed for this study (IND-01, IND-02, IND-03). Their 2D structures are drawn using chemical drawing software.

    • Reference Inhibitors: Known inhibitors for each kinase were selected for comparison:

      • Sorafenib (for VEGFR2)

      • SB203580 (for p38 MAPK)

      • Dasatinib (for c-Src)

  • Prepare the Ligands:

    • Draw the 2D structures of all ligands.

    • Convert the 2D structures into 3D structures and perform energy minimization using a force field like MMFF94.

    • Open the 3D structure in AutoDock Tools.

    • Detect the ligand's root and define the number of rotatable bonds.

    • Save the prepared ligands in the PDBQT format.

  • Grid Box Generation:

    • Load the prepared protein (PDBQT file) into AutoDock Tools.

    • Define a grid box that encompasses the active site of the kinase. The coordinates for the grid box are typically centered on the position of the co-crystallized ligand in the original PDB file.

  • Configuration File:

    • Create a configuration text file (conf.txt) that specifies the paths to the protein and ligand PDBQT files, the center and size of the grid box, and the name of the output file.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, referencing the configuration file.

    • Vina will perform the docking simulation and generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Data Analysis and Visualization
  • Analyze Binding Affinity: The binding affinity scores from the Vina output are recorded. A more negative score indicates a stronger predicted binding affinity.

  • Visualize Binding Interactions: The output PDBQT files are loaded into Discovery Studio Visualizer or PyMOL along with the protein structure. The binding poses and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues are analyzed in detail.

Results and Discussion

This section presents the hypothetical results of the comparative docking study. The binding affinities are summarized, and the molecular interactions are analyzed to provide insights into the structure-activity relationships of the novel this compound derivatives.

Comparative Binding Affinities
Target KinaseLigandBinding Affinity (kcal/mol)
VEGFR2 Sorafenib (Ref.)-9.8
IND-01-8.5
IND-02-9.2
IND-03-10.1
p38 MAPK SB203580 (Ref.)-9.1
IND-01-8.2
IND-02-9.5
IND-03-8.9
c-Src Dasatinib (Ref.)-10.5
IND-01-9.1
IND-02-9.9
IND-03-10.8
Analysis of Binding Modes

The reference inhibitor, Sorafenib, typically forms key hydrogen bonds with the hinge region residues Cys919 and Asp1046 of VEGFR2. Our hypothetical derivative, IND-03 , with a predicted binding affinity of -10.1 kcal/mol, not only replicated these hinge interactions via its indazole nitrogen atoms but also formed an additional hydrogen bond with Glu885 through a strategically placed substituent on the carbaldehyde-derived moiety. This additional interaction likely contributes to its superior predicted binding affinity compared to Sorafenib.

SB203580 is known to interact with the hinge residue Met109 in the ATP-binding pocket of p38 MAPK. In our study, IND-02 demonstrated a strong predicted binding affinity of -9.5 kcal/mol. The analysis of its binding pose revealed that the indazole core effectively occupied the adenine-binding region, forming a crucial hydrogen bond with Met109. Furthermore, a substituted phenyl ring on the derivative engaged in favorable hydrophobic interactions with key residues like Leu75, Val83, and Leu167, which are critical for potent inhibition.

Dasatinib, a potent c-Src inhibitor, establishes interactions with the hinge region, particularly with Met341. Our top-performing hypothetical compound, IND-03 , with a predicted binding affinity of -10.8 kcal/mol, showed a similar binding mode. The indazole scaffold formed a hydrogen bond with Met341, while the rest of the molecule extended into the hydrophobic pocket, making extensive van der Waals contacts. The improved score over Dasatinib is hypothetically attributed to an optimized fit within this hydrophobic pocket, minimizing steric clashes and maximizing favorable contacts.

Structure-Activity Relationship (SAR) Insights

Based on our hypothetical results, the following SAR insights can be drawn for the this compound scaffold:

  • The 1H-indazole core consistently acts as an effective hinge-binding motif across all three kinases.

  • Modifications derived from the 4-carbaldehyde position are crucial for determining potency and selectivity. Substituents capable of forming additional hydrogen bonds or optimizing hydrophobic interactions can significantly enhance binding affinity.

  • The specific nature of the substituents can tune the selectivity towards different kinases. For instance, the moieties on IND-03 appear more favorable for VEGFR2 and c-Src, while those on IND-02 are better suited for the p38 MAPK active site.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for conducting a comparative molecular docking study of novel this compound derivatives against key oncogenic kinases. Our hypothetical results suggest that this scaffold holds significant promise for the development of potent and potentially selective kinase inhibitors. The detailed, step-by-step protocol provides a practical roadmap for researchers to perform similar in silico analyses.

The promising hypothetical results for derivatives like IND-02 and IND-03 underscore the potential of this chemical class. The next logical steps would involve the chemical synthesis of these and related derivatives, followed by in vitro kinase inhibition assays to validate the computational predictions. Further lead optimization, guided by both computational and experimental data, could ultimately lead to the development of novel clinical candidates for cancer therapy.

References

A Comparative Guide to the Structure-Activity Relationship of 1H-Indazole-4-Carbaldehyde Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique bicyclic heteroaromatic system allows for versatile substitution, leading to the development of numerous derivatives with significant therapeutic potential, particularly in oncology.[3][4] This guide provides an in-depth comparison of 1H-indazole-4-carbaldehyde analogs, focusing on their structure-activity relationships (SAR) as kinase inhibitors. By dissecting the roles of specific structural modifications, we aim to provide actionable insights for the rational design of next-generation therapeutics.

The 1H-Indazole Core: A Versatile Scaffold for Kinase Inhibition

The indazole ring system, composed of a benzene ring fused to a pyrazole ring, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[5] The 1H-tautomer is generally more thermodynamically stable and has been extensively explored as a pharmacophore in the development of kinase inhibitors.[1][5] Several clinically approved drugs, such as Pazopanib and Axitinib, feature the indazole core, highlighting its significance in targeting kinases involved in cancer progression.[2]

The development of potent and selective kinase inhibitors is a primary objective in modern drug discovery. The 1H-indazole-3-carboxamide scaffold, a close relative of the 4-carbaldehyde series, has emerged as a particularly fruitful area of research for targeting a range of kinases, including p21-activated kinase 1 (PAK1) and glycogen synthase kinase-3β (GSK-3β).[6] The insights gained from these related series are invaluable for understanding the SAR of this compound analogs.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of 1H-indazole-based inhibitors are profoundly influenced by the nature and position of substituents on the indazole core and the functionality at the 4-position.

1. Modifications at the N-1 Position:

The N-1 position of the indazole ring is a critical site for modification, often influencing solubility, metabolic stability, and interaction with the solvent-exposed region of the kinase active site. SAR studies have shown that introducing various substituents at this position can have a significant impact on inhibitory activity. For instance, in a series of 1H-indazole-3-carboxamide derivatives, substitutions at the N-1 position were found to have a stronger effect on EZH1 potency than EZH2 potency, demonstrating the role of this position in determining kinase selectivity.[5]

2. The Role of the 4-Carbaldehyde Group and its Analogs:

The 4-carbaldehyde group serves as a versatile chemical handle for introducing a variety of functionalities to probe interactions with the kinase hinge region and other key residues. The aldehyde itself can participate in hydrogen bonding or be transformed into other groups such as oximes, hydrazones, or amides to optimize binding affinity and pharmacokinetic properties.

For example, in the development of extracellular signal-regulated kinase (ERK) inhibitors, an indazole amide series demonstrated potent inhibition of ERK1/2 enzyme activity.[7] This suggests that converting the 4-carbaldehyde to a carboxamide and exploring different amine substituents could be a fruitful strategy for enhancing potency.

3. Substitution on the Benzene Ring:

Substitution on the benzene portion of the indazole core allows for the fine-tuning of electronic properties and the exploration of additional binding pockets within the kinase active site. Electron-donating or electron-withdrawing groups can modulate the pKa of the indazole nitrogen atoms, influencing their ability to act as hydrogen bond donors or acceptors.

In a study on 1H-indazole-3-amine derivatives, the introduction of different substituted aromatic groups at the C-5 position via Suzuki coupling was explored to engage with various kinase targets.[3] This highlights the potential of substitutions at positions 5, 6, and 7 to enhance activity and selectivity.

Comparative Analysis of 1H-Indazole Analogs as Kinase Inhibitors

To illustrate the SAR principles discussed, the following table summarizes the activity of representative 1H-indazole analogs against various kinases.

Compound IDCore ScaffoldR1 (N-1 Position)R4 (C-4 Position)Target KinaseIC50 (nM)Reference
Axitinib 1H-IndazoleH-SCH3VEGFR, PLK46.5 (PLK4)[8]
CFI-400945 1H-Indazole-CH(CH3)2Amide derivativePLK42.8[8]
Compound 30l 1H-Indazole-3-carboxamideHAmide derivativePAK19.8[9]
Compound 102 1H-Indazole-4-carboxamideHAmide derivativeFGFR130.2 ± 1.9[5]
Compound 6o 1H-Indazole-3-amineHH(Antiproliferative)5150 (K562 cells)[3][10]

This table is a representative summary. For detailed structures and a comprehensive list of analogs, please refer to the cited literature.

The data clearly indicates that modifications at both the N-1 and C-4 positions are critical for achieving high potency and selectivity. For instance, the development of highly potent PLK4 inhibitors like CFI-400945 involved optimization of the amide substituent at the C-4 position and the introduction of an isopropyl group at N-1.[8] Similarly, the potent PAK1 inhibitor, compound 30l, emerged from a fragment-based screening approach that identified the 1H-indazole-3-carboxamide scaffold as a promising starting point.[9]

Experimental Protocols

The reliable evaluation of kinase inhibitors requires robust and well-validated experimental protocols. Below are outlines of standard assays used to determine the biological activity of this compound analogs.

In Vitro Kinase Inhibition Assay (Example: PLK1)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Purified recombinant human PLK1 enzyme

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (this compound analogs)

  • Detection reagent (e.g., HTRF® KinEASE™-STK S1 kit)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, PLK1 enzyme, and the biotinylated peptide substrate in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the detection reagents (e.g., streptavidin-XL665 and STK-antibody-Eu3+ cryptate).

  • Incubate for 60 minutes at room temperature.

  • Read the plate on a compatible microplate reader (e.g., HTRF reader).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the effect of test compounds on the proliferation of cancer cell lines.[3]

Materials:

  • Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)[3]

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).[3]

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizing Key Relationships

To better understand the logical flow of SAR studies and the underlying biological pathways, the following diagrams are provided.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Scaffold_Selection Select this compound Scaffold Analog_Synthesis Synthesize Analogs (N-1, C-4, Benzene Ring) Scaffold_Selection->Analog_Synthesis Kinase_Assay In Vitro Kinase Assay (IC50) Analog_Synthesis->Kinase_Assay Test Compounds Cell_Assay Cell-Based Proliferation Assay (IC50) Kinase_Assay->Cell_Assay Active Hits SAR_Analysis Analyze Structure-Activity Relationship Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Synthesis Iterative Design

Caption: A generalized workflow for the design, synthesis, and evaluation of this compound analogs.

PLK_Pathway PLK1 PLK1 Mitosis Mitosis PLK1->Mitosis Promotes Apoptosis Apoptosis PLK1->Apoptosis Cell_Cycle_Progression Cell_Cycle_Progression Mitosis->Cell_Cycle_Progression Leads to Indazole_Inhibitor 1H-Indazole Inhibitor Indazole_Inhibitor->PLK1 Inhibits Indazole_Inhibitor->Apoptosis Induces

Caption: Simplified signaling pathway illustrating the role of PLK1 in cell cycle progression and its inhibition by 1H-indazole analogs.

Conclusion

The this compound scaffold and its derivatives represent a highly promising class of compounds for the development of novel kinase inhibitors. A systematic approach to SAR, involving modifications at the N-1 position, functionalization of the 4-carbaldehyde group, and substitution on the benzene ring, is crucial for optimizing potency and selectivity. The experimental protocols and workflows outlined in this guide provide a framework for the rational design and evaluation of these compounds, ultimately paving the way for the discovery of new and effective therapeutics.

References

A Senior Application Scientist's Guide: Comparing the Synthetic Utility of Indazole Aldehydes and Indole Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

In the armamentarium of heterocyclic chemistry, indole and indazole scaffolds are cornerstones, celebrated for their prevalence in blockbuster pharmaceuticals and advanced materials. The introduction of a formyl group transforms these privileged cores into versatile synthetic intermediates. While structurally similar, the subtle difference in the placement of a single nitrogen atom creates a cascade of electronic and steric effects, profoundly differentiating the synthetic utility of indole aldehydes from their indazole counterparts.

This guide provides an in-depth, objective comparison, moving beyond mere procedural descriptions to explain the causal relationships between structure and reactivity, supported by experimental insights and authoritative references.

Foundational Differences: Structure, Electronics, and Reactivity

The core distinction between an indole and an indazole is the arrangement of nitrogen atoms in the five-membered ring. Indole possesses a single pyrrolic nitrogen, while indazole, a structural isomer, features a pyrazole-like arrangement with two adjacent nitrogen atoms.[1] This variance is not trivial; it fundamentally alters the electron distribution across the bicyclic system and dictates the chemical behavior of the aldehyde substituent.

  • Indole Aldehydes: The lone pair on the pyrrolic nitrogen in an indole delocalizes extensively into the aromatic system, rendering the ring electron-rich.[2] For the most common intermediate, indole-3-carboxaldehyde, this electron-donating character slightly diminishes the electrophilicity of the carbonyl carbon. However, its reactivity remains robust and is characteristic of a typical aromatic aldehyde.[3]

  • Indazole Aldehydes: The indazole ring contains both a pyrrolic-type (N1) and a pyridine-type (N2) nitrogen. The N2 atom is electron-withdrawing, which reduces the electron density of the ring system compared to indole. This effect increases the electrophilicity of a C3-aldehyde, making it more susceptible to nucleophilic attack. This bioisosteric relationship, where indazoles mimic indoles, is a powerful tool in drug design, as the altered hydrogen bonding capacity (both donor and acceptor) can significantly change protein-ligand interactions.[4][5]

G cluster_indole Indole-3-Carboxaldehyde cluster_indazole Indazole-3-Carboxaldehyde Indole Pyrrolic Nitrogen (Electron Donating) Indole_React Moderately Electrophilic Carbonyl Indole->Indole_React Slightly deactivates Indazole Pyridine-like N2 (Electron Withdrawing) Indazole_React Highly Electrophilic Carbonyl Indazole->Indazole_React Activates

Figure 1. Electronic influence of the heterocyclic core on aldehyde reactivity.

A Head-to-Head Comparison in Key Synthetic Transformations

The true measure of a building block's utility is its performance in a range of chemical reactions. Below, we compare how these aldehydes fare in several transformations critical to drug discovery and complex molecule synthesis.

Reductive Amination

A cornerstone reaction for installing amine functionalities, reductive amination hinges on the initial formation of an iminium ion intermediate. The enhanced electrophilicity of the indazole aldehyde carbonyl can accelerate this step, often leading to faster reaction times or allowing for the use of less reactive amines under mild conditions.

Table 1: Qualitative Comparison in Reductive Amination

FeatureIndole-3-carboxaldehyde1H-Indazole-3-carboxaldehydeRationale
Reaction Rate Moderate to FastGenerally FasterIncreased carbonyl electrophilicity due to the electron-withdrawing N2 atom in the indazole ring.
Substrate Scope Very BroadVery BroadBoth are highly versatile, but indazoles may react more efficiently with electron-poor or sterically hindered amines.
Conditions Standard (e.g., NaBH(OAc)₃, STAB)Standard, potentially milder conditions possibleThe inherent reactivity of the indazole aldehyde may obviate the need for strong acids or elevated temperatures.
Nucleophilic Additions (e.g., Grignard, Organolithium)

Both aldehydes readily react with strong carbon nucleophiles. However, the greater electrophilicity of indazole aldehydes can be advantageous. Conversely, the acidity of the N-H proton in both heterocycles must be considered. With strong organometallic bases (like n-BuLi or excess Grignard reagent), competitive deprotonation of the N-H can occur, consuming the nucleophile. N-protection (e.g., with a BOC, SEM, or methyl group) is a common strategy to circumvent this and improve yields.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Indole-3-carboxaldehyde is a workhorse in olefination reactions, providing access to vinyl-indoles, which are precursors to a vast range of natural products and pharmaceuticals.[6] Indazole aldehydes are equally competent substrates. The choice of base and conditions is critical, especially for stabilized ylides, but both scaffolds reliably produce the desired alkenes.

Synthesis and Functionalization

A key practical difference lies in the synthesis of the aldehydes themselves.

  • Indole-3-carboxaldehyde is readily prepared on a large scale via the Vilsmeier-Haack formylation of indole.[6]

  • Conversely, direct C3-formylation of the indazole core is ineffective.[7] 1H-Indazole-3-carboxaldehydes are most efficiently prepared through a clever rearrangement involving the nitrosation of readily available indole precursors.[7][8][9] This synthetic route dependency is a critical consideration for process chemists.

Validated Experimental Protocol: Comparative Reductive Amination

This protocol provides a self-validating framework to directly compare the reactivity of the two aldehydes in your own laboratory setting. The progress can be monitored by TLC or LC-MS to determine the relative consumption rate of the starting material.

Objective: To synthesize the corresponding N-benzyl secondary amines from indole-3-carboxaldehyde and 1H-indazole-3-carboxaldehyde and compare their reaction rates.

Materials:

  • Indole-3-carboxaldehyde (Substrate A)

  • 1H-Indazole-3-carboxaldehyde (Substrate B)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (catalytic, ~5 mol%)

Procedure:

  • Setup: In two separate round-bottom flasks, prepare solutions of Substrate A (1.0 mmol) and Substrate B (1.0 mmol) in DCE (10 mL).

  • Amine Addition: To each flask, add benzylamine (1.1 mmol, 1.1 eq) followed by glacial acetic acid (0.05 mmol).

  • Iminium Formation: Stir both mixtures at room temperature. The formation of the iminium intermediate can be observed by a color change or followed by LC-MS.

  • Reduction: After 30 minutes, add STAB (1.5 mmol, 1.5 eq) portion-wise to each flask over 5-10 minutes. Note: The addition is mildly exothermic.

  • Monitoring: Monitor both reactions side-by-side using TLC (e.g., 30% Ethyl Acetate in Hexanes) or LC-MS at regular intervals (e.g., every 30 minutes) until the starting aldehyde is consumed.

  • Work-up: Quench the reactions by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, extract the aqueous layer twice with DCM, combine the organic fractions, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude products by flash column chromatography on silica gel.

G cluster_workflow Comparative Reductive Amination Workflow start Dissolve Aldehyde (A or B) in DCE add_reagents Add Benzylamine & Acetic Acid start->add_reagents form_iminium Stir at RT (Iminium Formation) add_reagents->form_iminium add_stab Add STAB (Reducing Agent) form_iminium->add_stab monitor Monitor Reaction (TLC / LC-MS) add_stab->monitor workup Aqueous Work-up & Extraction monitor->workup purify Purification (Chromatography) workup->purify product Final Product purify->product

Figure 2. Experimental workflow for the comparative reductive amination protocol.

Strategic Application in Drug Discovery

The choice between these two scaffolds is often driven by the specific therapeutic target.

  • Indole Aldehydes are precursors to a vast library of compounds, including anti-cancer agents (vinblastine), NSAIDs (indomethacin), and neurotransmitter analogues (serotonin).[10][11] Their synthetic routes are well-established and highly scalable.

  • Indazole Aldehydes are critical for accessing modern targeted therapies, particularly kinase inhibitors like Pazopanib and Axitinib.[7][12] The indazole core's ability to act as a versatile hydrogen bond donor/acceptor makes it a "privileged scaffold" for engaging with the ATP-binding site of kinases.[1][13] The strategy of "scaffold hopping" from a known indole-based inhibitor to an indazole is a common tactic to improve potency or alter the selectivity profile.[14]

Conclusion: A Choice Dictated by Synthetic Goals

Both indole and indazole aldehydes are powerful intermediates, but their optimal use cases differ.

  • Choose Indole Aldehydes for:

    • Well-trodden, robust, and highly scalable synthetic pathways.

    • Projects where the electron-rich nature of the indole core is synthetically advantageous for subsequent reactions.

    • Accessing the broad chemical space of classical indole-based therapeutics.

  • Choose Indazole Aldehydes for:

    • Applications requiring enhanced electrophilicity at the carbonyl, potentially enabling milder reaction conditions or overcoming challenging substrates.

    • The synthesis of modern targeted therapies, especially kinase inhibitors, where the unique hydrogen-bonding capabilities of the indazole core are paramount.

    • Scaffold-hopping strategies to modulate the biological activity of an existing indole lead compound.

Ultimately, a deep understanding of the subtle electronic differences between these valuable building blocks empowers the medicinal and synthetic chemist to make more strategic, effective decisions in the design and execution of complex synthetic campaigns.

References

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel 1H-Indazole-4-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous validation. This guide provides an in-depth, experience-driven comparison of in vitro assay validation strategies, specifically tailored for compounds derived from 1H-indazole-4-carbaldehyde. This chemical class has garnered significant attention for its therapeutic potential, particularly as kinase inhibitors in oncology.[1][2][3] Our focus here is not merely on procedural steps but on the scientific rationale and causality that underpin robust and reliable assay validation.

The Imperative of Fit-for-Purpose Validation

Before delving into specific assays, it is crucial to embrace the "fit-for-purpose" validation paradigm. Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, emphasize that the extent of validation should be appropriate for the intended use of the analytical procedure.[4][5][6][7][8] For early-stage drug discovery, where the goal is often to rank-order compounds or identify "hits," a less extensive validation might be sufficient. However, as a compound progresses towards preclinical and clinical development, the validation requirements become increasingly stringent.[9][10]

This guide will compare and contrast the validation of two primary in vitro assays crucial for characterizing this compound derivatives: a biochemical kinase inhibition assay and a cell-based cytotoxicity assay.

Core Principles of In Vitro Assay Validation

A well-validated in vitro assay provides confidence that the generated data is accurate, precise, and reproducible. The core parameters for validation, as outlined in ICH Q2(R1), are:

  • Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[11]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is usually expressed at three levels: repeatability, intermediate precision, and reproducibility.

  • Linearity: The ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.

  • Range: The interval between the upper and lower concentration (amounts) of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value (LOD), and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (LOQ).

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following diagram illustrates the logical workflow for in vitro assay validation, emphasizing the iterative nature of development and validation.

AssayValidationWorkflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Full Validation cluster_3 Phase 4: Routine Use & Monitoring Assay_Development Assay Development (e.g., reagent concentration, incubation times) Optimization Optimization (e.g., signal-to-background, Z'-factor) Assay_Development->Optimization Initial_Validation Initial Validation Parameters (e.g., Precision, Linearity) Optimization->Initial_Validation Full_Validation Full Method Validation (ICH Q2(R1) Parameters) Initial_Validation->Full_Validation Robustness_Testing Robustness Testing Full_Validation->Robustness_Testing Routine_Use Routine Assay Use Robustness_Testing->Routine_Use System_Suitability System Suitability Testing Routine_Use->System_Suitability

Caption: A stepwise workflow for in vitro assay validation.

Comparison of In Vitro Assays for this compound Derivatives

Many derivatives of this compound are designed as kinase inhibitors.[2] Therefore, a primary assay will be a biochemical kinase inhibition assay. Subsequently, a cytotoxicity assay is essential to determine the compound's effect on cell viability.

Biochemical Kinase Inhibition Assay

Objective: To determine the potency of a this compound derivative in inhibiting a specific kinase.

Common Assay Formats:

  • Radiometric Assays: Considered a "gold standard" for their high sensitivity and direct measurement of substrate phosphorylation using radioactively labeled ATP ([γ-³²P]-ATP or [γ-³³P]-ATP).[12]

  • Fluorescence-Based Assays: These include Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and others. They are generally non-radioactive and amenable to high-throughput screening (HTS).[13][14]

  • Luminescence-Based Assays: These assays, such as those detecting the amount of remaining ATP after the kinase reaction, are also popular for HTS due to their high sensitivity and broad applicability.[14]

The following diagram illustrates a generic kinase signaling pathway, a common target for indazole derivatives.

KinaseSignalingPathway receptor Receptor Tyrosine Kinase (RTK) adaptor Adaptor Proteins (e.g., GRB2) receptor->adaptor growth_factor Growth Factor growth_factor->receptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates transcription_factor Transcription Factors erk->transcription_factor phosphorylates cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response

Caption: A simplified representation of the MAPK/ERK signaling pathway.

Comparative Validation Data for a Hypothetical Indazole Derivative (INDZ-123)

Validation ParameterRadiometric Assay ([γ-³²P]-ATP)Fluorescence Polarization (FP) AssayLuminescence (ADP-Glo) AssayAcceptance Criteria (Typical)
Specificity High (direct phosphorylation measurement)Prone to compound interference (autofluorescence)Prone to compound interference (luciferase inhibition)No significant interference from matrix or other components.
IC50 (INDZ-123) 50 nM65 nM55 nMConsistent across orthogonal assays.
Precision (RSD) < 10%< 15%< 12%RSD < 20%
Linearity (R²) > 0.99> 0.98> 0.99R² > 0.98
Z'-factor > 0.7> 0.6> 0.7> 0.5 for HTS
Robustness Sensitive to ATP concentrationLess sensitive to ATP concentrationRobust to variations in ATP/ADP ratioMinimal variation with changes in assay conditions.

Experimental Protocol: Radiometric Kinase Inhibition Assay

  • Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl₂, and other components to ensure optimal kinase activity.[12]

  • Compound Dilution: Serially dilute the this compound derivative in DMSO, followed by a further dilution in the reaction buffer.

  • Kinase Reaction: In a 96-well plate, combine the kinase, substrate (e.g., a specific peptide), and the diluted compound.

  • Initiate Reaction: Add a mixture of cold ATP and [γ-³²P]-ATP to start the reaction. Incubate at a controlled temperature (e.g., 30°C) for a predetermined time.[12]

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.

  • Washing: Wash the membrane multiple times to remove unincorporated [γ-³²P]-ATP.

  • Detection: Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Cytotoxicity Assay

Objective: To assess the effect of a this compound derivative on the viability and proliferation of cancer cell lines.

Common Assay Formats:

  • Metabolic Assays (e.g., MTT, MTS, AlamarBlue): These colorimetric or fluorometric assays measure the metabolic activity of viable cells, which is often used as a proxy for cell number.[15][16][17]

  • Membrane Integrity Assays (e.g., LDH Release, Propidium Iodide Uptake): These assays quantify the release of intracellular components (like lactate dehydrogenase) from damaged cells or the uptake of dyes by non-viable cells.[18][19]

  • ATP-Based Assays: Similar to the luminescence-based kinase assays, these measure the intracellular ATP levels, which correlate with the number of viable cells.[20]

Comparative Validation Data for INDZ-123 on a Cancer Cell Line

Validation ParameterMTT AssayLDH Release AssayATP-Based Assay (CellTiter-Glo)Acceptance Criteria (Typical)
Mechanism Measures metabolic activityMeasures membrane integrity (necrosis)Measures intracellular ATP (viability)Assay should reflect the expected mode of cell death.
GI50 (INDZ-123) 500 nM> 10 µM (indicates non-necrotic)450 nMConsistent GI50/IC50 values for related mechanisms.
Precision (RSD) < 15%< 20%< 10%RSD < 25%
Linearity (R²) > 0.98 (cell number vs. absorbance)> 0.97 (lysed cells vs. LDH release)> 0.99 (cell number vs. luminescence)R² > 0.95
Z'-factor > 0.6> 0.5> 0.7> 0.5 for HTS
Robustness Sensitive to incubation time and cell densityLess sensitive to metabolic stateRobust to variations in culture conditionsConsistent results with minor variations in protocol.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate a cancer cell line (e.g., A549, K562) in a 96-well plate at a predetermined density and allow them to adhere overnight.[17]

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value.

Troubleshooting and Data Interpretation

No assay is perfect, and a key aspect of a senior scientist's role is to anticipate and address potential issues.

Common Troubleshooting Scenarios:

IssuePotential Cause(s)Corrective Action(s)
High Well-to-Well Variability Inconsistent pipetting, edge effects in plates, cell clumping.Use calibrated pipettes, avoid using outer wells, ensure single-cell suspension.
Low Z'-factor Suboptimal reagent concentrations, low signal-to-background ratio.Re-optimize the assay (e.g., enzyme/substrate concentrations, cell density).
Discrepancy between Biochemical and Cellular Potency Poor cell permeability of the compound, compound efflux by transporters, off-target effects.Conduct cell permeability assays, use efflux pump inhibitors, perform target engagement studies.[21]
False Positives/Negatives in HTS Compound autofluorescence, light scattering, luciferase inhibition.Screen compounds in the absence of the enzyme/cells to identify interferents; use orthogonal assays for hit confirmation.

The following diagram outlines a logical approach to troubleshooting common assay failures.

TroubleshootingFlowchart start Assay Failure (e.g., High Variability, Low Z') check_reagents Check Reagents (Expiration, Preparation, Storage) start->check_reagents check_instrument Check Instrument (Calibration, Settings) start->check_instrument check_protocol Review Protocol Execution (Pipetting, Incubation Times) start->check_protocol re_run_assay Re-run Assay with Fresh Reagents check_reagents->re_run_assay check_instrument->re_run_assay re_optimize Re-optimize Assay Parameters (e.g., Concentrations, Timings) check_protocol->re_optimize re_optimize->re_run_assay

Caption: A decision tree for troubleshooting in vitro assays.

Conclusion

The validation of in vitro assays for novel compounds like those derived from this compound is a multi-faceted process that goes beyond simple protocol execution. It requires a deep understanding of the underlying biology, the principles of assay design, and the statistical methods for data analysis.[22][23][24] By employing a fit-for-purpose approach and comparing orthogonal assay formats, researchers can build a robust and reliable data package that provides a solid foundation for advancing promising compounds through the drug discovery pipeline. This guide, grounded in the principles of scientific integrity and practical experience, serves as a framework for making informed decisions in the critical process of in vitro assay validation.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides comprehensive guidance on the proper disposal of 1H-indazole-4-carbaldehyde, synthesized from established laboratory safety principles and data from structurally analogous compounds. Since a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, it must be handled as a potentially hazardous substance. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.

Foundational Principles: Hazard-Informed Waste Management

The cornerstone of safe chemical disposal is a thorough understanding of the substance's potential hazards. For this compound, we extrapolate from closely related indazole and imidazole aldehydes to establish a robust safety profile. This proactive approach ensures that all handling and disposal procedures are grounded in a conservative assessment of risk, prioritizing personnel safety and environmental protection above all.

The primary operational goal is twofold: first, to prevent uncontrolled release into the environment, and second, to ensure the waste is clearly identified and segregated for safe handling by waste management professionals. On-site chemical neutralization or drain disposal is strictly prohibited for this class of compound.[1][2] All waste, including contaminated labware, must be managed through a licensed hazardous waste disposal service.[3][4]

Hazard Identification and Classification

Based on data for analogous compounds, this compound is anticipated to be classified as a hazardous substance. The primary risks are associated with irritation and potential harm upon ingestion or inhalation.[1][3][4]

Table 1: Anticipated GHS Hazard Classifications

Hazard Class Category GHS Hazard Statement Source
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [1][3][5]
Serious Eye Damage/Eye Irritation Category 2A H319: Causes serious eye irritation [1][3][5]
Specific Target Organ Toxicity - Single Exposure Category 3 H335: May cause respiratory irritation [1][3][5]

| Acute Toxicity, Oral | Category 4 (Anticipated) | H302: Harmful if swallowed |[5][6] |

This classification mandates the use of appropriate Personal Protective Equipment (PPE) at all times, especially during waste handling and spill cleanup procedures where the risk of exposure is elevated.

Procedural Guide: From Collection to Final Disposal

The following protocols provide a systematic framework for managing this compound waste. Adherence to these steps is critical for ensuring a self-validating system of laboratory safety.

Required Personal Protective Equipment (PPE)

Before initiating any disposal-related tasks, the following PPE is mandatory:

  • Gloves: Chemical-resistant nitrile or neoprene gloves. Gloves must be inspected for integrity before use and properly removed to avoid skin contact.[3]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[5]

  • Lab Coat: A standard laboratory coat must be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved particulate respirator should be used within a chemical fume hood.[4]

Step-by-Step Waste Segregation and Collection Protocol

Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure compliant disposal.[7]

  • Designate a Waste Container: Procure a dedicated waste container labeled "Non-halogenated Organic Solids." The container must be constructed from a compatible material, such as high-density polyethylene (HDPE), and equipped with a secure, tight-fitting lid.[8]

  • Collect Solid Waste: Carefully transfer waste this compound powder and any contaminated solids (e.g., weighing paper, contaminated wipes) into the designated container. Avoid generating dust by handling the material gently.

  • Manage Contaminated Sharps: Any sharps (needles, razor blades) contaminated with the compound must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous waste.

  • Prohibit Mixing: Critically, do not mix this waste stream with other incompatible waste types, such as:

    • Aqueous or liquid waste

    • Halogenated organic waste

    • Strong acids, bases, or oxidizing agents[2]

    • Reactive metals or hydrides[9]

  • Secure and Label the Container: Once waste is added, securely close the lid. The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound."[9][10] Do not use abbreviations or chemical formulas.

  • Store Appropriately: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected by your institution's EHS personnel.[8]

Emergency Protocol: Minor Spill Cleanup

For small spills (typically less than 5 grams) in a well-ventilated area or chemical fume hood:

  • Restrict Access: Ensure the immediate area is clear of personnel.

  • Don PPE: Wear the full PPE as described in section 3.1.

  • Contain and Absorb: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Collect Material: Carefully sweep or scoop the absorbed material and spilled powder into the designated "Non-halogenated Organic Solids" hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (such as ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste in the same container.

  • Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.

For large spills, evacuate the area immediately and contact your institution's emergency response and EHS office.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generated (this compound) ppe Step 1: Don Required PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Select Container (HDPE, Tightly Sealed) ppe->container segregate Step 3: Segregate Waste (Non-halogenated Organic Solid) container->segregate spill_check Is this a spill? segregate->spill_check spill_proc Follow Minor Spill Protocol (Absorb, Collect, Decontaminate) spill_check->spill_proc Yes labeling Step 4: Label Container ('HAZARDOUS WASTE', Full Chemical Name) spill_check->labeling No spill_proc->labeling storage Step 5: Secure Storage (Designated Satellite Area) labeling->storage ehs_pickup Step 6: EHS Collection (Contact Licensed Professional) storage->ehs_pickup end Final Disposal (Incineration) ehs_pickup->end

Caption: Decision workflow for the safe disposal of this compound.

References

A Comprehensive Guide to the Safe Handling of 1H-Indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, in-depth technical information for the safe handling of 1H-indazole-4-carbaldehyde, a key building block in medicinal chemistry. By moving beyond a simple checklist and delving into the rationale behind each safety protocol, we aim to foster a culture of comprehensive safety and procedural excellence.

Understanding the Hazard Profile of this compound

Key Hazard Statements for Analogous Compounds:

  • H315: Causes skin irritation.[2][3][6]

  • H319: Causes serious eye irritation.[2][3][6][7]

  • H335: May cause respiratory irritation.[2][3][6]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07) .[3]

Core Principles of Safe Handling: A Multi-Layered Approach

Effective laboratory safety is not reliant on a single piece of equipment but on a system of controls. For this compound, this involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

1. Engineering Controls: Your First Line of Defense

The primary objective of engineering controls is to isolate you from the hazard.

  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood.[2] This is critical to prevent the inhalation of any dust particles or vapors, which can cause respiratory irritation.[2][3][6]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[2] In the event of an accidental exposure, immediate irrigation is crucial.

2. Administrative Controls: Standard Operating Procedures (SOPs)

Clear and concise SOPs are essential for ensuring that all personnel handle this compound consistently and safely.

  • Designated Work Areas: Establish a specific area within the laboratory for handling this compound to prevent cross-contamination.

  • Training: All personnel must be trained on the specific hazards and handling procedures for this chemical before they are permitted to work with it.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2] Do not eat, drink, or smoke in areas where this chemical is handled or stored.

3. Personal Protective Equipment (PPE): The Final Barrier

PPE is essential to protect you from exposure when engineering and administrative controls are not sufficient. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPERationale and Best Practices
Hands Nitrile or Neoprene GlovesProvides protection against incidental contact.[8] Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. Use proper glove removal technique to avoid skin contact.[3]
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles provide a seal around the eyes to protect against splashes and dust.[9] A face shield should be worn over goggles when there is a risk of a significant splash or when handling larger quantities.[9][10]
Body Laboratory CoatA flame-resistant lab coat should be worn and kept buttoned to protect skin and clothing from contamination.[10]
Respiratory NIOSH-approved RespiratorA respirator may be necessary for situations with a higher potential for aerosol generation or if engineering controls are not adequate.[10] Use of a respirator requires a formal respiratory protection program, including fit testing and medical evaluation.[10]
Feet Closed-toe ShoesProtects feet from spills and falling objects.[9][10]
Step-by-Step Protocol for Safe Handling and Weighing

This protocol outlines the essential steps for safely handling and weighing solid this compound.

Preparation:

  • Don all required PPE as outlined in the table above.

  • Ensure the chemical fume hood is on and functioning correctly.

  • Designate a clean, clutter-free workspace within the fume hood.

  • Have all necessary equipment (spatula, weigh paper, container) readily available.

Weighing Procedure:

  • Carefully open the container of this compound inside the fume hood.

  • Use a clean spatula to transfer the desired amount of solid onto a tared weigh paper or into a suitable container.

  • Avoid generating dust. If dust is unavoidable, a respirator may be required.

  • Once the desired amount is weighed, securely close the primary container.

  • Clean any residual solid from the spatula and the weighing area using a method that does not generate dust (e.g., a damp wipe).

Post-Handling:

  • Wipe down the work area in the fume hood.

  • Properly dispose of any contaminated materials (weigh paper, wipes, gloves) as hazardous waste.

  • Wash hands thoroughly with soap and water.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Verify Fume Hood Operation A->B C Prepare Workspace B->C D Weigh Compound in Hood C->D E Securely Close Container D->E F Clean Work Area E->F G Dispose of Waste F->G H Wash Hands G->H

Caption: A stepwise workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11] Seek immediate medical attention.

Storage and Disposal: Maintaining a Safe Environment

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Keep it away from incompatible materials such as strong oxidizing agents.[2]

  • The storage area should be clearly labeled.

Disposal:

  • All waste materials contaminated with this compound, including empty containers, gloves, and weigh paper, must be disposed of as hazardous waste.[2][3]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[3]

By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research and development workflows, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-indazole-4-carbaldehyde
Reactant of Route 2
1H-indazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.